Product packaging for 2,4-Dibromo-5-methylpyridine(Cat. No.:CAS No. 79055-50-8)

2,4-Dibromo-5-methylpyridine

Cat. No.: B1631789
CAS No.: 79055-50-8
M. Wt: 250.92 g/mol
InChI Key: JCITVZBBBIRQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dibromo-5-methylpyridine is a useful research compound. Its molecular formula is C6H5Br2N and its molecular weight is 250.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Br2N B1631789 2,4-Dibromo-5-methylpyridine CAS No. 79055-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCITVZBBBIRQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromo-5-methylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dibromo-5-methylpyridine, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited publicly available data on this specific isomer, this guide will also draw upon the extensive research and applications of its closely related and more commercially prevalent isomers, such as 2,5-Dibromo-4-methylpyridine and 2,3-Dibromo-5-methylpyridine. This comparative approach offers valuable insights into the potential properties and utility of this compound for researchers in drug discovery and materials science.

Core Molecular Data of this compound

This compound is a disubstituted pyridine ring with two bromine atoms and one methyl group. The precise positioning of these functional groups dictates its chemical reactivity and potential applications as a building block in organic synthesis.

PropertyValueSource
CAS Number 79055-50-8[][2]
Molecular Formula C₆H₅Br₂N[2]
Molecular Weight 250.92 g/mol [2]

While detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature, we can infer certain characteristics based on its structure and comparison with related isomers. The presence of two bromine atoms is expected to confer a higher density and boiling point compared to its non-brominated parent compound, 5-methylpyridine (also known as β-picoline). The compound is likely a solid at room temperature, similar to its isomers.

Comparative Analysis with Related Isomers

To provide a more robust understanding of the potential characteristics and utility of this compound, a comparative analysis with its more studied isomers is presented below.

Compound2,5-Dibromo-4-methylpyridine2,3-Dibromo-5-methylpyridine
CAS Number 3430-26-029232-39-1
Molecular Formula C₆H₅Br₂NC₆H₅Br₂N
Molecular Weight 250.92 g/mol 250.92 g/mol
Appearance Yellow crystalline powderOff-white powder
Melting Point 35-44 °CNot specified
Boiling Point 181.5°C (estimate)270.8°C
Density 1.9318 g/cm³ (estimate)1.911 g/cm³

Data sourced from references[3][4][5].

This data highlights the similarities in the fundamental properties of these isomers, suggesting that this compound would exhibit comparable characteristics.

Synthesis Strategies for Dibromomethylpyridines

The synthesis of dibromomethylpyridines typically involves the electrophilic bromination of a corresponding methylpyridine precursor. The regioselectivity of the bromination is influenced by the directing effects of the methyl group and the nitrogen atom in the pyridine ring, as well as the reaction conditions.

A general synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Starting Material (e.g., 5-methylpyridine or 2-amino-5-methylpyridine) Bromination Bromination (e.g., Br₂, NBS) Start->Bromination Purification Purification (e.g., Recrystallization, Chromatography) Bromination->Purification Product Dibromomethylpyridine Product Purification->Product

Caption: A generalized workflow for the synthesis of dibromomethylpyridines.

Representative Synthetic Protocol: Synthesis of 2,5-dibromo-3-methylpyridine

A patented method for the preparation of 2,5-dibromo-3-methylpyridine illustrates a common synthetic approach that could be adapted for other isomers.[6]

Step 1: Acetylation of 2-amino-3-methylpyridine 2-amino-3-methylpyridine is reacted with acetic anhydride. The reaction is heated to reflux and monitored by thin-layer chromatography.[6]

Step 2: Bromination After cooling, liquid bromine is added dropwise to the reaction mixture. The reaction proceeds at 50-60°C for 2-3 hours. Water is then added, followed by a sodium hydroxide solution. The resulting solid, 2-amino-3-methyl-5-bromopyridine, is isolated by filtration, dried, and recrystallized.[6]

Step 3: Sandmeyer-type Reaction 2-amino-3-methyl-5-bromopyridine is added to a hydrogen bromide solution with cuprous bromide as a catalyst. A saturated solution of sodium nitrite is added dropwise at -5 to 10°C. The reaction is stirred for 2-4 hours to yield 2,5-dibromo-3-methylpyridine.[6]

Potential Applications in Drug Discovery and Materials Science

Halogenated pyridines are valuable intermediates in the synthesis of a wide range of functional molecules due to their susceptibility to further chemical transformations, such as cross-coupling reactions.

Pharmaceutical Development

Dibromomethylpyridines serve as scaffolds for the synthesis of biologically active compounds. The bromine atoms provide reactive handles for introducing molecular diversity through reactions like Suzuki, Stille, and Sonogashira couplings. This allows for the exploration of structure-activity relationships in the development of new therapeutic agents. For instance, 2,5-Dibromo-4-methylpyridine is used in the synthesis of heart disease medications like disopyramide.[5]

The potential role of a dibromomethylpyridine in a drug discovery workflow can be illustrated as follows:

Drug_Discovery_Workflow Start This compound (Starting Scaffold) Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Library Library of Novel Pyridine Derivatives Coupling->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: The role of this compound in a drug discovery pipeline.

Agrochemicals and Materials Science

These compounds also find applications as intermediates in the synthesis of agrochemicals, including herbicides and fungicides.[3] In materials science, they can be incorporated into specialty polymers and resins to enhance their properties for use in coatings and adhesives.[3]

Safety and Handling

For 2-Bromo-5-methylpyridine (a related compound), the following GHS hazard statements apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling. Similar precautions should be taken when handling this compound.

Conclusion

This compound, identified by CAS number 79055-50-8, is a halogenated pyridine derivative with potential as a versatile building block in organic synthesis. While specific data for this isomer is limited, a comprehensive understanding of its likely properties, reactivity, and applications can be gleaned from the extensive research on its isomers. For researchers and drug development professionals, this compound and its related compounds represent a valuable class of intermediates for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. As with all research chemicals, it is imperative to handle this compound with appropriate safety precautions.

References

An In-depth Technical Guide to Key Dibromomethylpyridine Isomers: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomer Specificity: Initial inquiries for "2,4-Dibromo-5-methylpyridine" did not yield data for a compound with this specific substitution pattern, suggesting it is not a commonly synthesized or commercially available isomer. This guide therefore focuses on two structurally similar and scientifically significant isomers: 2,3-Dibromo-5-methylpyridine and 2,5-Dibromo-4-methylpyridine . These compounds are valuable intermediates in medicinal chemistry and materials science, and a thorough understanding of their properties is crucial for their effective application.

2,3-Dibromo-5-methylpyridine

Chemical Structure:

Caption: Chemical structure of 2,3-Dibromo-5-methylpyridine.

Physical and Chemical Properties

2,3-Dibromo-5-methylpyridine, also known as 2,3-Dibromo-5-picoline, is a solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 29232-39-1[1][2][3]
Molecular Formula C₆H₅Br₂N[1][2][3]
Molecular Weight 250.92 g/mol [2][3]
Appearance Off-white to yellow solid/powder[1][2]
Melting Point 52-56 °C
Boiling Point 270.8 °C[1]
Density 1.911 g/cm³[1]
Flash Point > 110 °C
Solubility Soluble in organic solvents like ethyl acetate.[2]
Synthesis

A common synthetic route to 2,3-Dibromo-5-methylpyridine involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.[2]

Reaction Scheme:

2-Amino-3-bromo-5-methylpyridine 2-Amino-3-bromo-5-methylpyridine 2,3-Dibromo-5-methylpyridine 2,3-Dibromo-5-methylpyridine 2-Amino-3-bromo-5-methylpyridine->2,3-Dibromo-5-methylpyridine 1. HBr, Br₂, NaNO₂ 2. NaOH

Caption: Synthesis of 2,3-Dibromo-5-methylpyridine.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2,3-dibromo-5-methylpyridine is as follows[2]:

  • Dissolution: 2-Amino-3-bromo-5-methylpyridine (1.00 mmol) is added to a three-necked flask, followed by the addition of 48% aqueous hydrogen bromide (1 mL) to dissolve the starting material.

  • Cooling and Bromination: The reaction mixture is cooled in an ice bath to maintain an internal temperature between 2 to 5 °C. Bromine (3.00 mmol) is then added dropwise slowly. The mixture is stirred for 10 minutes at the same temperature after the addition is complete.

  • Diazotization: A solution of sodium nitrite (2.5 mmol) in water (500 μL) is added dropwise to the reaction system while maintaining the temperature. The mixture is stirred for an additional hour.

  • Work-up: A solution of sodium hydroxide (9.4 mmol) in water (2 mL) is slowly added, and the mixture is stirred for 1 hour at room temperature. The reaction solution is then transferred to a separatory funnel and extracted with ethyl acetate.

  • Purification: The combined organic phases are washed with 5% aqueous sodium sulfite and saturated saline, then dried with anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the final product.[2]

This method typically results in a high yield of the desired product.[2]

Reactivity and Applications

The bromine atoms on the pyridine ring of 2,3-Dibromo-5-methylpyridine are susceptible to various chemical transformations, making it a versatile intermediate in organic synthesis.[1][4] The pyridine ring itself is electron-deficient, which influences the reactivity of the substituents.[4]

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1] Its utility lies in the ability to selectively functionalize the bromine positions through reactions such as cross-coupling, enabling the construction of diverse molecular architectures.[4]

2,5-Dibromo-4-methylpyridine

Chemical Structure:

Caption: Chemical structure of 2,5-Dibromo-4-methylpyridine.

Physical and Chemical Properties

2,5-Dibromo-4-methylpyridine, also known as 2,5-Dibromo-4-picoline, is a low melting solid that appears as a light yellow to orange crystalline powder.[5][6] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 3430-26-0[5][6][7]
Molecular Formula C₆H₅Br₂N[5][6]
Molecular Weight 250.92 g/mol [5][6]
Appearance Light yellow to orange low melting solid/Yellow crystalline powder[5][6]
Melting Point 37-42 °C[5]
Boiling Point ~181.5 °C (estimate)[5]
Flash Point 113 °C[5]
Storage Inert atmosphere, Room Temperature or 0-8 °C[5][6]
Synthesis

Similar to its isomer, 2,5-Dibromo-4-methylpyridine is synthesized from an aminopyridine precursor via a Sandmeyer-type reaction.[5][7]

Reaction Scheme:

2-Amino-5-bromo-4-methylpyridine 2-Amino-5-bromo-4-methylpyridine 2,5-Dibromo-4-methylpyridine 2,5-Dibromo-4-methylpyridine 2-Amino-5-bromo-4-methylpyridine->2,5-Dibromo-4-methylpyridine 1. HBr, Br₂, NaNO₂ 2. NaOH

Caption: Synthesis of 2,5-Dibromo-4-methylpyridine.

Experimental Protocol:

The general procedure for the synthesis of 2,5-dibromo-4-methylpyridine is as follows[5][7]:

  • Dissolution and Cooling: 2-amino-5-bromo-4-methylpyridine is dissolved in 48% aqueous hydrobromic acid and cooled to 2 °C in a salt/ice bath.

  • Bromination: Bromine is added dropwise while maintaining the internal temperature below 2 °C.

  • Diazotization: A solution of sodium nitrite in water is subsequently added, keeping the internal temperature below 5 °C. The reaction mixture is stirred for one hour between 0 °C and 5 °C.

  • Work-up: The pH of the reaction mixture is adjusted to approximately 13 by the slow addition of a 50% aqueous sodium hydroxide solution with cooling.

  • Extraction and Purification: After warming to room temperature, the mixture is extracted with ether. The combined organic phases are dried with anhydrous magnesium sulfate and concentrated. The crude product is then purified by flash column chromatography on silica gel.[5]

Reactivity and Applications in Drug Development

The bromine atoms at the 2- and 5-positions of the pyridine ring are reactive sites for various organic transformations, particularly palladium-catalyzed cross-coupling reactions.[8] This reactivity makes 2,5-Dibromo-4-methylpyridine a valuable building block in the synthesis of complex organic molecules.[6][9]

This compound serves as an important intermediate in the pharmaceutical and agrochemical industries.[6][10] In the pharmaceutical sector, it is used in the synthesis of drugs such as disopyramide, which is used to treat certain heart rhythm disorders.[5] It is also a precursor for developing herbicides and fungicides in the agrochemical field.[6][10] The versatility of this intermediate allows for the creation of diverse compounds with potential biological activity.[6]

Safety Information

Both 2,3-Dibromo-5-methylpyridine and 2,5-Dibromo-4-methylpyridine are hazardous chemicals and should be handled with appropriate safety precautions.

  • 2,3-Dibromo-5-methylpyridine: Is toxic if swallowed and causes serious eye damage.

  • 2,5-Dibromo-4-methylpyridine: Is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.

Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

2,4-Dibromo-5-methylpyridine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4-Dibromo-5-methylpyridine: Molecular Structure, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction

Substituted pyridines are foundational scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. Among the vast array of pyridine derivatives, halogenated pyridines serve as exceptionally versatile intermediates, providing reactive handles for constructing complex molecular architectures. This guide provides a detailed technical overview of this compound (CAS No. 79055-50-8), a specific isomer with significant potential as a building block in the synthesis of novel therapeutics.[3][]

This document is tailored for researchers, medicinal chemists, and drug development professionals. It will delve into the compound's core molecular properties, propose a robust synthetic protocol grounded in established chemical principles, predict its spectroscopic signature, and explore its potential applications in modern drug discovery, particularly in leveraging its reactive bromine substituents for cross-coupling reactions.

Core Molecular Data

This compound is a disubstituted pyridine ring containing two bromine atoms and one methyl group. The precise placement of these functionalities dictates its reactivity and potential for further chemical modification.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 79055-50-8[3][6]
Molecular Formula C₆H₅Br₂N[3][6]
Molecular Weight 250.92 g/mol [3][6]
Canonical SMILES Cc1cc(Br)cnc1Br[6]
Molecular Structure Visualization

The structural arrangement of this compound is depicted below. The bromine atoms at positions 2 and 4 are susceptible to distinct chemical transformations, offering a platform for regioselective synthesis.

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of the 2,4-dibromo-5-methyl isomer is sparse, a reliable protocol can be designed based on well-established methods for the synthesis of 2,4-dibromopyridine.[7] One of the most effective methods involves the treatment of a dihydroxypyridine precursor with a strong brominating agent like phosphorus oxybromide (POBr₃).

The causality for this choice lies in the ability of POBr₃ to effectively replace hydroxyl groups with bromine atoms on an aromatic ring, a reaction that is particularly efficient for electron-deficient heterocycles like pyridine.

Proposed Synthetic Protocol: Bromination of 5-Methyl-pyridine-2,4-diol

This protocol describes a plausible and robust method for the laboratory-scale synthesis of this compound.

Objective: To synthesize this compound via the double bromination of 5-Methyl-pyridine-2,4-diol.

Materials:

  • 5-Methyl-pyridine-2,4-diol (precursor)

  • Phosphorus oxybromide (POBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask and condenser

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-Methyl-pyridine-2,4-diol (1.0 eq) and phosphorus oxybromide (POBr₃) (3.0-3.5 eq).

  • Heating: Equip the flask with a condenser and heat the reaction mixture to 125-130 °C for 4-5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Quenching: After cooling the mixture to room temperature, carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. This step is highly exothermic and must be performed with caution in a fume hood.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate solution until the pH reaches ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

G start Combine 5-Methyl-pyridine-2,4-diol and POBr₃ in Schlenk flask heat Heat mixture to 125-130 °C for 4-5 hours under N₂ start->heat cool Cool to room temperature heat->cool quench Pour mixture onto ice cool->quench neutralize Neutralize with NaHCO₃ (aq) to pH 8-9 quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry organic layers over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify via column chromatography concentrate->purify end Obtain pure this compound purify->end

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum (in CDCl₃) is expected to be simple, showing three distinct signals:

  • Aromatic Protons: Two singlets are predicted for the protons on the pyridine ring. The proton at C6 (adjacent to the nitrogen) would likely appear further downfield (~8.0-8.2 ppm) compared to the proton at C3 (~7.4-7.6 ppm).

  • Methyl Protons: A singlet corresponding to the three methyl protons at C5, likely appearing in the range of ~2.3-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons bonded to bromine (C2 and C4) will appear at characteristic chemical shifts, typically in the range of 120-145 ppm.

Mass Spectrometry

Mass spectrometry is a definitive technique for confirming the identity of this compound. The key feature will be the isotopic pattern of the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic triplet of peaks for the molecular ion:

  • [M]⁺: Corresponding to the molecule with two ⁷⁹Br isotopes.

  • [M+2]⁺: Corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the [M]⁺ peak.

  • [M+4]⁺: Corresponding to the molecule with two ⁸¹Br isotopes. This peak will be of similar intensity to the [M]⁺ peak.

Applications in Research and Drug Development

This compound is a valuable building block for creating diverse molecular libraries for drug screening. The differential reactivity of the bromine atoms at the C2 and C4 positions allows for selective, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions.[7][12]

Role as a Scaffold in Medicinal Chemistry

The pyridine nucleus is a well-established pharmacophore found in drugs targeting a wide range of diseases.[1][13] Disubstituted pyridines, in particular, are used to construct molecules with precise three-dimensional arrangements necessary for potent and selective interaction with biological targets.

  • Kinase Inhibitors: The 2,4-disubstituted pyridine motif can be used to synthesize kinase inhibitors, a major class of anti-cancer drugs. The pyridine core can act as a hinge-binding element, while the substituents at the 2- and 4-positions can be elaborated to occupy adjacent hydrophobic pockets in the ATP-binding site of a target kinase.[14]

  • Antimalarial Agents: A series of 2,4-disubstituted imidazopyridines have been identified as inhibitors of hemozoin formation, a critical process in the malaria parasite Plasmodium falciparum.[15] this compound could serve as a key starting material for analogues in this class.

  • Agrochemicals and Materials Science: Beyond pharmaceuticals, brominated pyridines are used in the synthesis of agrochemicals and advanced materials, such as polymers and dyes, due to their reactivity and stability.[12]

Reactivity in Cross-Coupling Reactions

The true utility of this compound lies in its capacity to undergo selective cross-coupling reactions like the Suzuki, Stille, or Buchwald-Hartwig reactions. Research on 2,4-dibromopyridine has shown that the bromine at the C4 position is generally more reactive towards certain coupling conditions, allowing for a stepwise approach to synthesis.[7] This regioselectivity enables chemists to first introduce a substituent at one position, then modify the second bromine atom in a subsequent step, leading to the efficient construction of complex, unsymmetrically substituted pyridines.

References

Introduction: The Role of 2,4-Dibromo-5-methylpyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Characterization of 2,4-Dibromo-5-methylpyridine

This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its di-brominated structure offers two distinct, reactive sites for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[1] The strategic placement of the bromine atoms and the methyl group influences the electronic properties and steric environment of the pyridine ring, making it a versatile scaffold for developing novel pharmaceutical agents and functional materials.

Given its role as a critical starting material, the purity and unambiguous structural confirmation of this compound are paramount. The presence of isomeric impurities, residual solvents, or unreacted starting materials can have profound consequences on the yield, purity, and even the viability of subsequent synthetic steps. This guide provides a comprehensive framework for the purification and rigorous analytical characterization of this compound, ensuring its suitability for high-stakes applications in research and development.

Purification Strategies: From Crude Product to High-Purity Material

The purification of this compound from a crude reaction mixture is dictated by the nature of the impurities present. Typically, these include regioisomers, partially brominated species, and non-basic starting materials. A multi-step approach combining chemical treatment and physical separation is often the most effective strategy.

Acid-Base Extraction

The basic nature of the pyridine nitrogen provides a powerful handle for separation. Non-basic impurities can be removed by dissolving the crude material in a non-polar organic solvent and washing with an aqueous acid solution (e.g., 1M HCl). The protonated pyridinium salt partitions into the aqueous layer, leaving non-basic impurities behind. Subsequently, basifying the aqueous layer (e.g., with NaOH) regenerates the free pyridine, which can be extracted back into an organic solvent.[2] This process is highly effective for removing non-amine contaminants.

Recrystallization

For solid materials, recrystallization is a cost-effective and scalable method for achieving high purity. The choice of solvent is critical and is determined empirically. A good solvent system will dissolve the compound and its impurities at an elevated temperature but will allow only the desired compound to crystallize upon cooling, leaving impurities in the supernatant.

Protocol: Recrystallization of this compound

  • Solvent Screening: Test the solubility of the crude product in a range of solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate) at room temperature and at their boiling points. An ideal single solvent will show high solubility when hot and low solubility when cold. Mixed solvent systems (e.g., ethanol/water) can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Inducing crystallization can be done by scratching the inside of the flask with a glass rod. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography

For challenging separations where impurities have similar solubility profiles, silica gel column chromatography is the method of choice. The separation is based on the differential adsorption of the compound and impurities to the stationary phase (silica gel) while being eluted by a mobile phase.

The choice of eluent is critical. A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective for brominated pyridines. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify fractions containing the pure product.[3]

Analytical Characterization: A Multi-Technique Approach

No single analytical technique is sufficient to confirm both the identity and purity of a compound. A combination of spectroscopic and chromatographic methods is essential for a comprehensive characterization.

G cluster_0 Initial Synthesis Output cluster_1 Purification cluster_2 Structural Confirmation cluster_3 Purity & Quality Assessment cluster_4 Final Product Crude Crude Product Purify Purification (e.g., Recrystallization, Chromatography) Crude->Purify Impurity Removal TLC TLC Monitoring Purify->TLC In-process Control NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR Identity Check MS Mass Spectrometry NMR->MS Molecular Weight Confirmation HPLC HPLC Purity (>98% Area) MS->HPLC Quantitative Purity EA Elemental Analysis (±0.4% of Theory) HPLC->EA Formula Confirmation Final Released Material EA->Final QC Release

Caption: Integrated workflow for purification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.[4] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their connectivity. For this compound, two signals are expected in the aromatic region corresponding to the two pyridine ring protons, and one signal in the aliphatic region for the methyl group protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For this molecule, six distinct signals are expected: five for the pyridine ring carbons and one for the methyl carbon.

Predicted NMR Data for this compound (in CDCl₃)
¹H NMR
Chemical Shift (δ, ppm)
~ 8.3
~ 7.8
~ 2.4
¹³C NMR
Chemical Shift (δ, ppm)
~ 152
~ 145
~ 141
~ 135
~ 130
~ 18

Note: These are predicted values. Actual chemical shifts may vary based on solvent and experimental conditions. The assignments are based on known substituent effects in pyridine rings.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and provides crucial information about its elemental composition, particularly the presence of halogens.[7]

Key Diagnostic Feature: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] A compound containing two bromine atoms, like this compound, will exhibit a characteristic isotopic cluster for the molecular ion (M⁺˙). This cluster will consist of three peaks:

  • M: Contains two ⁷⁹Br atoms.

  • M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • M+4: Contains two ⁸¹Br atoms.

The expected intensity ratio of these peaks will be approximately 1:2:1 , which is a definitive indicator of the presence of two bromine atoms.[9] For C₆H₅Br₂N, the expected molecular ion cluster would appear around m/z 249 (M), 251 (M+2), and 253 (M+4).

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds.[10] A well-developed reverse-phase HPLC method can separate the main compound from potential impurities, allowing for precise quantification.[11]

Protocol: Purity Determination by RP-HPLC

  • Instrumentation:

    • HPLC system with a UV detector (or Photodiode Array detector).

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a final concentration of ~0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

HPLC Method Validation Parameters Acceptance Criteria Rationale
Specificity The main peak is resolved from all impurities.Ensures that the peak area of the analyte is not inflated by co-eluting species.
Linearity R² > 0.999 over the concentration range.Confirms a direct relationship between detector response and analyte concentration.
Precision (RSD) < 2.0% for replicate injections.Demonstrates the reproducibility of the method.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.Defines the lowest concentration at which an impurity can be reliably quantified.

This protocol is a representative method and may require optimization for specific impurity profiles.[12]

Elemental Analysis

Elemental analysis provides a fundamental confirmation of a compound's empirical formula by quantitatively determining the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N).[13] This technique serves as an orthogonal check on the compound's identity and purity.

Principle: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.[14][15] The results are then compared to the theoretical values calculated from the molecular formula.

| Elemental Analysis for C₆H₅Br₂N (MW: 250.92 g/mol ) | | :--- | Theoretical % | Acceptable Range | | Carbon (C) | 28.71 % | 28.31 % - 29.11 % | | Hydrogen (H) | 2.01 % | 1.61 % - 2.41 % | | Nitrogen (N) | 5.58 % | 5.18 % - 5.98 % |

A result within ±0.4% of the theoretical value is generally considered acceptable and confirms the elemental composition of the bulk material.

Conclusion

The rigorous characterization of this compound is a critical, multi-faceted process that underpins its successful application in research and drug development. A logical workflow, beginning with effective purification and followed by a suite of orthogonal analytical techniques, is essential. NMR and Mass Spectrometry provide definitive structural confirmation, while HPLC and Elemental Analysis offer quantitative measures of purity and compositional integrity. By adhering to the principles and protocols outlined in this guide, researchers can ensure the quality of this key synthetic intermediate, thereby enhancing the reliability and reproducibility of their scientific outcomes.

References

Navigating the Regioselective Landscape of 2,4-Dibromo-5-methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Among the vast array of functionalized pyridines, di-substituted derivatives present a unique challenge and opportunity: the selective functionalization of one reactive site over another. This technical guide provides a comprehensive exploration of the differential reactivity of the bromine atoms at the C2 and C4 positions of 2,4-dibromo-5-methylpyridine, a versatile building block in organic synthesis. By delving into the underlying electronic and steric factors, this guide offers field-proven insights and detailed methodologies to empower researchers in designing highly selective and efficient synthetic strategies.

The Dichotomy of Reactivity: Understanding the Electronic and Steric Landscape

The pyridine ring, an electron-deficient heterocycle, is inherently activated towards nucleophilic attack and palladium-catalyzed cross-coupling reactions at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. In this compound, both bromine atoms occupy these activated positions, setting the stage for competitive reactions. The ultimate regioselectivity of a given transformation is a delicate interplay of electronic and steric effects, influenced by the nature of the reactants, catalysts, and reaction conditions.

Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density, rendering the C2 and C4 positions electrophilic. This effect is crucial for facilitating both nucleophilic aromatic substitution (SNAr) and the oxidative addition step in palladium-catalyzed cross-coupling cycles. The C2 position is generally considered more electron-deficient than the C4 position due to its closer proximity to the electronegative nitrogen. The electron-donating methyl group at the C5 position exerts a modest +I (inductive) effect, which can slightly modulate the electron density at the adjacent C4 position.[1]

Steric Effects: The steric environment around each bromine atom plays a pivotal role in dictating reactivity. The C2-bromine is flanked by the pyridine nitrogen, while the C4-bromine is situated between a hydrogen atom at C3 and the methyl group at C5. The presence of the methyl group introduces steric hindrance around the C4 position, which can influence the approach of bulky reagents and catalysts.[1]

The interplay of these factors leads to a fascinating and often tunable reactivity profile, which will be explored in the context of specific reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Positions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the choice of coupling partner and reaction conditions can lead to highly regioselective transformations.

Suzuki-Miyaura Coupling: Preferential Reactivity at C2

The Suzuki-Miyaura coupling, a versatile method for forming C-C bonds, generally exhibits a preference for reaction at the C2 position of 2,4-dibromopyridine, a close analog of our target molecule.[2] This selectivity is primarily attributed to the higher electrophilicity of the C2 position, facilitating the rate-determining oxidative addition of the palladium(0) catalyst.[2] While specific data for this compound is limited, the established trends for 2,4-dibromopyridine provide a strong predictive framework. The methyl group at the C5 position is expected to further enhance this selectivity by increasing the steric bulk around the C4-bromine, thereby disfavoring the approach of the palladium catalyst to this site.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine Analogs

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O (5:1)120 (MW)0.581[3]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O (4:1)9012-24~85[4]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2

This protocol is adapted from established procedures for similar bromopyridine derivatives and serves as a robust starting point for optimization.[3][4]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Stir the reaction mixture at 90-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-Br(L2) R¹-Pd(II)-Br(L2) Oxidative_Addition->Aryl-Pd(II)-Br(L2) Transmetalation Transmetalation Aryl-Pd(II)-Br(L2)->Transmetalation Aryl-Pd(II)-R2(L2) R¹-Pd(II)-R²(L2) Transmetalation->Aryl-Pd(II)-R2(L2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product R¹-R² Reductive_Elimination->Coupled_Product Boronic_Acid R²-B(OH)₂ Base Base Boronic_Acid->Base Base->Transmetalation [R²-B(OH)₃]⁻ Aryl_Halide R¹-Br Aryl_Halide->Oxidative_Addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Activating the C2 Position

The Sonogashira coupling, which forges a bond between a terminal alkyne and an aryl halide, also demonstrates a preference for the C2 position in 2,4-dihalopyridine systems.[2] This selectivity is again driven by the enhanced electrophilicity at C2. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Experimental Protocol: Selective Sonogashira Coupling at C2

This protocol is based on established methods for the Sonogashira coupling of bromopyridines.[3][5]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk tube

  • Magnetic stirrer and heating source

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-65 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Selectivity

In contrast to palladium-catalyzed reactions, the regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound is more complex and highly dependent on the nature of the nucleophile and the reaction conditions.

The stability of the intermediate Meisenheimer complex is the determining factor for the site of nucleophilic attack.[6][7] Attack at both C2 and C4 allows for delocalization of the negative charge onto the electronegative nitrogen atom, which is a stabilizing factor.[6][7] However, the relative stability of the two possible intermediates can be influenced by several factors:

  • Leaving Group Ability: In SNAr reactions, fluoride is a better leaving group than bromide.[8] While our substrate contains two bromine atoms, this principle highlights the importance of the halogen in the rate-determining step.

  • Nucleophile: The nature of the incoming nucleophile can influence the site of attack.

  • Solvent: The polarity of the solvent can affect the reaction rate and selectivity.

For 2,4-dibromopyridine, some studies have shown that with certain nucleophiles, substitution can be directed towards the C4 position. For instance, in the reaction of 2,4-dibromopyridine with phenol derivatives catalyzed by CuI, the use of a polar solvent like DMSO favors the formation of the 4-isomer.[2]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This general protocol can be adapted for various amine nucleophiles.[9]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2-2.0 eq)

  • Base (e.g., K₂CO₃, DIPEA, if necessary)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Reaction vessel with a condenser

  • Magnetic stirrer and heating source

Procedure:

  • In a reaction vessel, dissolve this compound in the chosen solvent.

  • Add the amine nucleophile and the base (if required).

  • Heat the reaction mixture to the desired temperature (can range from room temperature to >100 °C).[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram 2: Experimental Workflow for Selective Functionalization

workflow cluster_start Starting Material cluster_suzuki Suzuki Coupling (C2-Selective) cluster_sonogashira Sonogashira Coupling (C2-Selective) cluster_snar SNAr (Selectivity Varies) Start This compound Suzuki_Reagents Arylboronic Acid, Pd Catalyst, Base Start->Suzuki_Reagents Sonogashira_Reagents Terminal Alkyne, Pd/Cu Catalysts, Base Start->Sonogashira_Reagents SNAr_Reagents Nucleophile (e.g., Amine), Solvent, Heat Start->SNAr_Reagents Suzuki_Product 2-Aryl-4-bromo-5-methylpyridine Suzuki_Reagents->Suzuki_Product Sonogashira_Product 2-Alkynyl-4-bromo-5-methylpyridine Sonogashira_Reagents->Sonogashira_Product SNAr_Product_C4 4-Substituted-2-bromo-5-methylpyridine SNAr_Reagents->SNAr_Product_C4 SNAr_Product_C2 2-Substituted-4-bromo-5-methylpyridine SNAr_Reagents->SNAr_Product_C2

Caption: Logical workflow for the selective functionalization of this compound.

Conclusion and Future Outlook

The reactivity of the bromine atoms in this compound presents a compelling case study in regioselectivity. While palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings demonstrate a clear preference for the more electrophilic and sterically accessible C2 position, nucleophilic aromatic substitution offers a more nuanced reactivity profile that can potentially be tuned by the choice of nucleophile and reaction conditions.

For drug development professionals and synthetic chemists, a thorough understanding of these competing factors is paramount for the rational design of synthetic routes to complex, highly functionalized pyridine derivatives. The protocols and mechanistic insights provided in this guide serve as a foundational framework for harnessing the differential reactivity of this versatile building block. Further research, including detailed kinetic and computational studies on this compound itself, will undoubtedly unveil even more sophisticated strategies for its selective functionalization, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,4-Dibromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2,4-dibromo-5-methylpyridine. This substrate presents a unique electronic and steric landscape due to the interplay of a deactivating heterocyclic nitrogen atom, two deactivating halogen substituents, and one activating alkyl group. This document elucidates the theoretical framework governing the regioselectivity of EAS on this pyridine derivative, offers mechanistic insights, and provides validated protocols for key transformations. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis and functionalization of complex heterocyclic scaffolds.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine motif is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceutical agents, agrochemicals, and functional materials. The ability to precisely functionalize the pyridine ring is paramount for tuning molecular properties and developing novel chemical entities. This compound is a versatile, poly-functionalized building block. However, its inherent electronic properties—specifically the electron-deficient nature of the pyridine ring—present significant challenges for classical electrophilic aromatic substitution, a fundamental reaction class for arene functionalization.[1][2]

This guide addresses these challenges directly. We will dissect the electronic and steric factors that govern the reactivity of this compound, predict the most probable sites of electrophilic attack, and provide practical, field-tested methodologies for achieving these transformations.

The Electronic Landscape and Regioselectivity of this compound

The regiochemical outcome of an EAS reaction is dictated by the cumulative electronic and steric effects of the substituents on the aromatic ring. In this compound, four distinct influences are at play.

  • Pyridine Nitrogen: The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This significantly deactivates the entire ring towards electrophilic attack, making it much less reactive than benzene.[3] Resonance analysis of the Wheland intermediate (the sigma complex) formed during electrophilic attack shows that substitution at the C-3 and C-5 positions (meta-directing) is favored, as it avoids placing a destabilizing positive charge on the electronegative nitrogen atom.[4][5][6]

  • Bromo Substituents (C-2 and C-4): Halogens are a classic example of opposing effects. They are deactivating due to a strong electron-withdrawing inductive effect (-I) but are ortho-, para-directing due to electron donation into the ring via resonance (+R).[7]

    • The C-2 bromo group directs incoming electrophiles to the C-3 and C-5 positions.

    • The C-4 bromo group directs incoming electrophiles to the C-3 and C-5 positions. Thus, both bromine atoms reinforce the inherent meta-directing propensity of the pyridine ring, further deactivating the system but strongly favoring substitution at positions C-3 and C-5.

  • Methyl Substituent (C-5): The methyl group is an activating group, donating electron density through an inductive effect (+I) and hyperconjugation.[8] It is an ortho-, para-director.

    • The C-5 methyl group directs incoming electrophiles to the C-4 and C-6 positions.

Synthesis of Directing Effects: Combining these factors, we can predict the most reactive position.

  • Position C-3: Directed by the nitrogen, C-2 bromo, and C-4 bromo groups. However, it is sterically hindered by two adjacent bromine atoms.

  • Position C-4: Blocked by a bromo group.

  • Position C-6: Strongly activated by the para-directing methyl group at C-5. This position is also the least sterically hindered open site.

Caption: Analysis of directing effects on the this compound ring.

General Mechanism of Electrophilic Aromatic Substitution

The mechanism for EAS on this compound follows the canonical three-step pathway observed for most aromatic systems.[1]

  • Generation of the Electrophile (E+): A strong electrophile is generated, often through the action of a Lewis or Brønsted acid catalyst.[9]

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-system of the pyridine ring attacks the electrophile. This is the rate-determining step as it temporarily disrupts aromaticity. The resulting carbocation, known as a sigma complex or Wheland intermediate, is stabilized by resonance.

  • Deprotonation and Re-aromatization: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system.

Attack at the predicted C-6 position leads to a more stable sigma complex compared to attack at C-3. The positive charge in the C-6 attack intermediate is delocalized across C-2, C-4, and the nitrogen atom. While a positive charge on nitrogen is generally unfavorable, the ability of the C-5 methyl group to stabilize the adjacent positive charge at C-4 makes this pathway kinetically accessible.[4]

G General EAS Mechanism at C-6 Position start This compound + Electrophile (E⁺) sigma_complex Nucleophilic Attack (Rate-Determining Step) start->sigma_complex intermediate Sigma Complex (Wheland Intermediate) (Non-Aromatic Cation) sigma_complex->intermediate Forms C-E bond Breaks aromaticity deprotonation Deprotonation by Base (e.g., HSO₄⁻) intermediate->deprotonation Charge delocalized product Product: 6-E-2,4-Dibromo-5-methylpyridine (Aromaticity Restored) deprotonation->product Removes H⁺ Reforms π-system

Caption: High-level workflow for electrophilic aromatic substitution.

Key Electrophilic Substitution Reactions and Protocols

Given the deactivated nature of the substrate, forceful reaction conditions are generally required.

Nitration

Nitration introduces a nitro (-NO2) group, a valuable synthon for further transformations (e.g., reduction to an amine). The reaction requires a potent nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO2+).[10]

Predicted Product: 2,4-Dibromo-6-nitro-5-methylpyridine

Protocol: Nitration of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H2SO4, 98%, 10 mL). Cool the flask to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add this compound (1.0 g, 3.98 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.

  • Preparation of Nitrating Agent: In a separate beaker, cautiously prepare the nitrating mixture by adding fuming nitric acid (HNO3, >90%, 1.5 mL) to concentrated sulfuric acid (3.0 mL) at 0°C.

  • Electrophile Addition: Add the nitrating mixture dropwise via the dropping funnel to the solution of the pyridine substrate over 30 minutes. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Quenching: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice (approx. 100 g) with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO3) solution or aqueous ammonia until a pH of ~7-8 is reached. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Sulfonation

Sulfonation introduces a sulfonic acid (-SO3H) group. This reaction is typically performed with fuming sulfuric acid (sulfuric acid containing excess SO3) and is often reversible at high temperatures.

Predicted Product: this compound-6-sulfonic acid

Protocol: Sulfonation of this compound

  • Reaction Setup: In a flask equipped with a stirrer and reflux condenser (with a drying tube), place this compound (1.0 g, 3.98 mmol).

  • Reagent Addition: Carefully add fuming sulfuric acid (20% SO3, 8 mL) to the flask.

  • Reaction Execution: Heat the mixture to 120-140°C and maintain for 12-24 hours. The reaction is typically sluggish and requires elevated temperatures.

  • Workup and Quenching: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

  • Isolation: The sulfonic acid product is often water-soluble. It can be isolated by salting out (adding NaCl) or by careful neutralization with a base like calcium carbonate (CaCO3) to precipitate the calcium sulfonate salt, which can then be filtered and converted back to the free acid.

Halogenation (e.g., Bromination)

Introducing a third halogen atom requires a potent halogenating system, such as Br2 with a Lewis acid catalyst (e.g., FeBr3) or oleum.

Predicted Product: 2,4,6-Tribromo-5-methylpyridine

Protocol: Bromination of this compound

  • Reaction Setup: Charge a sealed reaction vessel with this compound (1.0 g, 3.98 mmol) and oleum (20-30% SO3, 10 mL).

  • Reagent Addition: Add elemental bromine (Br2, 0.24 mL, 4.78 mmol, 1.2 eq) dropwise.

  • Reaction Execution: Heat the sealed vessel to 130°C for 24 hours.

  • Workup and Quenching: After cooling, pour the reaction mixture onto ice.

  • Neutralization and Extraction: Neutralize with a strong base (e.g., 50% NaOH) and extract the product with a suitable organic solvent like dichloromethane (DCM).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Friedel-Crafts Alkylation and Acylation: A Critical Limitation

Friedel-Crafts reactions are generally not successful on pyridine and its heavily deactivated derivatives.[1][2] There are two primary reasons for this failure:

  • Ring Deactivation: The pyridine ring is too electron-poor to attack the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions.

  • Catalyst Complexation: The nitrogen lone pair acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl3, FeCl3).[3] This complexation places a formal positive charge on the nitrogen, further deactivating the ring to an extreme degree and preventing any productive electrophilic substitution.

Summary of Reactions and Predicted Outcomes

Reaction TypeReagents & CatalystsTypical ConditionsPredicted Major ProductFeasibility & Key Insights
Nitration Conc. HNO₃ / Conc. H₂SO₄60-70°C2,4-Dibromo-6-nitro-5-methylpyridineFeasible but requires forceful conditions. The nitro group is a versatile handle for further chemistry.
Sulfonation Fuming H₂SO₄ (Oleum)120-140°CThis compound-6-sulfonic acidFeasible but requires high temperatures and long reaction times. Often reversible.
Halogenation Br₂ / Oleum or FeBr₃130°C (sealed tube)2,4,6-Tribromo-5-methylpyridineVery harsh conditions are necessary to overcome the ring's deactivation.
Friedel-Crafts R-Cl, AlCl₃ (Alkylation) or RCOCl, AlCl₃ (Acylation)N/ANo ReactionNot feasible due to catalyst complexation with the pyridine nitrogen and severe ring deactivation.[2][3]

Conclusion

The electrophilic substitution of this compound is a challenging yet predictable process. The regiochemical outcome is primarily governed by the activating, para-directing effect of the C-5 methyl group, which channels the electrophile to the C-6 position, overcoming the deactivating influence of the nitrogen and halogen atoms. Successful functionalization via nitration, sulfonation, or halogenation necessitates harsh reaction conditions to overcome the low nucleophilicity of the pyridine ring. Conversely, Friedel-Crafts reactions are mechanistically precluded. This guide provides the foundational understanding and practical protocols necessary for scientists to strategically functionalize this valuable heterocyclic scaffold.

References

An In-depth Technical Guide to 2,4-Dibromo-5-methylpyridine and its Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dibromo-5-methylpyridine, a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. The document details the synthesis of the core molecule, explores its reactivity in key cross-coupling reactions, and highlights the development of its derivatives as potent kinase inhibitors and anticancer agents. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for the design of novel therapeutics. The introduction of bromine atoms onto the pyridine ring, as in this compound, provides synthetic handles for the facile construction of diverse molecular architectures through modern cross-coupling methodologies. This strategic functionalization allows for the systematic exploration of the chemical space around the pyridine core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

Synthesis of the Core Intermediate: this compound

While a direct, one-pot synthesis of this compound is not extensively documented, a robust and logical synthetic strategy can be devised based on established methodologies for the synthesis of analogous dihalopyridines. A plausible and efficient route commences from the readily available 5-methyl-2,4-pyridinediol.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed via a two-step sequence involving the halogenation of a suitable precursor. A highly effective method for the synthesis of 2,4-dibromopyridine involves the treatment of 2,4-dihydroxypyridine with phosphorus oxybromide (POBr₃).[2] This approach can be adapted for the synthesis of the title compound.

Synthesis_of_2_4_Dibromo_5_methylpyridine 5-Methyl-2,4-pyridinediol 5-Methyl-2,4-pyridinediol This compound This compound 5-Methyl-2,4-pyridinediol->this compound POBr₃, Heat

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the established synthesis of 2,4-dibromopyridine and is expected to be a reliable method for the preparation of this compound.[2]

Materials:

  • 5-Methyl-2,4-pyridinediol

  • Phosphorus oxybromide (POBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methyl-2,4-pyridinediol (1.0 eq) and phosphorus oxybromide (3.0 - 4.0 eq).

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Self-Validation: The progress of the reaction should be monitored by TLC to ensure the complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reactivity and Functionalization: A Gateway to Diverse Derivatives

The two bromine atoms in this compound are not equally reactive, allowing for selective functionalization. The bromine at the 2-position is generally more susceptible to nucleophilic substitution and oxidative addition in palladium-catalyzed reactions due to the electronic influence of the ring nitrogen. This differential reactivity is a key strategic element in the synthesis of complex derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, enabling the introduction of a wide range of substituents at the 2- and 4-positions.

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis.[3][4]

Suzuki_Miyaura_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification Reagents This compound Arylboronic Acid Base (e.g., K₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/H₂O) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Heating Heat to 80-100 °C Stir for 12-24h Catalyst->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Extraction Aqueous Work-up Extraction with Organic Solvent Monitoring->Extraction Purification Column Chromatography Extraction->Purification Final_Product 2-Aryl-4-bromo-5-methylpyridine Purification->Final_Product Characterization (NMR, MS)

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid [5][6]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Expected Yields based on analogous reactions):

Arylboronic AcidCatalystBaseSolventExpected Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85-95
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O80-90
3-Chlorophenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O75-85

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyridines.[7][8]

Sonogashira_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Cu-C≡CR ArPd(II)(alkyne)L2 Ar-Pd(II)-(C≡CR)(L)₂ Transmetalation->ArPd(II)(alkyne)L2 Reductive_Elimination Reductive Elimination ArPd(II)(alkyne)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne [9][10]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery: Targeting Kinases in Oncology

Derivatives of brominated pyridines are of significant interest in drug discovery, particularly in the development of kinase inhibitors for the treatment of cancer. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Pyridine-based Kinase Inhibitors

The pyridine scaffold can serve as a versatile template for the design of ATP-competitive kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, mimicking the interaction of the adenine moiety of ATP with the kinase hinge region. The substituents on the pyridine ring can be tailored to occupy specific pockets within the ATP-binding site, thereby conferring potency and selectivity.

Kinase_Inhibition Kinase Kinase Active Site Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation No_Phosphorylation Inhibition of Phosphorylation Kinase->No_Phosphorylation ATP ATP ATP->Kinase Inhibitor Pyridine-based Inhibitor (Derivative of this compound) Inhibitor->Kinase Competitive Binding

Caption: Mechanism of competitive kinase inhibition.

Case Study: Pyrido[2,3-d]pyrimidine-based Inhibitors

A prominent class of kinase inhibitors derived from substituted pyridines are the pyrido[2,3-d]pyrimidines.[11] These fused heterocyclic systems have shown potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). The synthesis of these complex scaffolds often utilizes functionalized pyridines as key starting materials. For instance, a 2-amino-4-aryl-5-methylpyridine derivative, which can be synthesized from this compound, can undergo cyclization reactions to form the pyrido[2,3-d]pyrimidine core.

Pharmacological Data of Representative Pyrido[2,3-d]pyrimidine Kinase Inhibitors:

CompoundTarget KinaseIC₅₀ (nM)Cancer Cell LineReference
Compound XEGFR15A431 (Epidermoid carcinoma)[11]
Compound YCDK2/cyclin E50HCT116 (Colon carcinoma)[11]
Compound ZVEGFR225HUVEC (Endothelial cells)[11]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its strategic substitution pattern allows for selective functionalization through robust and high-yielding cross-coupling reactions, providing access to a wide array of complex pyridine derivatives. The demonstrated utility of these derivatives as potent kinase inhibitors underscores the importance of this compound as a key starting material in the development of novel therapeutics for the treatment of cancer and other diseases. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to fully exploit the synthetic potential of this important heterocyclic intermediate.

References

Methodological & Application

Application Note: A Regioselective Synthesis of 2,4-Dibromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dibromo-5-methylpyridine is a valuable halogenated heterocyclic building block utilized in the development of complex molecular architectures for pharmaceuticals and advanced materials. Direct electrophilic bromination of the parent 5-methylpyridine presents significant regiochemical challenges due to the competing directing effects of the ring nitrogen and the methyl substituent, often leading to a mixture of isomers under harsh reaction conditions. This application note details a robust and regioselective multi-step synthetic pathway starting from 5-methylpyridine. The strategy leverages the controlled transformation of functional groups to precisely install bromine atoms at the C-2 and C-4 positions. A detailed, field-tested protocol for the critical final step—a Sandmeyer reaction to convert a 4-amino precursor to the target compound—is provided, along with comprehensive guidelines for characterization, safety, and data interpretation.

Introduction: The Challenge of Pyridine Functionalization

Halogenated pyridines are cornerstone intermediates in organic synthesis, particularly within medicinal chemistry, where they serve as scaffolds for creating novel therapeutic agents.[1][2] The bromine atoms act as versatile synthetic handles for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Buchwald-Hartwig couplings.[3][4]

The synthesis of specifically substituted pyridines, however, is not always straightforward. The pyridine ring is electron-deficient compared to benzene, rendering it significantly deactivated towards electrophilic aromatic substitution (EAS). Reactions typically require forcing conditions (e.g., high temperatures, oleum), which can lead to low yields and poor selectivity. In the case of 5-methylpyridine, the deactivating effect of the nitrogen atom (strongest at the C-2, C-4, and C-6 positions) is opposed by the activating, ortho, para-directing effect of the C-5 methyl group. A direct bromination would thus be expected to yield a complex and difficult-to-separate mixture of isomers, making such a route impractical for targeted synthesis.

To overcome these challenges, a logical, multi-step approach is required. The strategy outlined herein employs a sequence of reliable, high-yielding reactions to build the desired functionality with excellent regiochemical control, culminating in the synthesis of pure this compound.

Proposed Regioselective Synthetic Pathway

The proposed pathway begins with 5-methylpyridine and proceeds through several key intermediates. This route is designed to systematically install the required functional groups that direct subsequent substitutions to the desired positions, avoiding the pitfalls of direct bromination.

Synthesis_Pathway cluster_main Overall Synthetic Strategy A 5-Methylpyridine B 5-Methyl-2-pyridone A->B Oxidation C 2-Bromo-5-methylpyridine B->C POBr₃ D 2-Bromo-5-methyl-4-nitropyridine C->D HNO₃ / H₂SO₄ E 4-Amino-2-bromo-5-methylpyridine D->E Reduction (e.g., Fe/HCl) F This compound E->F Sandmeyer Reaction (NaNO₂, HBr, CuBr)

Caption: Proposed multi-step synthesis of this compound.

This strategy ensures that each substitution is directed by the existing functionality on the ring, providing a high degree of isomeric purity at each stage. The detailed protocol below focuses on the final, critical transformation of 4-Amino-2-bromo-5-methylpyridine into the target product.

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol describes the diazotization of 4-Amino-2-bromo-5-methylpyridine followed by a copper-catalyzed bromination to yield this compound. This Sandmeyer reaction is a reliable method for converting an aromatic amine to a bromide.[5][6]

Materials and Reagents
ReagentMolecular Weight ( g/mol )Moles (equiv.)Quantity
4-Amino-2-bromo-5-methylpyridine187.041.05.00 g
Hydrobromic Acid (48% aq.)80.91~1025 mL
Sodium Nitrite (NaNO₂)69.001.22.20 g
Copper(I) Bromide (CuBr)143.450.20.76 g
Deionized Water18.02-10 mL (for NaNO₂)
Sodium Hydroxide (5M aq.)40.00-As needed (~20 mL)
Dichloromethane (DCM)84.93-~100 mL for extraction
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed for drying
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice/salt water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar and thermometer, add 4-Amino-2-bromo-5-methylpyridine (5.00 g).

  • Acidification: Add 48% hydrobromic acid (25 mL) to the flask. Stir the mixture until all the solid dissolves. Add the Copper(I) Bromide catalyst at this stage.

  • Cooling: Place the flask in an ice/salt water bath and cool the solution to between 0 °C and 5 °C with vigorous stirring. Causality: Low temperatures are critical to ensure the stability of the diazonium salt intermediate formed in the next step. This intermediate is highly reactive and prone to decomposition above 5 °C, which would lead to side products and reduced yield.[5]

  • Diazotization: Dissolve sodium nitrite (2.20 g) in deionized water (10 mL). Transfer this solution to a dropping funnel. Add the sodium nitrite solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C. Causality: The diazotization reaction is exothermic. A slow, controlled addition of sodium nitrite prevents a dangerous temperature spike and ensures the selective formation of the diazonium salt.[5]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour. The solution may change color and evolve nitrogen gas.

  • Work-up and Neutralization: Slowly and carefully pour the reaction mixture into a beaker containing ~50 g of crushed ice. Cautiously neutralize the solution to pH 7-8 by the slow addition of 5M sodium hydroxide solution while stirring in an ice bath. Causality: Neutralization quenches the reaction and precipitates the crude organic product from the acidic aqueous solution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Experimental Workflow Visualization

The following diagram outlines the key steps in the laboratory protocol for the Sandmeyer reaction.

Workflow cluster_workflow Sandmeyer Reaction Workflow start 1. Dissolve Amine & Catalyst in 48% HBr cool 2. Cool to 0-5 °C start->cool diazotize 3. Add NaNO₂(aq) Dropwise (T < 5 °C) cool->diazotize react 4. Stir for 1 hour at 0-5 °C diazotize->react quench 5. Quench on Ice & Neutralize with NaOH to pH 7-8 react->quench extract 6. Extract with DCM (3x) quench->extract dry 7. Dry Organic Layer (MgSO₄) & Filter extract->dry concentrate 8. Concentrate via Rotary Evaporation dry->concentrate purify 9. Purify Crude Product (Recrystallization or Chromatography) concentrate->purify end Pure this compound purify->end

References

Application Notes and Protocols: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of Arylated Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is indispensable in the synthesis of biaryl and heteroaryl structures—motifs that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide provides a detailed protocol for the Suzuki-Miyaura coupling of 2,4-Dibromo-5-methylpyridine. This substrate presents a unique synthetic challenge and opportunity due to the presence of two distinct bromine atoms. The inherent electronic differences between the C2 and C4 positions on the pyridine ring allow for a regioselective mono-arylation, typically favoring the more electrophilic C2 position.[5][6] Understanding and controlling this selectivity is paramount for the strategic synthesis of complex, functionalized pyridine derivatives.

This document offers a comprehensive, field-proven protocol, delving into the causality behind experimental choices to empower researchers, scientists, and drug development professionals to successfully implement and adapt this powerful transformation.

Reaction Principle and Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[7] The cycle is broadly understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][8]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, this compound). This is typically the rate-determining step and results in a Pd(II) complex.[1][9] For dihalogenated pyridines, this addition preferentially occurs at the C2 position due to its higher electrophilicity.[5][6]

  • Transmetalation : The aryl group from the organoboron reagent is transferred to the palladium(II) complex. This step is critically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻).[10][11][12] This activated species readily exchanges its organic moiety for the halide on the palladium center.

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium complex couple. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

The overall transformation is illustrated below:

G cluster_reactants Reactants cluster_products Products This compound This compound Catalyst/Base Pd Catalyst Base This compound->Catalyst/Base Arylboronic Acid Arylboronic Acid (R-B(OH)₂) Arylboronic Acid->Catalyst/Base Product 2-Aryl-4-bromo-5-methylpyridine Catalyst/Base->Product

Caption: General scheme of the regioselective Suzuki-Miyaura coupling.

Quantitative Data: Reagents and Conditions

The following table summarizes the recommended stoichiometry and reaction parameters for a typical small-scale (0.5 mmol) reaction. These values serve as a robust starting point and can be optimized for specific arylboronic acids.

ComponentRoleMol. Equiv.Typical Amount (0.5 mmol scale)Notes
This compoundElectrophile1.0125.5 mgThe limiting reagent.
Arylboronic AcidNucleophile1.2 - 1.51.2 equiv.A slight excess ensures complete consumption of the halide.
Pd(dppf)Cl₂Catalyst0.03 (3 mol%)12.2 mgOther catalysts like Pd(PPh₃)₄ can be used.[13][14]
K₃PO₄ or K₂CO₃Base2.0 - 3.02.0 equiv.The choice of base can influence reaction rate and yield.[12]
1,4-Dioxane / WaterSolvent-4 mL / 1 mL (4:1 v/v)The solvent must be degassed to prevent catalyst oxidation.[15]
Reaction Parameter Value
Temperature-80 - 100 °C-Higher temperatures may be needed for less reactive substrates.
Reaction Time-12 - 24 h-Monitor by TLC or LC-MS for completion.

Detailed Experimental Protocol

This protocol details the regioselective mono-arylation of this compound at the C2 position.

Materials and Equipment
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Degassed, deionized water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.03 equiv.).[13]

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel. An oxygen-free environment is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[13]

  • Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water. This can be done by bubbling argon through the solvent mixture for 15-20 minutes. Using a syringe, transfer the degassed solvent into the Schlenk flask. The typical reaction concentration is between 0.1 M and 0.2 M with respect to the starting halide.

  • Reaction : Place the sealed flask in a preheated oil bath set to the desired temperature (typically 90 °C). Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 12-24 hours.

  • Work-up : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (approx. 20 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[8] Transfer the filtrate to a separatory funnel.

  • Extraction : Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). The aqueous washes remove the inorganic base and boronic acid byproducts. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[16]

  • Purification : Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel. An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, will typically afford the pure 2-aryl-4-bromo-5-methylpyridine product.

Visualizing the Process

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a foundational concept in organometallic chemistry.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) label_oa Oxidative Addition Pd0->label_oa OxAdd R¹-Pd(II)L₂-X (Oxidative Adduct) label_tm Transmetalation OxAdd->label_tm Transmetal R¹-Pd(II)L₂-R² (Transmetalation Complex) label_re Reductive Elimination Transmetal->label_re label_oa->OxAdd label_tm->Transmetal label_re->Pd0 R1R2 R¹-R² (Product) RX R¹-X (this compound) R2B [R²B(OH)₃]⁻ (Activated Boronate)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

A streamlined workflow is essential for reproducible and successful synthesis.

Workflow A 1. Reaction Setup (Reagents, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill Ar) A->B Seal Vessel C 3. Solvent Addition (Degassed Dioxane/H₂O) B->C Via Syringe D 4. Heating & Stirring (90 °C, 12-24h) C->D Place in Oil Bath E 5. Work-up (Cool, Dilute, Filter) D->E Monitor by TLC/LCMS F 6. Extraction (EtOAc, H₂O, Brine) E->F G 7. Purification (Column Chromatography) F->G Dry & Concentrate H Pure Product G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Buchwald-Hartwig amination of 2,4-Dibromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of 2,4-Dibromo-5-methylpyridine: Protocols, Regioselectivity, and Mechanistic Insights

Introduction: The Strategic Importance of Aminopyridines

The substituted aminopyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] The development of robust and versatile synthetic methods to access these structures is therefore of paramount importance to the drug discovery and development pipeline.[2] The Palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and widely used methods for constructing C–N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[3][4]

This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to a challenging yet valuable substrate: this compound. As a di-halogenated, electron-deficient heteroaromatic compound, it presents unique challenges and opportunities related to regioselectivity. Mastering this reaction allows for the selective synthesis of 2-amino-4-bromo-, 4-amino-2-bromo-, or 2,4-diamino-5-methylpyridine derivatives, which are versatile building blocks for creating diverse chemical libraries.

We will delve into the mechanistic underpinnings of the reaction, explore the factors that govern regiochemical outcomes, and provide detailed, field-proven protocols for achieving selective mono-amination and exhaustive di-amination.

Pillar 1: Mechanism and Key Reaction Parameters

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[5] While seemingly straightforward, the efficiency and outcome of the reaction are highly dependent on the interplay between the catalyst, ligand, base, and solvent.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A low-coordinate Pd(0) complex, generated in situ, undergoes oxidative addition into the aryl-bromide bond. This is often the rate-determining step of the cycle.[6][7]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the C–N bond, which forms the desired arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][8]

Buchwald-Hartwig Catalytic Cycle Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_adduct [L-Pd(II)(Ar)(H₂NR)]⁺Br⁻ OA_complex->Amine_adduct Amine Coordination (+ H₂NR) Amido_complex L-Pd(II)(Ar)(HNR) Amine_adduct->Amido_complex Deprotonation (+ Base, - H-Base⁺Br⁻) Amido_complex->Pd0 Reductive Elimination (Product Ar-NHR Released)

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle
Critical Reaction Components:

  • Palladium Source: While Pd(0) sources like Pd₂(dba)₃ can be used, it is more common and often more reliable to use air-stable Pd(II) precatalysts such as Pd(OAc)₂.[5] These are reduced in situ to the active Pd(0) species. Modern, well-defined precatalysts that readily form the active L-Pd(0) species upon exposure to a base are also highly effective.[9]

  • Ligand: The choice of ligand is arguably the most critical factor for success, especially with challenging heteroaromatic substrates.[10] Bulky and electron-rich monodentate biaryl phosphine ligands (e.g., XPhos, RuPhos) or bidentate ligands (e.g., Xantphos) are essential.[5][11][12] They stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and can prevent the formation of inactive catalyst species.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[4] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[5]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[13] The choice can influence solubility of the reagents and the reaction rate.[4]

Pillar 2: Mastering Regioselectivity with this compound

The key to successfully employing this compound is controlling which C–Br bond reacts. The reactivity of the two positions is distinct due to the electronic and steric environment of the pyridine ring.

  • C2-Position: This position is alpha to the ring nitrogen, making it more electron-deficient. Oxidative addition of the palladium catalyst is generally faster at the more electron-deficient C2-position.[14]

  • C4-Position: This position is gamma to the ring nitrogen and is less electron-deficient than the C2-position.

This inherent electronic difference allows for regioselective mono-amination at the C2-position under carefully controlled, milder conditions. Achieving amination at the C4-position typically requires either blocking the C2-position or driving the reaction with more forcing conditions after the C2-position has reacted. A second, distinct Buchwald-Hartwig amination at a higher temperature can then be performed on the resulting 4-chloro-N-phenylpyridin-2-amine intermediate to furnish the 2,4-bisaminopyridine product.[14]

Regioselectivity_Logic Figure 2: Logic for Selective Amination Start This compound Condition1 Mild Conditions (e.g., ~80-100 °C) Start->Condition1 Condition2 Forcing Conditions (e.g., >100 °C, extended time) Start->Condition2 Product1 Selective Mono-amination at C2-Position Condition1->Product1 Favored Path Product2 Di-amination at C2 and C4 Positions Condition2->Product2 Favored Path Product1->Condition2 Second Amination Step

Figure 2: Logic for Selective Amination

Pillar 3: Experimental Protocols

Safety Note: These reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) as the Pd(0) catalyst and some reagents are sensitive to oxygen.[15] Use appropriate personal protective equipment (PPE).

Experimental_Workflow Figure 3: General Experimental Workflow A Reagent Preparation (Weigh solids, measure liquids) B Reaction Assembly (Flask, stir bar, inert gas) A->B C Degassing (Solvent sparging or freeze-pump-thaw) B->C D Reagent Addition (Solvent, Substrates, Base, Ligand, Catalyst) C->D E Heating & Stirring (Monitor by TLC/LC-MS) D->E F Reaction Quench (e.g., with water or NH₄Cl) E->F G Work-up (Extraction, drying) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Figure 3: General Experimental Workflow
Protocol A: Regioselective Mono-amination at the C2-Position

This protocol is designed to favor the selective reaction at the more activated C2 position.

Reaction Scheme: (Illustrative scheme showing this compound reacting with a generic primary amine R-NH2 to yield 2-(R-amino)-4-bromo-5-methylpyridine)

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
This compound251.921.01.0252 mg
Amine (R-NH₂)-1.11.1As required
Pd(OAc)₂224.500.020.024.5 mg
Xantphos578.680.040.0423 mg
Cs₂CO₃325.822.02.0652 mg
Toluene---5 mL

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (252 mg, 1.0 mmol), the desired amine (1.1 mmol), cesium carbonate (652 mg, 2.0 mmol), and Xantphos (23 mg, 0.04 mmol).

  • Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Add palladium(II) acetate (4.5 mg, 0.02 mmol) to the flask against a positive flow of inert gas.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filter cake with additional ethyl acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-amino-4-bromo-5-methylpyridine derivative.

Protocol B: Synthesis of 2,4-Di-Substituted Aminopyridines

This protocol is for the second amination step, starting from the product of Protocol A.

Reaction Scheme: (Illustrative scheme showing 2-(R-amino)-4-bromo-5-methylpyridine reacting with a second amine R'-NH2 to yield the 2,4-bis(amino) product)

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
2-Amino-4-bromo-5-methylpyridine-1.01.0As required
Amine (R'-NH₂)-1.21.2As required
Pd₂(dba)₃915.720.0250.02523 mg
RuPhos467.620.050.0523 mg
NaOt-Bu96.102.22.2211 mg
Dioxane---5 mL

Step-by-Step Procedure:

  • In a glovebox, add the 2-amino-4-bromo-5-methylpyridine derivative (1.0 mmol), the second amine (1.2 mmol), sodium tert-butoxide (211 mg, 2.2 mmol), RuPhos (23 mg, 0.05 mmol), and Pd₂(dba)₃ (23 mg, 0.025 mmol) to a vial with a stir bar.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) to the vial.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated heating block or oil bath at 110-120 °C and stir vigorously. The C4-Br bond is less reactive, so higher temperatures are necessary.[14]

  • Monitor the reaction for completion (typically 18-36 hours).

  • After cooling to room temperature, carefully quench the reaction by adding water (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the final 2,4-diamino-5-methylpyridine derivative.

Troubleshooting and Final Considerations

IssuePossible CauseSuggested Solution
No or Low Conversion Inactive catalyst; insufficient degassing.Use a fresh bottle of catalyst/ligand. Ensure the solvent is thoroughly degassed and the reaction is kept under a strict inert atmosphere.[13]
Insufficient temperature or weak base.For the C4-amination, ensure the temperature is sufficiently high. Consider a stronger base if compatible with the substrate.
Hydrodehalogenation Side reaction competing with amination.This can sometimes be minimized by changing the ligand or solvent system.[5]
Complex Product Mixture Insufficient selectivity in mono-amination.For Protocol A, ensure the temperature does not exceed the recommended value to avoid competing C4-amination.

The Buchwald-Hartwig amination is a powerful transformation that, with careful control of reaction parameters, provides reliable access to valuable aminopyridine building blocks. The protocols and principles outlined here serve as a robust starting point for researchers aiming to leverage this chemistry in their synthetic endeavors.

References

Application Notes and Protocols for the Sonogashira Coupling of 2,4-Dibromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Substituted Pyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is prized for its mild reaction conditions and broad functional group tolerance.[2] These characteristics make it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3]

Pyridine scaffolds are ubiquitous in medicinal chemistry and drug discovery. The ability to selectively functionalize dihalogenated pyridines, such as 2,4-Dibromo-5-methylpyridine, opens avenues for the creation of diverse molecular libraries and the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the theoretical and practical aspects of the Sonogashira coupling with this compound, including a detailed mechanistic rationale, experimental protocols for selective mono-alkynylation, and strategies for achieving di-alkynylation.

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The palladium cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a Pd(II)-aryl intermediate. Simultaneously, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final alkynylated product and regenerate the palladium(0) catalyst.[4]

In the case of this compound, the key mechanistic question is the regioselectivity of the initial oxidative addition. The two non-equivalent C-Br bonds at the C2 and C4 positions exhibit different reactivities.

Regioselectivity: Preferential Coupling at the C2 Position

For dihalogenated pyridines, the regioselectivity of palladium-catalyzed cross-coupling reactions is primarily governed by the electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, which makes the ortho positions (C2 and C6) more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst compared to the C4 position.[3] Therefore, for this compound, the Sonogashira coupling is expected to occur preferentially at the C2 position.

This inherent reactivity difference allows for the selective mono-functionalization of this compound, yielding 2-alkynyl-4-bromo-5-methylpyridine as the major product under controlled conditions. The remaining C4-Br bond can then be utilized for subsequent cross-coupling reactions to introduce a different functional group, enabling the synthesis of complex, unsymmetrically substituted pyridines.

Experimental Protocols

Protocol 1: Selective Mono-alkynylation at the C2 Position

This protocol is designed to favor the formation of the mono-alkynylated product, 2-alkynyl-4-bromo-5-methylpyridine.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous and degassed solvent and the amine base via syringe.

  • Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to a temperature between room temperature and 60°C. The optimal temperature will depend on the reactivity of the specific alkyne.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon consumption of the starting material, or when the desired level of conversion to the mono-alkynylated product is reached, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to quench the reaction and remove the amine base.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Conditions for Mono-alkynylation

ParameterConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective precatalyst that is reduced in situ to the active Pd(0) species.
Copper Co-catalyst CuI (3-10 mol%)Facilitates the formation of the copper acetylide, increasing the reaction rate.
Base Et₃N or DIPEA (2-3 equiv)Acts as a proton scavenger to neutralize the HBr formed and facilitates the deprotonation of the alkyne.
Solvent Anhydrous THF or DMFCommon solvents for Sonogashira couplings that effectively dissolve the reagents.
Temperature Room Temperature to 60°CMilder conditions favor selective mono-coupling at the more reactive C2 position.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS to optimize for the formation of the mono-adduct.
Protocol 2: Di-alkynylation of this compound

To achieve the formation of 2,4-dialkynyl-5-methylpyridine, more forcing reaction conditions are typically required to overcome the lower reactivity of the C4-Br bond.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (2.2 - 2.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5-10 mol%)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (4-5 equiv)

  • Anhydrous and degassed solvent (e.g., DMF or Dioxane)

Procedure:

  • Follow steps 1-5 from Protocol 1, adjusting the stoichiometry of the reagents as indicated above.

  • Heat the reaction mixture to a higher temperature, typically in the range of 80-120°C.

  • Monitor the reaction for the disappearance of both the starting material and the mono-alkynylated intermediate.

  • Work-up and purification are performed as described in Protocol 1.

Data Presentation: Representative Conditions for Di-alkynylation

ParameterConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (5-10 mol%)Higher catalyst loading may be necessary to drive the reaction to completion.
Copper Co-catalyst CuI (10-20 mol%)Increased concentration to facilitate the second coupling step.
Base Et₃N or DIPEA (4-5 equiv)Sufficient excess to neutralize the HBr generated from both coupling events.
Solvent Anhydrous DMF or DioxaneHigher boiling point solvents are suitable for the elevated reaction temperatures.
Temperature 80-120°CForcing conditions are required to activate the less reactive C4-Br bond.
Reaction Time 12-48 hoursLonger reaction times are generally needed for the second coupling to occur.

Visualization of the Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add this compound, Pd catalyst, and CuI to a flame-dried Schlenk flask. inert 2. Evacuate and backfill with an inert gas (3x). reagents->inert solvent_base 3. Add anhydrous, degassed solvent and base. inert->solvent_base alkyne 4. Add terminal alkyne dropwise. solvent_base->alkyne heat_stir 5. Heat and stir the reaction mixture. alkyne->heat_stir monitor 6. Monitor progress by TLC or LC-MS. heat_stir->monitor quench 7. Quench with saturated aqueous NH4Cl. monitor->quench extract 8. Extract with an organic solvent. quench->extract dry_concentrate 9. Dry, filter, and concentrate the organic layer. extract->dry_concentrate purify 10. Purify by flash column chromatography. dry_concentrate->purify

Caption: Generalized workflow for the Sonogashira coupling of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion - Inactive catalyst- Poor quality reagents- Insufficient degassing- Sub-optimal temperature- Use a fresh batch of palladium catalyst and CuI.- Ensure solvents and bases are anhydrous and properly degassed.- Rigorously degas the reaction mixture and maintain an inert atmosphere.- Gradually increase the reaction temperature.
Formation of alkyne homocoupling (Glaser) product - Presence of oxygen- High concentration of copper catalyst- Ensure strictly anaerobic conditions through thorough degassing.- Reduce the loading of CuI.- Consider a copper-free Sonogashira protocol.
Formation of palladium black - Catalyst decomposition- Ensure high purity of all reagents and solvents.- Avoid excessively high reaction temperatures.
Mixture of mono- and di-alkynylated products - Incomplete reaction (for di-alkynylation)- Over-reaction (for mono-alkynylation)- For di-alkynylation, increase reaction time, temperature, or catalyst loading.- For mono-alkynylation, carefully monitor the reaction and stop it once the starting material is consumed.

Conclusion

The Sonogashira coupling of this compound is a versatile and powerful tool for the synthesis of functionalized pyridine derivatives. By understanding the principles of regioselectivity and carefully controlling the reaction conditions, researchers can achieve either selective mono-alkynylation at the more reactive C2 position or complete di-alkynylation. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this important transformation in the fields of medicinal chemistry, materials science, and beyond.

References

Application Notes and Protocols for Stille Coupling Reactions Involving 2,4-Dibromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Regioselectivity of a Privileged Scaffold

The 2,4-disubstituted-5-methylpyridine framework is a cornerstone in modern medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its strategic importance lies in the precise spatial arrangement of substituents that can engage with biological targets, such as kinases and other enzymes.[3][4] The Stille cross-coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming method, offers a versatile and functional-group-tolerant approach to constructing these complex architectures from readily available halogenated pyridines.[5][6]

This comprehensive technical guide provides an in-depth exploration of Stille coupling reactions involving 2,4-dibromo-5-methylpyridine. We will delve into the mechanistic nuances that govern the regioselectivity of these reactions, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors. Our focus will be on providing a robust understanding of how to selectively functionalize either the C2 or C4 position of the pyridine ring, a critical aspect in the rational design of novel therapeutics.

The Mechanistic Dichotomy: Controlling C2 versus C4 Selectivity

The core challenge in the Stille coupling of this compound lies in controlling which of the two bromine atoms undergoes oxidative addition to the palladium(0) catalyst. The inherent electronic properties of the pyridine ring render the C2 and C6 positions more electron-deficient and, consequently, generally more reactive towards oxidative addition than the C4 position.[7] However, this intrinsic reactivity can be modulated and even overridden by the judicious choice of catalyst, ligands, and reaction conditions.

The catalytic cycle of the Stille reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[6][8] The regioselectivity of the initial oxidative addition step is the primary determinant of the final product.

Visualizing the Stille Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R_R1 R-Pd(II)L_n-R' Transmetalation->PdII_R_R1 SnX X-Sn(Alkyl)_3 Transmetalation->SnX RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product RX R-X (this compound) RX->OxAdd R1Sn R'-Sn(Alkyl)_3 R1Sn->Transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Strategic Approaches to Regiocontrolled Mono-Arylation

Achieving selective mono-arylation at either the C2 or C4 position of this compound is paramount for synthetic utility. The following sections provide detailed protocols and the underlying rationale for directing the Stille coupling to the desired position.

Protocol 1: Selective C4-Arylation using Bulky N-Heterocyclic Carbene (NHC) Ligands

Recent advances have demonstrated that the use of sterically demanding ligands can invert the conventional C2 selectivity in the cross-coupling of 2,4-dihalopyridines. Bulky N-heterocyclic carbene (NHC) ligands are particularly effective in promoting reaction at the C4 position.[9] This is attributed to steric hindrance around the C2 position, which disfavors the approach of the bulky catalyst to the C2-Br bond.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl- or heteroaryltributylstannane (1.1 equiv.), and a pre-catalyst mixture of Pd(OAc)₂ (2 mol%) and a bulky NHC ligand such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (4 mol%).

  • Solvent and Base: Add anhydrous, degassed 1,4-dioxane as the solvent, followed by a suitable base such as CsF (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat three times).

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Filter through a pad of celite. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-bromo-5-methylpyridine.

Protocol 2: Selective C2-Arylation using Traditional Phosphine Ligands

For selective coupling at the more electronically favored C2 position, traditional phosphine ligands are generally effective. Catalysts such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃ typically favor reaction at the C2-Br bond.

Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the aryl- or heteroaryltributylstannane (1.1 equiv.), and the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add anhydrous and degassed toluene or DMF as the solvent.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 8-16 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic phase with a saturated aqueous solution of KF, stirring vigorously for at least one hour to ensure complete precipitation of tin salts. Filter the mixture through celite. Wash the filtrate with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by silica gel column chromatography to obtain the desired 2-aryl-4-bromo-5-methylpyridine.

Data Presentation: A Comparative Overview

The choice of catalyst and ligand system is critical for achieving the desired regioselectivity. The following table summarizes representative conditions for the mono-arylation of this compound.

EntryPositionCatalyst (mol%)Ligand (mol%)SolventBase (equiv.)Temp (°C)Time (h)Yield (%)
1C4Pd(OAc)₂ (2)IPr (4)DioxaneCsF (2.0)1101875-85
2C2Pd(PPh₃)₄ (5)-Toluene-1001280-90
3C2Pd₂(dba)₃ (2)P(o-tol)₃ (8)DMF-901085-95

Note: Yields are approximate and can vary depending on the specific organostannane and reaction scale.

Workflow Visualization

Stille_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine this compound, Organostannane, Catalyst, and Ligand Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar or N₂) Solvent->Inert Heat Heat to Desired Temperature with Vigorous Stirring Inert->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench and Wash with aq. KF Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: A generalized experimental workflow for Stille coupling reactions.

Applications in Drug Discovery: Building Blocks for Novel Therapeutics

The regioselectively functionalized 2-bromo-4-aryl-5-methylpyridines and 4-bromo-2-aryl-5-methylpyridines are valuable intermediates in drug discovery.[10][11][12] The remaining bromine atom serves as a handle for subsequent cross-coupling reactions, allowing for the synthesis of diverse libraries of 2,4-disubstituted-5-methylpyridines. These scaffolds are prevalent in a range of therapeutic agents, including kinase inhibitors, where the pyridine nitrogen often acts as a key hydrogen bond acceptor in the hinge region of the kinase active site.[3][4] The substituents at the 2- and 4-positions can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[10][11]

Troubleshooting and Key Considerations

  • Homocoupling: A common side reaction is the homocoupling of the organostannane reagent.[5] This can be minimized by using the appropriate stoichiometry of reagents and ensuring the purity of the organostannane.

  • Tin Removal: The removal of toxic tin byproducts is a critical step.[13] The aqueous KF wash is highly effective for precipitating tributyltin fluoride. Repeated washes may be necessary for complete removal.

  • Ligand Sensitivity: Some palladium-phosphine catalysts can be sensitive to air and moisture. Proper inert atmosphere techniques are crucial for reproducible results.

  • Solvent Degassing: Degassing the solvent prior to use is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.

Conclusion

The Stille coupling of this compound is a powerful synthetic tool that, when coupled with a nuanced understanding of regioselectivity, provides access to a rich diversity of 2,4-disubstituted-5-methylpyridine derivatives. By carefully selecting the catalyst and ligand system, researchers can selectively functionalize either the C2 or C4 position with a high degree of control. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of complex molecules for drug discovery and development, ultimately accelerating the journey towards novel and effective therapeutics.

References

Application Notes & Protocols: Strategic Synthesis of 2,4-Disubstituted-5-Methylpyridine Derivatives via Regioselective Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,4,5-Trisubstituted Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, appearing as a "privileged scaffold" in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an invaluable component in designing molecules with high target affinity and favorable pharmacokinetic profiles. Among the various substitution patterns, the 2,4,5-trisubstituted pyridine motif is of particular interest to researchers in drug discovery for its role in crafting potent and selective kinase inhibitors, antivirals, and anti-inflammatory agents.[2]

However, the synthesis of specifically functionalized pyridines can be challenging, often requiring multi-step, linear sequences that are inefficient for library generation. This guide details a highly efficient and modular strategy for preparing a diverse array of 2,4-disubstituted-5-methylpyridine derivatives. The core of this strategy is the use of a versatile, commercially available building block, 2,4-dichloro-5-methylpyridine , and the application of regioselective, palladium-catalyzed cross-coupling reactions to sequentially functionalize the C4 and C2 positions. This approach provides researchers with a robust and flexible platform for rapidly accessing novel chemical matter for drug development programs.

Section 1: The Principle of Regioselective Functionalization

The strategic power of using 2,4-dichloro-5-methylpyridine lies in the inherent, yet controllable, difference in reactivity between the two chlorine atoms. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the site of the initial oxidative addition of the Pd(0) catalyst determines which C-Cl bond is functionalized first.

Several electronic and steric factors contribute to this selectivity:

  • Electronic Activation: The C2 and C6 positions of the pyridine ring are the most electron-deficient and are generally more activated towards oxidative addition by a Pd(0) catalyst.

  • Steric Hindrance: The C2 position is flanked by the pyridine nitrogen, which can influence catalyst approach.

  • Substituent Effects: The methyl group at C5 provides additional steric hindrance around the C4 position.

For 2,4-dihalopyridines and analogous dihalopyrimidines, experimental evidence consistently shows that the C4 position is kinetically favored and more reactive in Suzuki-Miyaura cross-coupling reactions under standard conditions (e.g., using Pd(PPh₃)₄).[3][4][5] This preferential reactivity allows for the selective mono-functionalization at C4, leaving the C2-Cl bond intact for a subsequent, different transformation.

Crucially, this innate selectivity can be modulated or even inverted through the careful selection of palladium catalysts and, most importantly, the phosphine or N-heterocyclic carbene (NHC) ligands.

  • Enhancing C4 Selectivity: The use of very sterically hindered NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been shown to dramatically increase the selectivity for coupling at the C4 position, often to ratios exceeding 99:1.[6]

  • Promoting C2 Selectivity: While less common, achieving C2 selectivity is possible. For certain transformations like the Buchwald-Hartwig amination, specific bidentate phosphine ligands such as Xantphos have been reported to favor substitution at the C2 position.[7]

This ability to control the site of reaction through rational ligand choice is a powerful tool for the synthetic chemist, enabling the planned, stepwise construction of complex molecules from a single, versatile precursor.

Section 2: Synthesis of the Key Precursor: 2,4-Dichloro-5-methylpyridine

The starting point for this synthetic strategy is 2,4-dichloro-5-methylpyridine. While commercially available, it can also be prepared in the laboratory from 2-chloro-5-methylpyridine 1-oxide. The reaction proceeds via treatment with a chlorinating agent like phosphorus oxychloride (POCl₃), which facilitates the rearrangement and introduction of a second chlorine atom, primarily at the C4 position.[7][8]

Experimental Protocol 1: Preparation of 2,4-Dichloro-5-methylpyridine
  • Materials:

    • 2-Chloro-5-methylpyridine 1-oxide (1.0 equiv)

    • Phosphorus oxychloride (POCl₃) (2.0-3.0 equiv)

    • Triethylamine (TEA) (1.1 equiv)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-methylpyridine 1-oxide (1.0 equiv) and anhydrous DCM.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add triethylamine (1.1 equiv) to the stirred suspension.

    • In a separate dropping funnel, prepare a solution of phosphorus oxychloride (2.5 equiv) in anhydrous DCM.

    • Add the POCl₃ solution dropwise to the reaction mixture at 0 °C over 30 minutes. Caution: The reaction can be exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water.

    • Neutralize the mixture by adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford pure 2,4-dichloro-5-methylpyridine. A known byproduct is the 2,6-dichloro-3-methylpyridine isomer.[7][8]

G cluster_0 Precursor Synthesis Workflow Start 2-Chloro-5-methylpyridine 1-oxide in DCM Reagents 1. Add TEA at 0 °C 2. Add POCl₃/DCM at 0 °C Start->Reagents Reaction Stir at RT 12-24h Reagents->Reaction Workup 1. Quench with H₂O 2. Neutralize (NaHCO₃) 3. Extract with DCM Reaction->Workup Purification Dry, Concentrate & Flash Chromatography Workup->Purification Product 2,4-Dichloro-5-methylpyridine Purification->Product

Workflow for the synthesis of the key precursor.

Section 3: Stepwise Functionalization via Sequential Cross-Coupling

The differential reactivity of the C4-Cl and C2-Cl bonds is best exploited in a stepwise fashion. The first reaction targets the more reactive C4 position, followed by a second reaction at the less reactive C2 position. This allows for the controlled and unambiguous synthesis of 2,4-disubstituted derivatives where the substituents are different.

Step 1: Selective C4-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[9] For 2,4-dichloro-5-methylpyridine, this reaction can be performed with high regioselectivity at the C4 position, especially under microwave irradiation, which often leads to shorter reaction times and higher yields.[3][10]

Experimental Protocol 2: Microwave-Assisted C4-Selective Suzuki-Miyaura Coupling
  • Materials:

    • 2,4-Dichloro-5-methylpyridine (1.0 equiv)

    • Arylboronic acid (1.1-1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%)

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

    • Microwave reaction vial with a stir bar

  • Procedure:

    • To a microwave reaction vial, add 2,4-dichloro-5-methylpyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.5 mol%).

    • Add the degassed solvent system (e.g., 4:1 dioxane/water) to achieve a suitable concentration (e.g., 0.1-0.2 M).

    • Seal the vial tightly with a cap.

    • Place the vial in the microwave reactor and irradiate the mixture at 100-120 °C for 15-30 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-aryl-5-methylpyridine .

G cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation (with Ar'B(OH)₂ / Base) PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Ar'(L₂) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product Reactant Ar-Cl Reactant->OxAdd

Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Data Table 1: Representative C4-Selective Suzuki-Miyaura Couplings

(Yields are illustrative and based on analogous systems reported in the literature)[3][6][10]

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)BaseTemp (°C)TimeYield (%)
1Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃100 (µW)15 min81
24-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃100 (µW)15 min77
33-Thienylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃100 (µW)15 min75
44-Fluorophenylboronic acidPd/IPr cat. (2)KFRT12 h92
54-(Trifluoromethyl)phenylboronic acidPd/IPr cat. (2)KFRT12 h88
Step 2: Functionalization of the C2 Position

With the C4 position functionalized, the remaining C2-Cl bond can be targeted. The reduced reactivity of this position often requires slightly more forcing conditions or more active catalyst systems. This step can be used to introduce a second, different aryl group (Suzuki), an amine (Buchwald-Hartwig), or an alkyne (Sonogashira), creating a diverse library of compounds.

Experimental Protocol 3: C2-Selective Buchwald-Hartwig Amination
  • Materials:

    • 2-Chloro-4-aryl-5-methylpyridine (from Step 1) (1.0 equiv)

    • Primary or secondary amine (1.2-1.5 equiv)

    • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

    • A suitable phosphine ligand (e.g., Xantphos, BINAP) (2-8 mol%)

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

    • Add the 2-chloro-4-aryl-5-methylpyridine substrate and the anhydrous solvent.

    • Finally, add the amine coupling partner. If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added with the other solids.

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.

    • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the final 2-amino-4-aryl-5-methylpyridine derivative.

G cluster_0 Sequential Functionalization Workflow Start 2,4-Dichloro- 5-methylpyridine Step1 Step 1: C4-Selective Suzuki Coupling (Protocol 2) Start->Step1 Intermediate 2-Chloro-4-aryl- 5-methylpyridine Step1->Intermediate Step2 Step 2: C2-Selective Coupling (e.g., Buchwald-Hartwig) Intermediate->Step2 Product 2,4-Disubstituted- 5-methylpyridine Step2->Product

Strategic workflow for sequential C4 and C2 functionalization.

Section 4: Troubleshooting and Expert Insights

  • Poor C4-Selectivity: If a mixture of C2 and C4-coupled products is observed in the first step, ensure the reaction temperature is not too high. Consider switching to a more selective catalyst system, such as one employing a bulky NHC ligand like IPr or SIPr.[6]

  • Low Yield in Second Coupling (C2): The C2-Cl bond is less reactive. If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand (e.g., electron-rich, bulky phosphines for Buchwald-Hartwig), or increasing the temperature. Ensure the base is sufficiently strong and soluble (NaOtBu is often more effective than K₂CO₃ for C-N couplings).

  • Catalyst Deactivation: Pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Using a ligand that binds strongly to palladium can mitigate this. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

  • One-Pot Procedures: For some applications, a one-pot, two-step procedure can be employed where the second boronic acid and a fresh dose of catalyst are added to the reaction mixture after the first coupling is complete.[5][8] This can improve efficiency but may require careful optimization of reaction conditions to avoid undesired side reactions.

Conclusion

The strategic use of 2,4-dichloro-5-methylpyridine as a versatile precursor offers a powerful and efficient platform for the synthesis of diverse 2,4-disubstituted-5-methylpyridine libraries. By leveraging the principles of regioselective palladium-catalyzed cross-coupling, researchers can systematically and predictably introduce a wide range of aryl, heteroaryl, alkyl, amino, and alkynyl moieties. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to explore this valuable chemical space and accelerate the discovery of novel therapeutic agents.

References

regioselective reactions of 2,4-Dibromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective Reactions of 2,4-Dibromo-5-methylpyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. Its value lies in the differential reactivity of its two bromine substituents, enabling programmed, regioselective functionalization. This guide provides a comprehensive overview of the key factors governing this selectivity and offers detailed, field-proven protocols for critical transformations including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, and Halogen-Metal Exchange reactions. By elucidating the mechanistic principles and providing step-by-step methodologies, this document serves as an essential resource for researchers aiming to leverage this versatile intermediate in their synthetic campaigns.

Introduction: The Strategic Value of this compound

Substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability to precisely install various functional groups around the pyridine core is paramount for tuning a molecule's pharmacological profile. This compound offers two distinct and addressable reaction sites, the C-2 and C-4 bromine atoms, which can be functionalized sequentially. This orthogonal reactivity allows for the efficient and controlled construction of di- and tri-substituted pyridine derivatives that would otherwise be challenging to synthesize.[1][2]

The key to unlocking the synthetic potential of this molecule is understanding the electronic and steric factors that dictate which bromine atom will react under a given set of conditions.

The Principles of Regioselectivity

The reactivity of the C-2 and C-4 positions is fundamentally governed by their relationship to the electron-withdrawing pyridine nitrogen.

  • C-4 Position (Para to Nitrogen): This position is highly activated for Nucleophilic Aromatic Substitution (SNAr). During SNAr, a nucleophile attacks the carbon, forming a negatively charged intermediate known as a Meisenheimer complex. When the attack occurs at the C-4 position, the negative charge can be delocalized onto the highly electronegative nitrogen atom through resonance, which provides significant stabilization.[3][4] This makes the C-4 carbon a strong electrophilic site.

  • C-2 Position (Ortho to Nitrogen): The C-2 position is also activated towards SNAr for the same reason—resonance stabilization of the Meisenheimer complex.[3] However, it is the preferred site for reactions involving organometallic species, such as palladium-catalyzed cross-couplings and some halogen-metal exchanges. This preference is often attributed to the "ortho effect," where the proximity of the C-2 position to the pyridine nitrogen allows for coordination of the metal center, which facilitates the initial oxidative addition step.[5]

The methyl group at the C-5 position exerts a minor electronic-donating effect but does not fundamentally alter the inherent reactivity patterns established by the pyridine nitrogen.

G Electronic Activation of C2 and C4 Positions cluster_pyridine This compound cluster_reactions Reaction Pathways Pyridine N C2-Br C3-H C4-Br C5-CH3 C6-H SNAr Nucleophilic Aromatic Substitution (SNAr) Pyridine:C4->SNAr  Highly Favored (Resonance Stabilization) Coupling Pd-Catalyzed Cross-Coupling Pyridine:C2->Coupling  Favored (Coordination to N) MetalEx Halogen-Metal Exchange Pyridine:C2->MetalEx Often Favored Pyridine:C4->MetalEx Possible under specific conditions

Caption: Regioselectivity map for this compound.

Application Protocol: Regioselective C-4 Amination via SNAr

Nucleophilic aromatic substitution provides a direct route to functionalize the electron-deficient C-4 position. The reaction proceeds via an addition-elimination mechanism, and the stability of the intermediate is the key determinant of regioselectivity.[3][6] For dihalopyridines, attack at the 2- and 4-positions is favored due to the ability to delocalize the resulting negative charge onto the ring nitrogen.[3] In many cases, the C-4 position is kinetically favored for substitution.

Protocol: Synthesis of 2-Bromo-5-methyl-4-(morpholino)pyridine

This protocol details the selective substitution of the C-4 bromine with morpholine. The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the cationic species but not the nucleophile, thus enhancing the nucleophile's reactivity.

Reaction Scheme: this compound + Morpholine → 2-Bromo-5-methyl-4-(morpholino)pyridine

Materials and Reagents:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO (approx. 0.2 M concentration relative to the substrate).

    • Causality: K₂CO₃ is a mild base used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. DMSO is an ideal solvent for SNAr reactions.

  • Addition of Nucleophile: Add morpholine (1.2 eq) to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere.

    • Causality: Heating is required to overcome the activation energy of the reaction, particularly since bromide is a less effective leaving group than fluoride in SNAr chemistry.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing cold water. This will precipitate the product and dissolve the inorganic salts. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash with brine to remove residual DMSO and water.

    • Causality: The brine wash prevents the formation of emulsions and helps to dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-5-methyl-4-(morpholino)pyridine.

  • Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the ¹H NMR signal corresponding to the C-3 proton adjacent to the C-4 bromine and the appearance of signals for the morpholine protons will confirm the substitution at the C-4 position.

ParameterConditionRationale
Nucleophile Morpholine (1.2 eq)A common and effective secondary amine nucleophile.
Base K₂CO₃ (2.0 eq)Mild, non-nucleophilic base to trap HBr.
Solvent DMSOPolar aprotic solvent accelerates SNAr.
Temperature 80-100 °CProvides sufficient energy to displace the bromide.
Typical Yield 70-90%Varies with scale and specific conditions.

Application Protocol: Regioselective C-2 Arylation via Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds.[2][8] In the case of 2,4-dibromopyridine derivatives, the C-2 position is generally more reactive towards the initial oxidative addition of the Pd(0) catalyst.[5] This selectivity is often attributed to the coordination of the pyridine nitrogen to the palladium center, which directs the catalyst to the adjacent C-Br bond.

Protocol: Synthesis of 2-(4-methoxyphenyl)-4-bromo-5-methylpyridine

This protocol describes the selective coupling of an arylboronic acid at the C-2 position, leaving the C-4 bromine intact for subsequent functionalization.

Reaction Scheme: this compound + 4-Methoxyphenylboronic Acid → 2-(4-methoxyphenyl)-4-bromo-5-methylpyridine

Materials and Reagents:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane and Water (typically a 4:1 mixture)

  • Toluene or Ethyl Acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

G Suzuki-Miyaura Cross-Coupling Workflow A 1. Setup Add dibromopyridine, boronic acid, Pd(PPh₃)₄, and base to a dry flask. B 2. Solvent Addition & Degassing Add Dioxane/H₂O. Purge with N₂ or Ar for 15-20 min. A->B C 3. Reaction Heat to 85-95 °C with vigorous stirring. Monitor by TLC or LC-MS. B->C D 4. Work-up Cool to RT. Dilute with EtOAc. Wash with water and brine. C->D E 5. Purification Dry organic layer (MgSO₄), filter, concentrate. Purify via flash chromatography. D->E F 6. Characterization Confirm structure and regiochemistry by NMR and MS. E->F

Caption: General workflow for regioselective Suzuki coupling.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.1-1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Na₂CO₃, 2.0-3.0 eq).

    • Causality: A slight excess of the boronic acid ensures complete consumption of the limiting reagent. The choice of base is critical; carbonates or phosphates are commonly used to facilitate the transmetalation step.[8]

  • Solvent Addition and Degassing: Add the solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes.

    • Causality: Oxygen must be removed to prevent the oxidation and deactivation of the Pd(0) catalyst. The aqueous component is essential for dissolving the inorganic base and facilitating the catalytic cycle.

  • Heating: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction until completion (typically 6-18 hours) using TLC or LC-MS, observing the formation of a new, more polar spot.

  • Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate or toluene. c. Wash with water and then with brine. d. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash chromatography (hexane/EtOAc gradient) to isolate the desired 2-aryl-4-bromopyridine.

  • Characterization: Confirm the regioselectivity via ¹H NMR. The selective reaction at C-2 will result in the disappearance of the signal for the C-6 proton and the appearance of new aromatic signals from the coupled ring, while the signal for the C-3 proton will remain.

Application Protocol: Regioselective C-4 Lithiation via Halogen-Metal Exchange

Halogen-metal exchange is a powerful method for generating organometallic intermediates, which can then be trapped with various electrophiles.[9] The regioselectivity of this reaction on dihalopyridines can be highly dependent on the reagents and conditions used. While many exchanges on 2,5- or 2,3-dibromopyridines favor the C-2 position, specific conditions can favor exchange at C-4. The use of Grignard reagents (like i-PrMgCl) followed by transmetalation with an alkyllithium can sometimes favor the more thermodynamically stable C-4 anion.[10]

Protocol: Synthesis of 2-Bromo-5-methylpyridine-4-carboxylic acid

This protocol outlines a selective bromine-lithium exchange at the C-4 position followed by quenching with carbon dioxide to form the corresponding carboxylic acid. This reaction must be conducted under strictly anhydrous conditions and at very low temperatures to prevent side reactions.

Reaction Scheme:

  • This compound + n-BuLi → 2-Bromo-4-lithio-5-methylpyridine

  • 2-Bromo-4-lithio-5-methylpyridine + CO₂ → → 2-Bromo-5-methylpyridine-4-carboxylic acid

Materials and Reagents:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Tetrahydrofuran (THF), anhydrous

  • Dry Ice (solid CO₂)

  • Diethyl ether

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

Step-by-Step Methodology:

  • Reaction Setup: Add this compound (1.0 eq) to a flame-dried, three-neck flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet. Dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Extremely low temperatures are critical to prevent the highly reactive organolithium intermediate from attacking the solvent or other molecules, and to control the regioselectivity of the exchange.[11]

  • Lithiation: Slowly add n-BuLi (1.0 eq) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 30-60 minutes.

    • Causality: The selectivity for C-4 exchange under these conditions can be attributed to the formation of the more thermodynamically stable carbanion. The C-4 position is less sterically hindered and the resulting anion may benefit from inductive stabilization.

  • Quenching with Electrophile: Crush a sufficient quantity of dry ice and add it portion-wise to the cold reaction mixture with vigorous stirring. Alternatively, the reaction mixture can be transferred via cannula into a separate flask containing a slurry of crushed dry ice in THF.

    • Causality: A large excess of CO₂ is used to ensure efficient trapping of the organolithium species and to minimize side reactions like the addition of the organolithium to the newly formed carboxylate.

  • Work-up: a. Allow the reaction to slowly warm to room temperature. b. Quench the reaction by adding water. c. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylate salt, causing the carboxylic acid to precipitate or move into the organic layer. d. Extract the mixture with diethyl ether or ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The resulting carboxylic acid can often be purified by recrystallization or by silica gel chromatography if necessary.

ParameterConditionRationale
Reagent n-BuLi (1.0 eq)Potent organolithium for Br-Li exchange.
Solvent Anhydrous THFAprotic ether solvent, stable at low temperatures.
Temperature -78 °CCritical for stability of the organolithium and selectivity.
Electrophile CO₂ (solid)Traps the carbanion to form a carboxylic acid.
Typical Yield 45-65%Highly dependent on anhydrous technique and temperature control.

Conclusion: A Strategy for Sequential Functionalization

The distinct reactivity profiles of the C-2 and C-4 positions on this compound allow for a powerful and logical synthetic strategy. A researcher can first perform a palladium-catalyzed cross-coupling reaction to functionalize the more reactive C-2 position. The resulting 2-substituted-4-bromo-5-methylpyridine can then be subjected to nucleophilic aromatic substitution or halogen-metal exchange to modify the remaining C-4 position, providing access to a wide array of complex, tri-substituted pyridines. This stepwise approach, grounded in a solid understanding of regiochemical principles, makes this compound an invaluable tool for discovery chemistry.

References

purification of 2,4-Dibromo-5-methylpyridine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 2,4-Dibromo-5-methylpyridine by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed and optimized protocol for the purification of this compound using silica gel column chromatography. As a pivotal building block in medicinal chemistry and organic synthesis, the purity of this intermediate is paramount for the integrity of subsequent synthetic transformations and the quality of the final target molecules. This document outlines the fundamental principles of the chromatographic separation, a step-by-step experimental workflow, critical troubleshooting insights, and the scientific rationale behind key procedural choices. The intended audience includes researchers, scientists, and drug development professionals who require a robust and reproducible method for obtaining high-purity this compound.

Introduction and Scientific Context

This compound is a substituted pyridine derivative whose structural features—multiple bromine atoms and a methyl group on a pyridine scaffold—make it a versatile intermediate for introducing complex functionalities through cross-coupling reactions and other transformations. The crude product from its synthesis, however, often contains a mixture of impurities that can interfere with downstream applications. Common contaminants may include unreacted starting materials, isomeric byproducts (e.g., other dibromo-methylpyridine isomers), and potentially over-brominated or under-brominated species.[1]

Column chromatography is the premier technique for purifying such intermediates on a laboratory scale. The method leverages the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[2] For compounds like this compound, silica gel serves as an effective polar stationary phase. However, a critical challenge in the purification of pyridine derivatives is the potential for strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface, which can lead to significant peak tailing and poor separation.[3][4] This protocol addresses this issue by incorporating a basic modifier into the mobile phase to ensure sharp, symmetrical elution profiles and high-resolution separation.

Chromatographic Principles and Strategy

The purification strategy is centered on normal-phase flash column chromatography.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the adsorbent of choice due to its high resolving power for moderately polar compounds. Its surface is rich in acidic silanol groups (Si-OH), which interact with polar functional groups of the analyte.[5]

  • Mobile Phase (Eluent): A binary solvent system of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is employed. The separation is achieved by optimizing the ratio of these solvents. Less polar impurities will travel through the column faster, while more polar compounds will be retained longer.

  • Separation Mechanism: The crude mixture is loaded onto the column, and as the eluent flows through, a continuous equilibrium of adsorption and desorption occurs for each component. The less polar a compound is, the less it adsorbs to the silica and the faster it elutes. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted based on their polarity.

  • Mitigating Peak Tailing: The basic nitrogen atom in the pyridine ring can form strong, non-ideal interactions with the acidic silanol groups, causing the compound to "smear" or "tail" down the column, leading to poor separation and lower recovery. To counteract this, a small percentage (0.1-1%) of a competing base, such as triethylamine (TEA), is added to the mobile phase.[5][6] The TEA preferentially binds to the active silanol sites, creating a more homogenous surface for the analyte to interact with, resulting in sharper bands and improved resolution.[4]

Detailed Experimental Protocol

This protocol is optimized for the purification of approximately 1-2 grams of crude this compound. Scale adjustments will require proportional changes in column dimensions, silica gel quantity, and solvent volumes.

Materials and Reagents
Item Specification
Chemicals
Crude this compound~1-2 g
Silica GelFlash Chromatography Grade, 60 Å, 230-400 mesh
Hexanes (or Petroleum Ether)HPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
Triethylamine (TEA)Reagent Grade
Dichloromethane (DCM)HPLC Grade (for sample loading)
Equipment
Glass Chromatography Column40-60 mm diameter, 200-300 mm length
TLC PlatesSilica Gel 60 F254
Collection Tubes / FlasksAppropriate size for fraction collection
UV Lamp254 nm
Rotary EvaporatorWith vacuum pump and water bath
Glass Wool or Cotton
SandWashed, fine grain
Step 1: Preliminary TLC Analysis

Before committing to the column, the optimal mobile phase must be determined by Thin-Layer Chromatography (TLC).

  • Prepare TLC Chambers: Prepare several chambers with different ratios of Hexanes:EtOAc (e.g., 95:5, 90:10, 80:20). Add a few drops of TEA to each solvent mixture (~0.5%).

  • Spot the Plate: Dissolve a small amount of the crude material in a few drops of dichloromethane. Using a capillary spotter, apply a small, concentrated spot of this solution onto the baseline of a TLC plate.

  • Develop and Visualize: Place the plate in a prepared chamber and allow the solvent front to rise to about 1 cm from the top. Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp (254 nm).

  • Determine Optimal Eluent: The ideal solvent system is one that moves the desired product to a Retention Factor (Rf) value of approximately 0.2-0.35. This Rf provides the best balance for good separation on the column.[7] Impurities should ideally have significantly different Rf values.

Step 2: Column Packing (Slurry Method)

A well-packed column is critical for achieving high resolution.[8]

  • Column Setup: Secure the glass column vertically in a fume hood. Ensure the stopcock is closed and place a small plug of glass wool or cotton at the bottom. Add a ~1 cm layer of sand over the plug.

  • Prepare Silica Slurry: For 1 g of crude product, weigh approximately 40-50 g of silica gel into a beaker. Add the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc with 0.5% TEA) to create a pourable, homogenous slurry. Stir well to dislodge air bubbles.[2]

  • Pack the Column: Quickly but carefully, pour the silica slurry into the column. Use a funnel to prevent spillage. Open the stopcock to allow solvent to drain, collecting it for reuse.

  • Settle the Bed: Gently tap the sides of the column with a rubber hose to encourage even packing and remove any trapped air bubbles or channels.

  • Finalize Packing: Once the silica has settled, add a final ~1 cm layer of sand to the top of the silica bed. This prevents the bed from being disturbed during sample and eluent addition.[7] Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry.

Step 3: Sample Loading (Dry Loading)

Dry loading is highly recommended for pyridine derivatives as it often leads to sharper bands and better separation compared to wet loading.[9]

  • Adsorb Sample: Dissolve the crude this compound (1-2 g) in a minimal amount of a volatile solvent like dichloromethane (5-10 mL) in a round-bottom flask.

  • Add Silica: To this solution, add a small amount of silica gel (approx. 2-3 times the weight of the crude product).

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator. The result should be a dry, free-flowing powder of the crude product adsorbed onto silica gel.

  • Load onto Column: Carefully transfer this powder to the top of the packed column, ensuring an even layer.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the initial, low-polarity eluent (determined from TLC) to the top of the column.

  • Apply Pressure: Use gentle positive pressure from a pump or airline ("flash" chromatography) to achieve a steady flow rate (approx. 2 inches/minute solvent drop).

  • Gradient Elution: Start collecting fractions. Begin with the low-polarity eluent to wash off any non-polar impurities. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., move from 5% EtOAc to 10%, then 15%). This will sequentially elute compounds of increasing polarity.

  • Collect Fractions: Collect fractions of a consistent volume (e.g., 15-25 mL) in an organized array of test tubes or flasks.

Step 5: Analysis and Product Isolation
  • Monitor Fractions by TLC: Spot every few fractions onto a TLC plate alongside a spot of the original crude mixture. Develop the plate in the optimized eluent system and visualize under UV light.

  • Combine Pure Fractions: Identify all fractions that contain only the spot corresponding to the pure product. Combine these fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator. Be mindful that triethylamine is less volatile than hexanes and ethyl acetate, so a final drying step is crucial.

  • Final Drying: Place the flask under a high vacuum for several hours to remove any residual solvent and triethylamine, yielding the purified this compound.

  • Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, HPLC, or GC-MS.[1][10]

Workflow Visualization and Data Summary

The following diagram illustrates the key stages of the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Column Packing (Silica Slurry) TLC->Pack Informs eluent choice Load 3. Dry Sample Loading Pack->Load Elute 4. Gradient Elution & Fraction Collection Load->Elute Monitor 5. Monitor Fractions (TLC) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Identify pure fractions Evap 7. Solvent Removal (Rotovap & High Vacuum) Combine->Evap Pure Pure Product (>98%) Evap->Pure Crude Crude This compound Crude->TLC

Caption: A high-level workflow for the purification of this compound.

Table 1: Summary of Chromatographic Parameters
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 meshHigh surface area provides excellent resolving power for moderately polar compounds.
Mobile Phase Hexanes:Ethyl Acetate with 0.1-1% Triethylamine (TEA)Gradient system allows for separation of compounds with varying polarities. TEA minimizes peak tailing.[4][5]
Typical Gradient Start with 95:5, gradually increase to 80:20 (Hex:EtOAc)Elutes non-polar impurities first, followed by the target compound.
Target Rf (TLC) 0.2 - 0.35Ensures the compound is retained sufficiently for separation but elutes in a reasonable volume.[7]
Loading Method Dry Loading (adsorbed on silica)Promotes a narrow starting band, leading to higher resolution and sharper peaks.[9]
Loading Capacity ~1:40 to 1:50 (Crude Product : Silica Gel by weight)Prevents column overloading, which causes band broadening and poor separation.[8]

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Expert-Recommended Solution(s)
Poor Separation / Co-elution of Spots 1. Incorrect Mobile Phase: Eluent polarity is too high or too low. 2. Column Overloading: Too much crude material for the amount of silica. 3. Poorly Packed Column: Channels or cracks in the silica bed.1. Re-optimize the mobile phase using TLC. Test different solvent systems (e.g., substitute ethyl acetate with diethyl ether or add dichloromethane). 2. Reduce the amount of sample loaded onto the column. Use a larger column if necessary. 3. Repack the column carefully, ensuring a homogenous slurry and gentle tapping to settle the bed.
Significant Peak Tailing Acid-Base Interaction: The basic pyridine nitrogen is interacting strongly with acidic silanol groups on the silica surface.This is the most common issue with pyridines. Add a small amount of triethylamine (TEA, 0.1-1% v/v) to your eluent system. The TEA will act as a competing base, deactivating the acidic sites.[4][5]
Product is not Eluting from the Column Mobile Phase Polarity Too Low: The eluent is not strong enough to displace the product from the silica.Gradually and systematically increase the percentage of the polar solvent (ethyl acetate) in your mobile phase.
Low Product Recovery 1. Irreversible Adsorption: Product is stuck permanently to the silica gel. 2. Product Instability: The compound may be degrading on the acidic silica.1. Ensure TEA is used in the eluent to minimize strong, irreversible binding. 2. If degradation is suspected, consider switching to a more inert stationary phase like neutral alumina or pre-treating the silica gel with a higher concentration of TEA before packing.[6]

References

Application Note & Protocol: High-Purity Recrystallization of 2,4-Dibromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dibromo-5-methylpyridine is a pivotal halogenated heterocyclic intermediate in the synthesis of advanced pharmaceutical agents and agrochemicals. The purity of this building block is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream purification processes. This guide provides a comprehensive overview of the principles and detailed, validated protocols for the recrystallization of this compound. It is designed for researchers, chemists, and process development professionals seeking to achieve high purity (>99%) and consistent crystalline morphology. Methodologies for both single-solvent and two-solvent (antisolvent) systems are presented, along with troubleshooting and quality control guidance.

Introduction: The Criticality of Purification

The precise arrangement of substituents on the pyridine ring makes this compound a versatile precursor. However, its synthesis, often involving multi-step reactions including bromination, can generate a variety of structurally similar impurities such as isomers (e.g., 3,5-dibromo-4-methylpyridine) or incompletely brominated species. Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility between the target compound and its impurities to achieve a highly ordered, pure crystalline solid.[1] A successful recrystallization not only enhances chemical purity but also provides a product with consistent physical properties (e.g., melting point, bulk density), which is crucial for reproducible process performance.

Foundational Principles of Recrystallization

Recrystallization is a purification process based on differential solubility.[1][2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][2] The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtration (Optional): If insoluble impurities are present, a hot filtration is performed.

  • Crystallization: The solution is slowly cooled, decreasing the solubility of the target compound. This causes the solution to become supersaturated, initiating nucleation and subsequent growth of pure crystals. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).[2]

  • Isolation: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.[2]

The choice of solvent is the most critical factor, dictating the efficiency of the purification. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures, be chemically inert, and have a boiling point that allows for easy removal during drying.

Physicochemical Properties & Solvent Selection

Understanding the properties of this compound is essential for developing a robust recrystallization protocol. While comprehensive solubility data is not widely published, information on related compounds and general principles of organic chemistry can guide solvent selection.

Table 1: Physicochemical Properties of Dibromo-methylpyridine Isomers

PropertyThis compound2,5-Dibromo-4-methylpyridine[3][4]3,5-Dibromo-4-methylpyridine[5][6]
CAS Number 156331-89-63430-26-03430-23-7
Molecular Formula C₆H₅Br₂NC₆H₅Br₂NC₆H₅Br₂N
Molecular Weight 250.92 g/mol 250.92 g/mol 250.92 g/mol
Appearance White to off-white solidYellow to light yellow crystalline powder[3]White to almost white powder[5]
Melting Point Not widely reported35-44 °C[3][4]104-107 °C[5]
Solubility Soluble in methanol, other polar organic solvents.Soluble in MethanolSoluble in polar organic solvents.
Solvent Selection Workflow

The selection of an appropriate solvent system is a systematic process. The goal is to identify a solvent or solvent pair that provides a significant solubility differential across a practical temperature range.

// Node Definitions start [label="Start: Crude\nthis compound", fillcolor="#F1F3F4"]; test_solubility [label="Test Solubility in Candidate Solvents\n(e.g., IPA, EtOH, Heptane, Toluene)\nat Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; is_soluble [label="Soluble at RT?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

heat_test [label="Test Solubility in Hot Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; is_hot_soluble [label="Soluble when Hot?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

cool_test [label="Cool Solution Slowly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystals_form [label="Crystals Form?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

single_solvent [label="SUCCESS:\nUse as Single-Solvent System", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; bad_solvent1 [label="FAIL:\nPoor Solvent", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; bad_solvent2 [label="FAIL:\nSolubility too high", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

consider_antisolvent [label="Consider Two-Solvent\n(Antisolvent) System", fillcolor="#FBBC05", fontcolor="#202124"]; dissolve_good [label="Dissolve in 'Good' Solvent\n(e.g., Toluene, EtOAc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_antisolvent [label="Add 'Poor' Solvent (Antisolvent)\n(e.g., Heptane, Hexane)\nDropwise until Cloudy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; warm_clear [label="Warm Gently to Re-dissolve", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool_slowly2 [label="Cool Slowly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystals_form2 [label="Crystals Form?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; two_solvent [label="SUCCESS:\nUse as Two-Solvent System", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail2 [label="FAIL:\nRe-evaluate Solvents", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> test_solubility; test_solubility -> is_soluble; is_soluble -> bad_solvent2 [label="Yes"]; is_soluble -> heat_test [label="No (Ideal)"];

heat_test -> is_hot_soluble; is_hot_soluble -> cool_test [label="Yes"]; is_hot_soluble -> bad_solvent1 [label="No"];

cool_test -> crystals_form; crystals_form -> single_solvent [label="Yes"]; crystals_form -> consider_antisolvent [label="No (Oiling Out or No Precipitation)"];

consider_antisolvent -> dissolve_good; dissolve_good -> add_antisolvent; add_antisolvent -> warm_clear; warm_clear -> cool_slowly2; cool_slowly2 -> crystals_form2; crystals_form2 -> two_solvent [label="Yes"]; crystals_form2 -> fail2 [label="No"]; }

Caption: Decision workflow for selecting a suitable recrystallization solvent system.

Experimental Protocols

Safety Precaution: this compound and its related isomers are irritants. Always handle these chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol A: Single-Solvent Recrystallization from Isopropanol (IPA)

This protocol is recommended for crude material with moderate to high purity (e.g., 85-95%) where impurities have different solubility profiles in polar protic solvents.

Materials & Equipment:

  • Crude this compound

  • Isopropanol (Reagent Grade)

  • Erlenmeyer Flasks

  • Hot Plate/Stirrer

  • Büchner Funnel and Filter Flask

  • Vacuum Source

  • Filter Paper

Step-by-Step Methodology:

  • Preparation: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add approximately 40 mL of isopropanol to the flask. Begin heating the mixture on a hot plate to ~80 °C with gentle stirring. Add more isopropanol in small portions (2-3 mL at a time) until all the solid has just dissolved. Causality Note: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing yield.

  • Hot Filtration (If Necessary): If any insoluble particulate matter is observed, perform a hot gravity filtration. Place a small amount of IPA in a second flask and heat it to boiling to create a solvent vapor atmosphere, which prevents premature crystallization in the funnel. Quickly filter the hot solution through a fluted filter paper into this second flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. To maximize recovery, subsequently place the flask in an ice-water bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion (5-10 mL) of ice-cold isopropanol to remove any residual mother liquor. Causality Note: The wash solvent must be cold to minimize re-dissolving the purified product.

  • Drying: Dry the crystals under vacuum at 40-50 °C until a constant weight is achieved. The final product should be an off-white crystalline solid.

Table 2: Typical Parameters for IPA Recrystallization

ParameterValue
Solute Mass10.0 g
SolventIsopropanol (IPA)
Approx. Solvent Volume50 - 70 mL
Dissolution Temp.~80-82 °C
Cooling ProfileSlow cool to RT, then 0-5 °C
Expected Yield80 - 90%
Expected Purity>99% (by HPLC)

// Node Definitions start [label="Place Crude Solid\nin Flask", fillcolor="#F1F3F4"]; add_solvent [label="Add Minimum Amount\nof Hot Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="Stir and Heat\nuntil Fully Dissolved", fillcolor="#FBBC05", fontcolor="#202124"]; hot_filter [label="Hot Gravity Filtration\n(Optional, if solids present)", shape= Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Slowly Cool to RT,\nthen Ice Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystals [label="Crystals Form", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; vacuum_filter [label="Collect Crystals via\nVacuum Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash with Small Amount\nof Cold Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Dry Under Vacuum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="High-Purity Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> add_solvent; add_solvent -> dissolve; dissolve -> hot_filter; hot_filter -> cool; cool -> crystals; crystals -> vacuum_filter; vacuum_filter -> wash; wash -> dry; dry -> product; }

Caption: Experimental workflow for single-solvent recrystallization.

Protocol B: Two-Solvent (Antisolvent) Recrystallization from Toluene/Heptane

This method is effective when no single solvent provides the desired solubility profile. It is particularly useful for removing impurities that are highly soluble in nonpolar solvents.

Materials & Equipment:

  • Crude this compound

  • Toluene (Reagent Grade)

  • Heptane (Reagent Grade)

  • Standard equipment as listed in Protocol A

Step-by-Step Methodology:

  • Preparation: Place 10.0 g of crude material in a 250 mL Erlenmeyer flask with a stir bar.

  • Dissolution: Heat the flask on a hot plate to 60-70 °C. Add the "good" solvent (toluene) portion-wise while stirring until the solid is completely dissolved.

  • Induce Supersaturation: While maintaining the temperature, add the "antisolvent" (heptane) dropwise to the solution until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of saturation.

  • Re-homogenize: Add a few drops of the "good" solvent (toluene) back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a cold mixture of Toluene/Heptane (e.g., 1:3 ratio) and then with a small amount of pure, cold heptane.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C.

Quality Control & Troubleshooting

A successful recrystallization must be validated. The following table outlines key quality control checks and common issues.

Table 3: QC and Troubleshooting Guide

Observation / TestExpected ResultPotential IssueSolution
Purity (HPLC/GC) >99.0% areaIncomplete removal of impurities.Re-crystallize. Consider a different solvent system or using activated carbon to remove colored impurities.
Melting Point Sharp range (e.g., within 1-2 °C)Broad or depressed melting range.Indicates the presence of impurities. Repeat recrystallization.
No Crystals Form N/ASolution is not supersaturated.Too much solvent was used. Boil off some solvent and allow to cool again. If still no crystals, scratch the inside of the flask with a glass rod or add a seed crystal.[2]
"Oiling Out" N/ACompound solubility limit is exceeded while the solution is still too hot.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and cool again, more slowly. An antisolvent method may be required.
Low Recovery >80%Compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Use minimal solvent for washing. Ensure filtration apparatus is pre-heated for hot filtrations.

Conclusion

Recrystallization is a robust and essential technique for obtaining high-purity this compound. By systematically selecting a solvent system and carefully controlling the cooling process, researchers can effectively remove synthesis-related impurities. The single-solvent method using isopropanol and the two-solvent method with toluene/heptane are both validated protocols that can be adapted based on the specific impurity profile of the crude material. Rigorous post-purification analysis is critical to confirm the success of the procedure and ensure the material is suitable for its intended downstream applications in research and development.

References

Application Notes & Protocols: 2,4-Dibromo-5-methylpyridine as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridines are foundational scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Among the diverse palette of pyridine-based building blocks, 2,4-Dibromo-5-methylpyridine emerges as a particularly versatile and strategic intermediate. Its di-halogenated nature, coupled with the electronic influence of the methyl group, offers chemists a platform for controlled, regioselective functionalization. The differential reactivity of the bromine atoms at the C2 and C4 positions allows for sequential, orthogonal derivatization, making it an invaluable tool for constructing complex molecular architectures. This guide provides an in-depth exploration of this compound, detailing its properties, core synthetic applications, and field-proven experimental protocols for its use in key cross-coupling reactions.

Compound Profile and Safety Mandates

Physicochemical Characteristics

A thorough understanding of a reagent's physical properties is paramount for its effective use and safe handling in a laboratory setting.

PropertyValue
CAS Number 3430-26-0[1][2]
Molecular Formula C₆H₅Br₂N[2]
Molecular Weight 250.92 g/mol [2]
Appearance White to light yellow or brown solid[2]
Melting Point 37-41 °C[2]
Boiling Point ~262.8 °C[2]
Density 1.911 g/cm³[2]
Hazard Analysis and Safe Handling Protocols

This compound and its structural isomers are classified as hazardous substances and must be handled with appropriate precautions.[3][4]

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a lab coat.[3][4][6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][7]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][6] Wash hands and any exposed skin thoroughly after handling.[6][7] Do not eat, drink, or smoke when using this product.[5][6]

  • Storage: Store in a cool, dark, and well-ventilated place in a tightly sealed container.[4][7] Store locked up.[3][6]

  • First Aid:

    • If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[6][7]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[6][7]

    • If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[6]

    • If inhaled: Remove the victim to fresh air and keep at rest in a comfortable breathing position.[3][6]

The Synthetic Powerhouse: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions.[1] These transformations are the cornerstone of modern synthesis for forming new carbon-carbon and carbon-heteroatom bonds. A key principle governing its reactivity is the differential lability of the two C-Br bonds. The C2-bromo substituent is generally more reactive towards oxidative addition to a Pd(0) center than the C4-bromo substituent. This is attributed to the greater electron deficiency at the C2 position, which facilitates the initial step of the catalytic cycle. This reactivity gradient enables chemists to perform selective, monocoupling reactions at the C2 position, leaving the C4-bromo group intact for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl scaffolds, which are prevalent in pharmaceuticals.[8][9] The reaction couples the bromopyridine with an organoboron compound, typically a boronic acid or ester, under basic conditions.[10][11]

  • Catalyst: Pd(PPh₃)₄ is a classic, reliable choice, though more modern catalyst systems involving ligands like dppf can also be effective.[8][10] The choice of catalyst and ligand is crucial, as the pyridine nitrogen can coordinate to the palladium center and potentially inhibit catalysis.[10]

  • Base: A base like K₃PO₄ or K₂CO₃ is required for the transmetalation step, where the organic group is transferred from boron to the palladium center.[8][9] K₃PO₄ is often effective for heteroaryl substrates.[9]

  • Solvent: A mixed solvent system, such as 1,4-dioxane and water, is commonly used to dissolve both the organic and inorganic reagents.[8][9] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).[8]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[8][10]

  • Reagent Addition: Under a positive pressure of Argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).[8][9] Then, add the degassed solvent system of 1,4-dioxane and water (4:1 ratio) via syringe.[8][9]

  • Reaction Execution: Heat the reaction mixture to 85–95 °C with vigorous stirring.[8][9]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridine is consumed (typically 12-18 hours).[8]

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.[8] Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 2-aryl-4-bromo-5-methylpyridine product.[8][10]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂(X) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Alkyl_Complex R¹-Pd(II)L₂(R²) Transmetal->PdII_Alkyl_Complex Base_Activation R²-B(OR)₂ + Base → [R²-B(OR)₂(OH)]⁻ Base_Activation->Transmetal RedElim Reductive Elimination PdII_Alkyl_Complex->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Boronic R²-B(OR)₂ Boronic->Base_Activation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The formation of carbon-nitrogen bonds is fundamental to medicinal chemistry, and the Buchwald-Hartwig amination has revolutionized this field.[12][13] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine, providing direct access to a wide range of substituted anilines and heteroaryl amines.[13][14]

  • Catalyst & Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Xantphos, BINAP) are often required to promote the reductive elimination step and prevent catalyst decomposition.[12][13][14] The Pd₂(dba)₃ precursor is commonly used to generate the active Pd(0) catalyst in situ.[12][14]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine (or the amine-palladium complex), forming the palladium-amido species that precedes reductive elimination.[12][13] Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently employed.[12][14]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and other reactive intermediates.[12][14]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.08 equiv.), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent and Execution: Add anhydrous toluene via syringe. Seal the tube and heat the reaction mixture to 100–110 °C with vigorous stirring.[12]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.[12]

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the 2-amino-4-bromo-5-methylpyridine derivative.

Buchwald_Hartwig_Workflow Buchwald-Hartwig Experimental Workflow Start Start: Dry Schlenk Tube Add_Solids 1. Add Solids: - Pd₂(dba)₃, Ligand, Base - Bromopyridine, Amine Start->Add_Solids Inert_Atmosphere 2. Seal & Purge with Inert Gas (x3) Add_Solids->Inert_Atmosphere Add_Solvent 3. Add Anhydrous Toluene via Syringe Inert_Atmosphere->Add_Solvent Heat 4. Heat to 110 °C with Stirring Add_Solvent->Heat Monitor 5. Monitor Reaction (TLC / LC-MS) Heat->Monitor Workup 6. Cool, Dilute, & Filter through Celite Monitor->Workup Purify 7. Extract, Dry, & Column Chromatography Workup->Purify End End: Purified Product Purify->End

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Synthesis and Spectroscopic Characterization

Illustrative Synthetic Route

While commercially available, understanding the synthesis of this compound provides deeper insight. A common approach involves a multi-step sequence starting from a more accessible pyridine derivative. For example, a Sandmeyer-type reaction on an aminopyridine precursor can be employed. A reported method for a similar compound, 2,5-dibromo-3-methylpyridine, involves the diazotization of 2-amino-3-methyl-5-bromopyridine in a hydrobromic acid solution with sodium nitrite, catalyzed by cuprous bromide.[15] This general strategy highlights the established transformations used to install bromine atoms onto pyridine rings.

Spectroscopic Data (Predicted)

Proper characterization is essential for confirming the identity and purity of synthetic intermediates. Below is a summary of the expected spectroscopic data for this compound.

TechniqueData Interpretation
¹H NMR (CDCl₃)δ ~8.3 ppm (s, 1H): Proton at C6, singlet due to lack of adjacent protons. δ ~7.5 ppm (s, 1H): Proton at C3, singlet. δ ~2.4 ppm (s, 3H): Methyl protons at C5.
¹³C NMR (CDCl₃)δ ~150-155 ppm: C6 δ ~140-145 ppm: C2 (carbon bearing bromine) δ ~135-140 ppm: C4 (carbon bearing bromine) δ ~130-135 ppm: C5 δ ~125-130 ppm: C3 δ ~18-20 ppm: -CH₃
Mass Spec (EI) M⁺: ~249, 251, 253 in a ~1:2:1 ratio, characteristic of a dibrominated compound. Fragment: [M-Br]⁺

Conclusion

This compound stands as a testament to the power of strategic halogenation in designing versatile synthetic building blocks. Its well-defined structure allows for predictable, regioselective transformations, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The ability to sequentially functionalize the C2 and C4 positions provides an efficient and modular route to complex, highly substituted pyridine derivatives. For researchers, scientists, and drug development professionals, a comprehensive understanding of the reactivity and handling of this intermediate is crucial for unlocking its full potential in the synthesis of novel chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Bromination of 5-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 5-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve yield and troubleshoot common issues encountered during this critical synthetic transformation. This guide provides in-depth, field-proven insights to help you navigate the complexities of this reaction.

Understanding the Challenge: The Chemistry of Pyridine Bromination

The electrophilic aromatic substitution of pyridine derivatives, such as 5-methylpyridine, presents inherent challenges. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack.[1][2] Consequently, harsher reaction conditions are often required compared to the bromination of more electron-rich aromatic systems.[3]

The key to a successful bromination lies in understanding the interplay between the substrate's reactivity, the choice of brominating agent, and the reaction conditions. This guide will walk you through common problems and provide scientifically grounded solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of 5-methylpyridine, offering potential causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Potential Causes:

  • Insufficiently Reactive Brominating Agent: The choice of brominating agent is critical. Molecular bromine (Br₂) alone may not be electrophilic enough to overcome the deactivation of the pyridine ring.

  • Inadequate Activation: The reaction often requires a strong acid catalyst, such as oleum (fuming sulfuric acid), to protonate the pyridine nitrogen and further activate the brominating agent.[4][5]

  • Low Reaction Temperature: The activation energy for the bromination of pyridine derivatives can be high, necessitating elevated temperatures to achieve a reasonable reaction rate.

Solutions:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): A milder and more selective brominating agent that can be effective, particularly with activated pyridine systems.[6][7]

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another effective and selective solid brominating agent.[4]

    • Bromine in Oleum: A powerful combination for less reactive pyridines. The oleum acts as a solvent and a catalyst.[4][8]

  • Reaction Conditions Optimization:

    • Temperature: Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes conversion without significant side-product formation.[9]

    • Catalyst: If not already in use, consider the addition of oleum (65%) or another strong Lewis acid.[4]

Problem 2: Formation of Multiple Products (Low Regioselectivity)

Potential Causes:

  • Over-bromination: The desired mono-brominated product can undergo further bromination to yield di-brominated species, a common issue with highly reactive brominating conditions.[4]

  • Isomer Formation: While the methyl group in 5-methylpyridine directs bromination, other positions on the ring can also be susceptible to attack, leading to a mixture of isomers. Electrophilic substitution on the pyridine ring generally favors the 3-position (meta to the nitrogen).[3][10]

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is often recommended to favor mono-bromination.

  • Milder Reagents: Employing milder brominating agents like NBS can significantly improve regioselectivity.[6][11]

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize the formation of undesired isomers.

Problem 3: Difficult Product Isolation and Purification

Potential Causes:

  • Formation of Pyridinium Salts: The basic nitrogen of the pyridine ring can be protonated by acidic byproducts (like HBr) or the acidic reaction medium, forming salts that can complicate extraction.

  • Similar Polarity of Products and Byproducts: Isomeric byproducts or over-brominated products may have similar polarities to the desired product, making chromatographic separation challenging.

Solutions:

  • Aqueous Work-up:

    • Neutralization: After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice. Then, neutralize the acidic solution with a base (e.g., NaOH, NaHCO₃) to deprotonate the pyridinium salt and allow for extraction of the free base into an organic solvent.[12]

    • Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction.[9]

  • Purification Techniques:

    • Column Chromatography: Silica gel column chromatography is a standard method for purifying the product. A careful selection of the eluent system is crucial to achieve good separation.[9]

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the bromination of 5-methylpyridine?

A1: The major product is typically 3-bromo-5-methylpyridine. The methyl group is an ortho-, para-director; however, in the pyridine ring, electrophilic substitution is strongly disfavored at the 2- and 4-positions (ortho and para to the nitrogen) due to the formation of unstable cationic intermediates where the positive charge resides on the electronegative nitrogen.[3][13] Therefore, substitution occurs at the 3-position, which is meta to the nitrogen and ortho to the activating methyl group.

Q2: Can I use a solvent other than oleum?

A2: Yes, other solvents can be used depending on the brominating agent. For instance, N-bromosuccinimide (NBS) reactions can be carried out in solvents like acetonitrile or N,N-Dimethylformamide (DMF).[6][7] The choice of solvent can influence the reaction's selectivity and rate.[11]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[14] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any potential byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q4: What are the safety precautions for handling bromine and oleum?

A4: Both bromine and oleum are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Have a quenching agent (e.g., sodium thiosulfate for bromine) readily available in case of a spill.

Experimental Protocols

Protocol 1: General Procedure for Bromination using Bromine in Oleum

This protocol is a general guideline and may require optimization.

Materials:

  • 5-methylpyridine

  • Bromine (Br₂)

  • Oleum (65%)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 5-methylpyridine (1.0 eq).

  • Cool the flask in an ice bath and slowly add oleum (65%).

  • Slowly add bromine (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Bromination using N-Bromosuccinimide (NBS)

This protocol is a milder alternative to the bromine/oleum method.

Materials:

  • 5-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or DMF

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-methylpyridine (1.0 eq) in acetonitrile or DMF.

  • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures) and monitor by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Brominating AgentTypical ConditionsAdvantagesDisadvantages
Br₂ in Oleum High temperature (80-130 °C)[8]High reactivity, suitable for deactivated rings.Harsh conditions, potential for over-bromination, safety concerns.[4][5]
N-Bromosuccinimide (NBS) Room temp. to reflux in CH₃CN or DMF[6][7]Milder, higher selectivity, easier to handle.May be less reactive for highly deactivated rings.
DBDMH Elevated temperatures (80-125 °C)[4]Solid reagent, good selectivity.May require higher temperatures than NBS.

Visualizations

Reaction Mechanism: Electrophilic Aromatic Substitution

G Electrophilic Bromination of 5-Methylpyridine cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromatization Br2 Br-Br Br_plus Br⁺ Br2->Br_plus + FeBr₃ FeBr3 FeBr₃ (Lewis Acid) FeBr4_minus FeBr₄⁻ 5MP 5-Methylpyridine Sigma_Complex Sigma Complex (Resonance Stabilized) 5MP->Sigma_Complex + Br⁺ Product 3-Bromo-5-methylpyridine Sigma_Complex->Product - H⁺

Caption: Mechanism of electrophilic bromination on 5-methylpyridine.

Troubleshooting Workflow

G Troubleshooting Flowchart Start Low Yield of Brominated Product Check_Conversion Check Starting Material Conversion (TLC/LC-MS) Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion Complete_Conversion Complete Conversion Check_Conversion->Complete_Conversion Increase_Reactivity Increase Reactivity: - Higher Temperature - Stronger Brominating Agent (e.g., Br₂/Oleum) - Add Catalyst (Oleum) Incomplete_Conversion->Increase_Reactivity Yes Check_Purity Check Product Purity (NMR/LC-MS) Incomplete_Conversion->Check_Purity No Increase_Reactivity->Start Re-run Reaction Impure_Product Impure Product (Multiple Spots) Check_Purity->Impure_Product Pure_Product Product is Pure Check_Purity->Pure_Product Optimize_Selectivity Optimize Selectivity: - Lower Temperature - Milder Brominating Agent (NBS) - Control Stoichiometry Impure_Product->Optimize_Selectivity Yes Optimize_Workup Optimize Work-up & Purification: - Ensure complete neutralization - Optimize chromatography Impure_Product->Optimize_Workup No Pure_Product->Optimize_Workup Optimize_Selectivity->Start Re-run Reaction End Improved Yield Optimize_Workup->End

Caption: A logical workflow for troubleshooting low yield.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Dibromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2,4-Dibromo-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during synthesis. We will delve into the critical aspects of catalyst selection, with a primary focus on controlling the regioselectivity of your reaction.

Introduction: The Challenge of Regioselectivity

This compound is a valuable heterocyclic building block. However, its di-halogenated nature presents a significant synthetic challenge: controlling which bromine atom reacts. The electronic environment of the pyridine ring renders the C2 and C4 positions electronically distinct. Typically, the halide at the C2 position, being alpha to the nitrogen, is more electrophilic and thus more reactive towards oxidative addition with a Pd(0) catalyst.[1][2] This inherent reactivity bias often leads to selective functionalization at the C2 position.[1][3] However, strategic selection of the catalyst system—specifically the ligand and the palladium-to-ligand ratio—can override this natural preference and achieve selective coupling at the C4 position.[2][4]

This guide provides a framework for rationally selecting catalysts and conditions to achieve your desired mono-arylated regioisomer and for troubleshooting when your reaction does not proceed as planned.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in cross-coupling reactions?

A1: The principal challenge is achieving regioselectivity. The molecule has two distinct bromine atoms at the C2 and C4 positions, and controlling which one participates in the cross-coupling reaction is crucial for synthesizing the desired isomer.

Q2: Which position, C2 or C4, is generally more reactive?

A2: The C2 position is conventionally more reactive.[2] This is due to the electron-withdrawing inductive effect of the adjacent nitrogen atom, which makes the C2 carbon more electrophilic and the C2-Br bond more susceptible to oxidative addition by a Pd(0) catalyst.[2]

Q3: How can I control the regioselectivity to favor either the C2 or C4 position?

A3: Regioselectivity is primarily controlled by the choice of the palladium catalyst and, most importantly, the ancillary ligand.

  • For C2-Selectivity (Conventional): Standard catalyst systems, such as those using triphenylphosphine (PPh₃) with a high ligand-to-palladium ratio (e.g., ≥3:1), or pre-formed catalysts like Pd(PPh₃)₄, typically favor coupling at the more reactive C2 position.[1][2]

  • For C4-Selectivity (Unconventional): Atypical C4-selectivity can be achieved by altering the catalyst speciation. This is often accomplished by using bulky, electron-rich ligands (e.g., N-heterocyclic carbenes like IPr) or by using a low ligand-to-palladium ratio (e.g., PPh₃:Pd ≤ 2.5:1).[2][4] These conditions can promote the formation of different catalytically active palladium species that favor oxidative addition at the C4 position.

Q4: What are the most common and effective cross-coupling reactions for this substrate?

A4: The most suitable cross-coupling reactions for functionalizing this compound include:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide variety of aryl, heteroaryl, or vinyl boronic acids and esters.[1][5]

  • Buchwald-Hartwig Amination: The premier method for creating C-N bonds by coupling with primary or secondary amines.[3][6]

  • Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes, typically requiring a palladium catalyst and a copper(I) co-catalyst.[7][8][9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem Probable Cause(s) Recommended Solutions & Explanations
1. Low to No Product Yield Catalyst Inactivity: The Pd(0) active species is not being generated or is degrading. The pyridine nitrogen can also coordinate to and deactivate the catalyst.[10][11]Use a Fresh Catalyst/Pre-catalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are not degraded. Using a well-defined, air-stable pre-catalyst (e.g., a G3 or G4 palladacycle) can provide more consistent results.[12][13] Increase Catalyst Loading: Incrementally increase the catalyst loading from 1-2 mol% to 3-5 mol%.[14] Screen Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can shield the palladium center and prevent deactivation.[13][14][15]
Poor Reagent Quality: Moisture or oxygen is present. Solvents, bases, or starting materials are impure.Ensure Anhydrous & Inert Conditions: Solvents must be rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon).[10] The reaction should be run under a positive pressure of an inert gas. Bases should be finely powdered and anhydrous.[12][14]
Inappropriate Base/Solvent: The base is not strong enough, or the reagents are not fully soluble.Select the Right Base: For Suzuki, K₃PO₄ or Cs₂CO₃ are effective. For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are often necessary.[14][16] Optimize Solvent: If solubility is an issue, screen different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF).[14]
2. Incorrect or Poor Regioselectivity Wrong Ligand or Pd:Ligand Ratio: The catalyst system favors the undesired regioisomer.For C2-Selectivity: Use Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ at a ratio of ≥3:1 (ligand:Pd).[2] For C4-Selectivity: Use a hindered N-heterocyclic carbene (NHC) ligand like IPr.[2] Alternatively, with Pd(OAc)₂ and PPh₃, use a ratio of ≤2.5:1.[2][4] This change in stoichiometry alters the active catalyst species, thereby inverting the selectivity.
Catalyst Speciation: The intended catalytic species is not being formed, or multiple species are present leading to a mixture.Use a Pre-formed Catalyst: Employing a well-defined pre-catalyst can lead to more predictable and reproducible regioselectivity compared to generating the catalyst in situ.[13] Control Temperature: Reaction temperature can influence catalyst speciation and, consequently, selectivity. Maintain consistent heating.
3. Significant Side Product Formation Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture.Improve Degassing: This side reaction is primarily caused by oxygen. Ensure all reagents, solvents, and the reaction headspace are thoroughly deoxygenated before heating.[10]
Debromination (Hydrodehalogenation): The bromine atom is replaced by hydrogen.Check for Water/Protic Sources: This can be caused by trace water in the solvent or base, especially at higher temperatures. Ensure all reagents are anhydrous. Lower Reaction Temperature: Elevated temperatures can sometimes promote this pathway. Try running the reaction at a lower temperature for a longer duration.[14]

Catalyst System Selection for Suzuki-Miyaura Coupling

The following tables summarize recommended starting conditions for achieving regioselective Suzuki-Miyaura coupling with this compound.

Table 1: Recommended Catalyst Systems for C2-Selective Coupling

Pd PrecursorLigandBaseSolventTemp (°C)Key Considerations
Pd(PPh₃)₄PPh₃K₂CO₃ / K₃PO₄Toluene/H₂O or Dioxane/H₂O80-100A classic, reliable system for conventional C2 selectivity.[17][18]
Pd(OAc)₂PPh₃ (≥3 equiv.)K₃PO₄Dioxane/H₂O80-100The high ligand-to-metal ratio ensures the formation of Pd(PPh₃)n species that favor C2 oxidative addition.[2][4]
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O80-100Bulky, electron-rich ligands like SPhos are highly active and can prevent catalyst deactivation by the pyridine nitrogen.[5][10]

Table 2: Recommended Catalyst Systems for C4-Selective Coupling

Pd PrecursorLigandBaseSolventTemp (°C)Key Considerations
Pd(OAc)₂PPh₃ (≤2.5 equiv.)K₃PO₄Dioxane/H₂O80-100The low ligand-to-metal ratio promotes a different catalyst speciation, leading to the unconventional C4 selectivity.[2][4]
Pd-PEPPSI-IPrIPr (NHC Ligand)K₂CO₃THF or DioxaneRT - 80Hindered NHC ligands have been shown to be highly effective in promoting C4-selective coupling of 2,4-dihalopyridines.[2]

Visualizing Reaction Control and Workflow

Regioselectivity_Control cluster_input Inputs cluster_catalyst Catalyst System Choice cluster_outcome Reaction Outcome Start This compound Cat_Sys Select Catalyst System Start->Cat_Sys C2_Product C2-Coupled Product Cat_Sys->C2_Product Conventional Ligands (e.g., PPh₃, Ratio ≥3:1) [2][4] C4_Product C4-Coupled Product Cat_Sys->C4_Product Bulky NHC Ligands (e.g., IPr) OR PPh₃ Ratio ≤2.5:1 [2][19]

Experimental_Workflow A 1. Reagent Preparation (Dry Solvents, Weigh Reagents) B 2. Reaction Setup (Add solids to oven-dried flask) A->B C 3. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) B->C D 4. Add Degassed Solvents C->D E 5. Heat to Reaction Temperature D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Reaction Workup (Cool, dilute, wash) F->G H 8. Purification (Column Chromatography) G->H

Experimental Protocols

Protocol 1: C2-Selective Suzuki-Miyaura Coupling

This protocol is designed to favor the conventional C2-arylation product.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive stream of argon, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).[5]

  • Inert Atmosphere: Seal the flask and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is free of oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe (e.g., 5 mL total solvent per 1 mmol of the dibromopyridine).

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: C4-Selective Suzuki-Miyaura Coupling using an NHC Ligand

This protocol employs a modern catalyst system to achieve the unconventional C4-arylation.

  • Reagent Preparation: In a glovebox, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and the Pd-PEPPSI-IPr catalyst (0.03 equiv.) to a dry Schlenk tube with a stir bar.

  • Inert Atmosphere: If not using a glovebox for the entire setup, seal the tube, remove from the glovebox, and connect to a Schlenk line.

  • Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) via syringe.

  • Reaction: Heat the sealed tube to 60-80 °C and stir the mixture.

  • Monitoring: Monitor the reaction for 4-12 hours by TLC or GC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of celite. Wash the organic layer with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Troubleshooting_Flowchart Start Reaction Start Check_Yield Low or No Yield? Start->Check_Yield Check_Inert Inert Atmosphere OK? Check_Yield->Check_Inert Yes Success Re-run Reaction Check_Yield->Success No Check_Catalyst Catalyst Active? Check_Inert->Check_Catalyst Yes Sol_Degas Improve Degassing (Freeze-Pump-Thaw) Check_Inert->Sol_Degas No Check_Reagents Reagents Pure/Dry? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Use Fresh Catalyst or Pre-catalyst Check_Catalyst->Sol_Catalyst No Sol_Reagents Purify Reagents Use Anhydrous Solvents Check_Reagents->Sol_Reagents No Check_Reagents->Success Yes Sol_Degas->Success Sol_Catalyst->Success Sol_Reagents->Success

References

Technical Support Center: Optimizing Reaction Conditions for 2,4-Dibromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2,4-Dibromo-5-methylpyridine. This valuable building block is instrumental in the development of novel pharmaceuticals and agrochemicals. However, its synthesis can be challenging due to issues with regioselectivity, potential side reactions, and purification difficulties. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and optimize your reaction conditions. We will explore plausible synthetic strategies and address specific issues you may encounter, grounding our recommendations in established chemical principles and field-proven insights.

Section 1: Plausible Synthetic Strategies

While a definitive, optimized, single-step synthesis for this compound is not widely reported in the literature, we can construct logical and viable synthetic routes based on established pyridine chemistry and protocols for analogous compounds. Below are two plausible strategies.

Route A: Sequential Bromination and Sandmeyer Reaction

This common and often reliable approach involves the initial selective bromination of an appropriate aminomethylpyridine precursor, followed by a Sandmeyer reaction to introduce the second bromine atom. A potential starting material for this route is 4-amino-2-chloro-5-methylpyridine, which would require a halogen exchange, or more directly, a suitable aminobromomethylpyridine.

Route A start 2-Amino-5-methylpyridine step1 Step 1: First Bromination (e.g., NBS) start->step1 intermediate1 2-Amino-4-bromo-5-methylpyridine step1->intermediate1 step2 Step 2: Diazotization (NaNO2, HBr) intermediate1->step2 intermediate2 Diazonium Salt Intermediate step2->intermediate2 step3 Step 3: Sandmeyer Reaction (CuBr) intermediate2->step3 product This compound step3->product

Caption: Workflow for Route A: Sequential Bromination and Sandmeyer Reaction.

Conceptual Protocol for Route A:

  • Bromination of the Amino Precursor: Dissolve the starting aminomethylpyridine in a suitable solvent like dichloromethane or acetonitrile.[1] Cool the solution to 0°C and slowly add a brominating agent such as N-Bromosuccinimide (NBS) in portions.[1] Monitor the reaction by Thin Layer Chromatography (TLC).

  • Diazotization: Suspend the resulting aminobromomethylpyridine in a cold aqueous solution of hydrobromic acid (HBr).[2][3] Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining a low temperature (typically -5 to 5°C) to form the diazonium salt.[2][3]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.[4][5] Slowly add the cold diazonium salt solution to the CuBr solution.[4][5] The reaction is often exothermic and may require cooling to control. After the addition is complete, the mixture may be gently warmed to ensure completion.

  • Work-up and Purification: Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). The crude product will likely require purification by column chromatography to separate it from any isomeric byproducts.[1]

Route B: Halogenation of a Pyridone Precursor

An alternative strategy involves the use of a hydroxymethylpyridine (pyridone) as the starting material. The hydroxyl groups can be converted to bromides using a suitable brominating agent like phosphorus oxybromide (POBr₃).

Route B start 2,4-Dihydroxy-5-methylpyridine step1 Bromination (e.g., POBr3/PBr5) start->step1 product This compound step1->product

Caption: Workflow for Route B: Halogenation of a Pyridone Precursor.

Conceptual Protocol for Route B:

  • Reaction Setup: In a flask equipped for heating under reflux and protected from moisture, combine 2,4-dihydroxy-5-methylpyridine with a brominating agent such as phosphorus oxybromide (POBr₃), potentially with the addition of phosphorus pentabromide (PBr₅).[6]

  • Heating: Heat the reaction mixture, often to temperatures exceeding 120°C, for several hours.[6] The reaction should be monitored by TLC or GC-MS.

  • Work-up and Purification: Carefully quench the reaction mixture by pouring it onto ice. Neutralize with a base and extract the product with a suitable organic solvent. Purification is typically performed by column chromatography.

Section 2: Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Troubleshooting Workflow start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product/ Multiple Spots on TLC start->impure_product no_reaction No Reaction/ Incomplete Conversion start->no_reaction incomplete_rxn Incomplete Reaction? - Extend reaction time - Increase temperature cautiously low_yield->incomplete_rxn poor_workup Loss during Work-up? - Check pH during extraction - Use appropriate solvent volumes low_yield->poor_workup degradation Product Degradation? - Check temperature control - Minimize exposure to strong acids/bases low_yield->degradation side_reactions Side Reactions? - Isomeric products - Over-bromination impure_product->side_reactions starting_material Unreacted Starting Material? - Check stoichiometry - Monitor with TLC impure_product->starting_material purification_issue Ineffective Purification? - Optimize chromatography solvent system - Consider recrystallization impure_product->purification_issue reagent_quality Reagent Quality? - Check purity of starting materials - Use fresh reagents no_reaction->reagent_quality temp_issue Incorrect Temperature? - Verify reaction temperature - Ensure proper heating/cooling no_reaction->temp_issue catalyst_issue Catalyst Inactive? (if applicable) - Use fresh catalyst - Ensure anhydrous conditions no_reaction->catalyst_issue

Caption: General troubleshooting workflow for synthesis problems.

Q1: My initial bromination of the aminomethylpyridine precursor is giving low yield and multiple products. What's going wrong?

A1: This is a common issue in the electrophilic bromination of substituted pyridines. The formation of multiple products is likely due to a lack of regioselectivity and potential over-bromination.

  • Probable Causes & Solutions:

    • Reaction Conditions: High temperatures can lead to decreased selectivity. Ensure the reaction is carried out at a low temperature (e.g., 0°C), especially during the addition of the brominating agent.[1]

    • Brominating Agent: The choice of brominating agent is crucial. While liquid bromine can be aggressive, N-Bromosuccinimide (NBS) often provides better selectivity for ring bromination.[7]

    • Solvent Effects: The solvent can influence the reactivity and selectivity. Aprotic solvents like dichloromethane or acetonitrile are generally preferred.

    • Protecting Groups: To control selectivity, you might consider protecting the amino group as an acetamide.[2] This can moderate its activating effect and influence the position of bromination. The protecting group can be removed in a subsequent step.

Q2: I'm observing bromination on the methyl group. How can I prevent this?

A2: Bromination of the methyl group is indicative of a free-radical pathway.[8] This often competes with the desired electrophilic aromatic substitution on the pyridine ring.

  • Probable Causes & Solutions:

    • Reaction Conditions: Free-radical bromination is typically initiated by light or radical initiators (like AIBN) and is favored at higher temperatures. Conducting the reaction in the dark and at low temperatures can help minimize this side reaction.

    • Choice of Brominating Agent: NBS can participate in both radical and electrophilic pathways. The conditions dictate the dominant mechanism. Using a more ionic brominating source might favor ring substitution.

Q3: The Sandmeyer reaction is not proceeding to completion, and I'm getting a low yield of the desired dibromo product. What factors should I investigate?

A3: The Sandmeyer reaction is a powerful but sometimes finicky transformation.[9] Incomplete reaction or low yield can be attributed to several factors.

  • Probable Causes & Solutions:

    • Diazonium Salt Formation: The formation of the diazonium salt is critical and highly temperature-sensitive. Ensure the temperature is strictly maintained between -5 and 5°C during the addition of sodium nitrite.[2][3] A higher temperature can lead to decomposition of the diazonium salt.

    • Purity of Starting Material: The aminobromomethylpyridine must be pure. Impurities can interfere with the diazotization process.

    • Copper(I) Catalyst: The quality and quantity of the CuBr catalyst are important.[4] Ensure you are using a fresh, high-purity source of CuBr. The reaction is catalytic, but sometimes stoichiometric amounts are used to drive the reaction to completion.

    • Reaction Time and Temperature: After the addition of the diazonium salt, some Sandmeyer reactions require gentle warming (e.g., to 50-70°C) to go to completion.[5] Monitor the reaction by TLC to determine the optimal reaction time.

Q4: I'm having difficulty separating the desired 2,4-dibromo isomer from other isomers. What purification strategies do you recommend?

A4: Isomeric separation is a frequent challenge in the synthesis of polysubstituted pyridines.

  • Recommended Solutions:

    • Column Chromatography: This is the most common method for separating isomers. Experiment with different solvent systems. A combination of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. A shallow gradient can improve separation.

    • Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for purifying the desired isomer, provided it is a solid.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although it is less scalable.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most promising starting material for the synthesis of this compound?

A1: Based on analogous syntheses, a promising and commercially available starting material would be 2-amino-5-methylpyridine . This would allow for a directed bromination, potentially at the 4-position, followed by a Sandmeyer reaction to replace the amino group with the second bromine. Alternatively, 2,4-dihydroxy-5-methylpyridine could be a viable precursor for a one-step conversion using reagents like POBr₃.[6]

Q2: What are the key safety precautions to take during this synthesis?

A2: Several reagents used in these synthetic routes are hazardous.

  • Bromine and Brominating Agents (NBS, POBr₃): These are corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diazonium Salts: These intermediates can be explosive when isolated and dry. It is crucial to use them in solution and at low temperatures.

  • Acidic and Basic Solutions: Concentrated acids (HBr) and bases (NaOH) are corrosive. Handle with care.

Q3: How can I effectively monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to track the consumption of the starting material and the formation of the product. Staining with potassium permanganate can be helpful for visualizing spots if they are not UV-active. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify products and byproducts.

Q4: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR: You would expect to see a singlet for the methyl group protons (around 2.3-2.6 ppm) and two singlets in the aromatic region for the two pyridine protons.

  • ¹³C NMR: You would expect six distinct carbon signals, including the methyl carbon, and five aromatic carbons (two of which would be bonded to bromine and therefore have characteristic chemical shifts).

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, and M+4 peaks in a roughly 1:2:1 ratio).

Section 4: Data Summary Tables

Table 1: Typical Conditions for Sandmeyer Bromination of Pyridines

ParameterTypical Range/ValueRationale/Comments
Diazotization Temp. -5 to 5 °CCritical for the stability of the diazonium salt.[2][3]
Acid 48% HBrProvides the bromide counterion and the acidic medium.[2][3]
Diazotizing Agent NaNO₂ (in water)Standard reagent for forming diazonium salts.[2][3]
Sandmeyer Reagent CuBrThe catalyst for the radical-nucleophilic substitution.[4]
Sandmeyer Temp. 0 to 70 °CInitially low, may require warming for completion.[5]
Solvent AqueousThe reaction is typically carried out in an aqueous acidic medium.

Table 2: Common Brominating Agents for Pyridine Synthesis

Brominating AgentAbbreviationTypical ApplicationNotes
N-Bromosuccinimide NBSElectrophilic bromination of activated rings; radical bromination of side chains.[7][8]Often offers better selectivity than Br₂.
Liquid Bromine Br₂Electrophilic bromination.Highly reactive and can be less selective.[8]
Phosphorus Oxybromide POBr₃Conversion of hydroxyl groups (pyridones) to bromides.[6]Requires high temperatures.
Pyridinium Bromide Perbromide Mild brominating agent.Can be used for the bromination of sensitive substrates.[10]

References

avoiding dehalogenation of 2,4-Dibromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dibromo-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. We will address one of the most common challenges encountered during its functionalization: unwanted dehalogenation. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you maximize your reaction yields and minimize byproducts.

Troubleshooting Guide: Overcoming Dehalogenation

This section is structured to address specific experimental issues. Find the problem that most closely matches your observation to get targeted advice.

Issue 1: Significant formation of 2-Bromo-5-methylpyridine during a Suzuki-Miyaura coupling reaction.

You've set up a Suzuki-Miyaura reaction to functionalize the 4-position, but your primary isolated product is the mono-brominated, dehalogenated species.

Q: What are the primary causes of dehalogenation in my Suzuki-Miyaura coupling, and how can I prevent it?

A: This is a classic problem where the hydrodehalogenation side reaction outcompetes the desired cross-coupling pathway. The root cause is almost always the formation of a palladium-hydride (Pd-H) species, which reductively eliminates with your substrate to replace the bromine with hydrogen[1]. Let's break down the likely culprits and their solutions.

  • Inappropriate Base Selection: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), are common offenders. They can react with trace water or even the solvent to generate the Pd-H intermediates responsible for dehalogenation[2][3].

    • Solution: Switch to milder, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices that minimize the formation of hydride species[1][3].

  • Suboptimal Ligand Choice: The ligand's job is to promote the desired C-C bond-forming reductive elimination. If this step is slow, the competing dehalogenation pathway has more time to occur.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or dppf are designed to accelerate reductive elimination, making it the dominant pathway[1][3].

  • Presence of Protic Impurities: Water is a very common hydrogen source for dehalogenation in palladium-catalyzed reactions[4]. Alcohols used as solvents can also be a source of hydride[1].

    • Solution: Ensure your reaction is conducted under strictly anhydrous conditions. Oven-dry all glassware, use anhydrous, degassed solvents (like toluene or 1,4-dioxane), and run the reaction under a robust inert atmosphere (Argon or Nitrogen)[3].

  • High Reaction Temperature: Elevated temperatures can sometimes favor side reactions.

    • Solution: Lower the reaction temperature. While this may increase the reaction time, it can significantly improve the ratio of the desired product to the dehalogenated byproduct. Monitor the reaction closely by TLC or LC-MS to find the optimal balance[3].

Below is a workflow to guide your troubleshooting process for this specific issue.

G cluster_0 Troubleshooting Dehalogenation in Suzuki Coupling start Dehalogenation Observed (High % of 2-Bromo-5-methylpyridine) base_check Check Base: Are you using a strong alkoxide (e.g., NaOtBu)? start->base_check ligand_check Check Ligand: Is it promoting slow reductive elimination? base_check->ligand_check No solution_base Solution: Switch to milder inorganic base (K₃PO₄, Cs₂CO₃). base_check->solution_base Yes conditions_check Check Conditions: Are they strictly anhydrous and inert? ligand_check->conditions_check No solution_ligand Solution: Use bulky, electron-rich ligand (XPhos, SPhos). ligand_check->solution_ligand Yes solution_conditions Solution: Use anhydrous solvents and inert atmosphere. Consider lowering temperature. conditions_check->solution_conditions Yes end_node Optimized Reaction: Minimized Dehalogenation conditions_check->end_node No, re-evaluate substrate purity solution_base->end_node solution_ligand->end_node solution_conditions->end_node G cluster_main Productive Suzuki Cycle cluster_side Dehalogenation Side-Pathway A Pd(0)L₂ B Ar-Pd(II)-Br A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)-R' B->C Transmetalation (R'-B(OH)₂) G Ar-Pd(II)-H B->G Anion Exchange B->G D Ar-R' (Desired Product) C->D Reductive Elimination C->D E Pd(0)L₂ F H-Pd(II)-X E->F Reaction with H-source (Base, H₂O) H Ar-H (Dehalogenated Product) G->H Reductive Elimination G->H

References

Technical Support Center: Troubleshooting Low Yields in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in this critical C-N bond-forming reaction. As a cornerstone of modern synthetic chemistry, its successful execution is paramount. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental issues.

I. Catalyst & Ligand System: The Heart of the Reaction

The choice and handling of the palladium catalyst and its associated phosphine ligand are the most critical factors for a successful Buchwald-Hartwig amination. Problems in this area are the most common source of low yields.

Q1: My reaction shows no or very low conversion of starting material. What's the most likely cause?

A1: The most probable culprit is an inactive catalyst. The active catalytic species is a Pd(0) complex, which is highly sensitive to oxygen.[1] Inefficient generation or premature decomposition of this species will halt the catalytic cycle before it even begins.

Causality & Expert Insights: Many protocols use Pd(II) sources like Pd(OAc)₂ or Pd₂(dba)₃, which must be reduced in situ to Pd(0). This reduction step can be unreliable.[2] The amine substrate or the phosphine ligand can act as the reductant, but this process can be slow or incomplete, especially at lower temperatures.[3]

Troubleshooting Steps:

  • Switch to a Pre-catalyst: The most robust solution is to use a commercially available, air- and moisture-stable Pd(II) pre-catalyst.[4] These complexes, such as the Buchwald G2, G3, or G4 palladacycles, are designed for the rapid and quantitative generation of the active L-Pd(0) species upon exposure to the base in the reaction mixture.[4][5] This bypasses the uncertainty of in situ reduction.[6][7]

  • Ensure an Inert Atmosphere: Rigorously deoxygenate your solvent by sparging with argon or nitrogen for at least 30 minutes. Assemble your reaction under a positive pressure of inert gas. Even brief exposure to air can be detrimental.[3]

  • Check Reagent Quality: Palladium sources and ligands should be purchased from reputable suppliers and stored under an inert atmosphere. Older or improperly stored reagents may be partially decomposed.

Q2: I'm using an aryl chloride, and the reaction is sluggish or fails completely. How can I improve it?

A2: Aryl chlorides are notoriously challenging substrates because the C-Cl bond is much stronger than C-Br or C-I, making the initial oxidative addition step to the Pd(0) center the rate-limiting step.[2][8]

Causality & Expert Insights: To overcome this high activation barrier, the catalyst system must be highly active. This is primarily achieved by modifying the electronic and steric properties of the phosphine ligand. Electron-rich and sterically bulky ligands accelerate the oxidative addition and subsequent reductive elimination steps.[9][10]

Troubleshooting Protocol: Ligand Screening for Aryl Chlorides

Ligand FamilyKey Characteristics & Recommended Use
Dialkylbiarylphosphines (Buchwald Ligands) Examples: XPhos, SPhos, RuPhos, BrettPhos.[11] These are the gold standard for challenging couplings. Their bulk and electron-donating properties create a highly active catalyst.[9]
Ferrocenylphosphines (Hartwig Ligands) Example: Josiphos ligands. These are also very effective, particularly for heteroaromatic chlorides.[12]
N-Heterocyclic Carbenes (NHCs) Examples: IPr, SIMes. These can offer excellent activity and stability, sometimes outperforming phosphine ligands for specific substrates.[13]

Recommendation: For a problematic aryl chloride, a systematic screen of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) is the first and most critical step. Often, switching from a general-purpose ligand to one of these specialized ligands is all that is needed.

Q3: I'm observing the formation of a black precipitate (palladium black) and the reaction has stalled. What is happening?

A3: The formation of palladium black signifies catalyst decomposition. The monoligated L-Pd(0) species is the active catalyst; if the ligand dissociates, the "naked" Pd(0) rapidly agglomerates and precipitates out of solution, killing the reaction.

Causality & Expert Insights: This is often a consequence of using a ligand that is not bulky enough to stabilize the Pd(0) center, especially at the high temperatures often required for the reaction. It can also be caused by using an incorrect palladium-to-ligand ratio.

Troubleshooting Steps:

  • Increase Ligand Steric Bulk: Switch to a bulkier ligand from the table above (e.g., from P(t-Bu)₃ to XPhos). The larger steric footprint helps prevent ligand dissociation and subsequent catalyst decomposition.

  • Optimize Pd:Ligand Ratio: For in situ catalyst generation from sources like Pd₂(dba)₃, a Pd:Ligand ratio of 1:1 to 1:1.5 is typical. Using too little ligand leaves palladium centers unprotected.

  • Lower the Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), although this may require a longer reaction time.[1]

II. The Role of Base and Solvent

The base and solvent are not passive components; they actively participate in the catalytic cycle and dictate the solubility of all reagents. Mismatches in this area are a frequent source of frustration.

Q4: My reaction is clean but very slow, or the yield plateaus at a low level. Could the base be the issue?

A4: Yes, the choice and physical properties of the base are critical. The primary role of the base is to deprotonate the amine or the palladium-amine complex to form the key palladium-amido intermediate, which precedes the final bond-forming step.[14] If this deprotonation is inefficient, the entire cycle slows down.

Causality & Expert Insights: The issue is often twofold: base strength (pKa) and solubility. A base that is too weak may not be able to deprotonate the palladium-amine complex effectively. More commonly, poor solubility of an inorganic base in an organic solvent leads to a heterogeneous mixture where the reaction can only occur at the solid-liquid interface, severely limiting the rate.[5][8]

Troubleshooting Protocol: Base Selection and Optimization

BaseTypepKaH (approx.)Comments & Recommendations
NaOtBu, KOtBu, LHMDS Strong Alkoxides/Amides19-26The most common and often most effective bases, leading to high reaction rates.[3] However, they are incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[3]
Cs₂CO₃ Weaker Inorganic10Good choice for substrates with sensitive functional groups.[14] Its relatively better solubility compared to other carbonates is an advantage.[5]
K₃PO₄, K₂CO₃ Weaker Inorganic12.3, 10.3Economical and excellent for functional group tolerance, but often require higher temperatures or catalyst loadings due to lower reactivity and solubility.[1][3]

Expert Tip: For stubborn reactions with inorganic bases like K₃PO₄, poor solubility is a likely problem. Before starting the reaction, vigorously stir or sonicate the base in the solvent for 15-30 minutes. Grinding the base to a fine powder before addition can also dramatically increase its surface area and improve reaction rates.[5]

Q5: How do I choose the right solvent? I've seen toluene, dioxane, and THF used.

A5: The ideal solvent must dissolve the aryl halide, amine, and the catalyst complex while being inert to the reaction conditions. The polarity of the solvent can also influence the mechanism and rate.[15]

Causality & Expert Insights: Nonpolar, aprotic solvents are generally preferred.[16]

  • Toluene/Xylenes: Excellent, high-boiling, and very common choices. They provide a good balance of solubility for most nonpolar reactants.[8][17]

  • Dioxane/THF/2-MeTHF: Ethereal solvents are also very common. Dioxane is a frequent choice, but due to safety and environmental concerns, alternatives like 2-MeTHF are gaining favor and have shown excellent results.[8][18]

  • Polar Aprotic Solvents (e.g., DMF, NMP): These should generally be avoided. While they can dissolve inorganic bases well, they can coordinate to the palladium center, leading to an overly stable, inactive catalyst complex.[15][16] They can also promote unwanted side reactions.[18]

Key Takeaway: Start with toluene or 2-MeTHF. If you suspect solubility of a polar substrate is an issue, a mixture of solvents could be beneficial. Avoid chlorinated solvents and acetonitrile, as they are known catalyst inhibitors.[5][8]

III. Substrate & Reaction Purity

The success of a catalytic reaction is highly dependent on the purity of all components. Trace impurities can have an outsized negative impact.

Q6: My starting material is being consumed, but I'm not forming the desired product. Instead, I see hydrodehalogenation (the halide is replaced by -H). What causes this?

A6: Hydrodehalogenation is a common side reaction that competes with the desired amination.[1] It arises from a β-hydride elimination pathway from the palladium-amido intermediate or from other undesired reductive processes.[9]

Causality & Expert Insights: This side reaction is often promoted by:

  • Excessively High Temperatures: Can favor elimination pathways.[1]

  • Water/Protic Impurities: Can act as a proton source to quench reactive intermediates.

  • Certain Ligand/Base Combinations: Some combinations are inherently more prone to this side reaction.

Troubleshooting Steps:

  • Rigorously Dry Reagents and Solvents: Ensure your amine, solvent, and inert gas are scrupulously dry. Use freshly distilled solvents or those from a solvent purification system.

  • Lower the Reaction Temperature: Try reducing the temperature in 10-15 °C increments. This will often suppress the hydrodehalogenation pathway more than the desired amination.[1]

  • Re-screen the Base: In some cases, switching from a strong alkoxide base (NaOtBu) to a weaker inorganic base (like Cs₂CO₃) can minimize this side reaction.[1]

Q7: Are there any functional groups I should be worried about that could "poison" the catalyst?

A7: Yes. Catalyst poisoning occurs when a functional group on one of the substrates coordinates strongly to the palladium center, preventing it from participating in the catalytic cycle.[8]

Known Catalyst Poisons:

  • Azo groups (-N=N-) [3]

  • Thiols (-SH) and some thioethers (-SR)

  • Unprotected phosphines (-PR₂) other than the intended ligand

Mitigation Strategy: If your substrate contains one of these groups, the reaction may fail. The most effective strategy is to use a protecting group for the problematic functionality that can be removed after the coupling reaction.

IV. Workflow and Visualization

A logical troubleshooting workflow can save significant time and resources.

Troubleshooting Decision Tree

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.

Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig Amination check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No conversion_yes Yes, SM is Consumed check_conversion->conversion_yes Yes catalyst_issue Potential Catalyst Inactivity no_conversion->catalyst_issue action_precatalyst Action: Switch to a Pd Pre-catalyst (e.g., G3/G4) catalyst_issue->action_precatalyst action_inert Action: Ensure Rigorous Inert Atmosphere catalyst_issue->action_inert check_product Is Desired Product Formed? conversion_yes->check_product no_product No Desired Product (Side Reactions Dominate) check_product->no_product No low_yield Low Yield of Desired Product check_product->low_yield Yes, but low hydrodehalogenation Hydrodehalogenation? no_product->hydrodehalogenation action_dry Action: Use Anhydrous Reagents/Solvent hydrodehalogenation->action_dry Yes action_lower_temp Action: Lower Reaction Temperature hydrodehalogenation->action_lower_temp Yes other_side_reactions Other Byproducts? hydrodehalogenation->other_side_reactions No poisoning Action: Check for Poisoning Groups (e.g., Thiols, Azo) other_side_reactions->poisoning optimization Optimization Required low_yield->optimization action_ligand Action: Screen Bulky, Electron-Rich Ligands (XPhos, RuPhos) optimization->action_ligand action_base Action: Screen Bases (NaOtBu vs. Cs2CO3) & Check Solubility optimization->action_base action_solvent Action: Screen Solvents (Toluene, 2-MeTHF) optimization->action_solvent

A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is essential for rational troubleshooting. Each step presents a potential point of failure that can be addressed by modifying the reaction components.

Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition AmineCoord [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ OxAdd->AmineCoord Amine Coordination Amido L-Pd(II)(Ar)(NR₂) AmineCoord->Amido Deprotonation HX_Base [H-Base]⁺X⁻ AmineCoord->HX_Base Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product ArX Ar-X ArX->OxAdd Amine HNR₂ Amine->AmineCoord Base Base Base->AmineCoord

References

Technical Support Center: Synthesis of 2,4-Dibromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced pyridine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of 2,4-Dibromo-5-methylpyridine. As a critical building block in pharmaceutical development, achieving high purity is paramount. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on the identification, management, and elimination of process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound, and what are its key challenges?

The most robust and regioselective method for synthesizing this compound is via a Sandmeyer reaction , starting from 2-Amino-5-methylpyridine. This multi-step process offers superior control over isomer formation compared to direct bromination strategies.

The general pathway involves two key transformations:

  • Selective Bromination: The initial bromination of 2-Amino-5-methylpyridine to form the intermediate, 2-Amino-4-bromo-5-methylpyridine. This step is typically achieved using a brominating agent like N-Bromosuccinimide (NBS).

  • Diazotization & Sandmeyer Reaction: The amino group of the intermediate is converted to a diazonium salt using sodium nitrite (NaNO₂) in a strong acid like hydrobromic acid (HBr). This salt is then displaced by bromide, catalyzed by a copper(I) bromide (CuBr) salt, to yield the final product.[1][2][3]

The primary challenges are:

  • Impurity Formation: The main impurities include isomeric by-products, unreacted starting materials, and side-products from the Sandmeyer reaction itself, such as phenols.[4]

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can decompose, leading to tar formation and reduced yields if not handled under strict temperature control.[2]

Q2: What are the most common impurities in this synthesis and how do they form?

Understanding the origin of impurities is the first step toward controlling them. The table below summarizes the most frequently observed impurities.

Impurity NameStructureCommon Point of OriginMechanism of Formation
2-Amino-4-bromo-5-methylpyridine C₆H₇BrN₂Sandmeyer ReactionIncomplete diazotization or Sandmeyer conversion of the amino intermediate.
4-Bromo-5-methylpyridin-2-ol C₆H₆BrNOSandmeyer ReactionThe diazonium salt intermediate reacts with water present in the reaction medium instead of the bromide nucleophile.[4]
Isomeric Dibromides (e.g., 2,5-dibromo or 3,4-dibromo isomers)C₆H₅Br₂NBromination StepPoor regioselectivity during the initial bromination of 2-Amino-5-methylpyridine, often due to elevated temperatures or incorrect stoichiometry.
Tri-brominated Species C₆H₄Br₃NBromination StepOver-bromination of the pyridine ring if excess brominating agent is used or if reaction conditions are too harsh.

Below is a diagram illustrating the primary reaction pathway and the formation routes of key impurities.

G cluster_0 Step 1: Selective Bromination cluster_1 Step 2: Sandmeyer Reaction A 2-Amino-5-methylpyridine B 2-Amino-4-bromo-5-methylpyridine (Intermediate) A->B + NBS (Controlled Temp) Imp1 Over-brominated Impurities A->Imp1 + Excess NBS (High Temp) D Diazonium Salt Intermediate B->D + NaNO₂, HBr (0-5 °C) Imp3 Unreacted Intermediate B->Imp3 Incomplete Reaction C This compound (Product) D->C + CuBr Imp2 4-Bromo-5-methylpyridin-2-ol (Phenolic Impurity) D->Imp2 + H₂O (Side Reaction)

Caption: Formation pathway of this compound and key impurities.

Q3: Why is temperature control so critical during the Sandmeyer diazotization step?

Strict temperature control, typically between -5 to 5 °C , is the single most important parameter for a successful Sandmeyer reaction.[1] The aryl diazonium salt intermediate is highly reactive and prone to thermal decomposition.

  • Causality: At higher temperatures, the rate of decomposition of the diazonium salt accelerates, leading to the undesired release of nitrogen gas (N₂) and the formation of highly reactive aryl radicals and cations. These species can then react non-selectively with other components in the mixture, resulting in a complex mixture of tarry by-products and significantly reducing the yield of the desired aryl halide.[5] Furthermore, elevated temperatures increase the likelihood of the diazonium salt reacting with water to form phenolic impurities.[4]

Q4: How do I choose between recrystallization and column chromatography for final purification?

The choice depends on the impurity profile and the required purity level.

  • Recrystallization: This is the preferred method for bulk purification when the primary impurities have significantly different solubility profiles from the product. It is effective at removing unreacted starting materials or by-products that are much more or much less soluble in the chosen solvent system. It is less effective for separating close-boiling isomers.

  • Column Chromatography: This is the method of choice for removing structurally similar impurities, such as regioisomers (e.g., 2,5-dibromo vs. 2,4-dibromo). While highly effective, it is more resource-intensive (solvents, silica) and less scalable than recrystallization. It is often used to prepare highly pure analytical standards or for challenging separations.[6]

Q5: What analytical techniques are best for assessing the purity and confirming the structure of the final product?

A combination of techniques is essential for a comprehensive assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for structural confirmation. The distinct chemical shifts and coupling patterns of the protons on the pyridine ring provide unambiguous confirmation of the 2,4-dibromo substitution pattern and can be used to identify and quantify isomeric impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities. It can separate isomers and provide their mass-to-charge ratio, confirming their elemental composition. It is highly sensitive for detecting trace levels of residual starting materials or by-products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative tool for assessing purity, especially for less volatile compounds. A well-developed HPLC method can provide a precise percentage purity value (e.g., >99.5%) and quantify known and unknown impurities.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete Diazotization: Insufficient NaNO₂ or acid; temperature too high. 2. Diazonium Salt Decomposition: Temperature exceeded 5 °C during addition or reaction.[1] 3. Loss During Workup: Product is partially soluble in the aqueous phase, especially if pH is not properly controlled.1. Ensure slow, dropwise addition of NaNO₂ solution while maintaining the temperature below 5 °C. Use a slight excess (1.1-1.2 eq) of NaNO₂. 2. Pre-cool all solutions and use an efficient cooling bath (ice-salt or cryocooler). 3. After reaction, carefully neutralize the mixture. Extract with a suitable organic solvent (e.g., ethyl acetate, DCM) multiple times to ensure full recovery.[7]
Final Product is a Dark Oil or Tar 1. Diazonium Salt Decomposition: This is the most common cause.[2] 2. Excessive Reaction Time/Temperature: Prolonged heating during the Sandmeyer step can lead to polymerization.1. Strictly adhere to the -5 to 5 °C temperature range. 2. Once the diazonium salt is formed, proceed with the copper-catalyzed displacement without delay. Monitor the reaction by TLC or GC to avoid unnecessarily long reaction times.
NMR/GC-MS Shows Isomeric Impurities 1. Poor Regioselectivity in Initial Bromination: Reaction temperature was too high, or a non-selective brominating agent was used. 2. Isomerization: Unlikely under these conditions, but contamination of starting material is possible.1. For the first step (bromination of 2-Amino-5-methylpyridine), maintain low temperatures (0-10 °C) during the addition of NBS. 2. Purify the product using silica gel column chromatography. A hexane/ethyl acetate gradient is typically effective.
Product Contaminated with Phenolic By-product (4-Bromo-5-methylpyridin-2-ol) 1. Reaction with Water: The diazonium salt reacted with H₂O.[4] 2. Insufficient Copper(I) Catalyst: The rate of the desired Sandmeyer reaction was too slow, allowing the side reaction with water to compete.1. Use anhydrous solvents where possible and ensure the HBr is concentrated. 2. A simple purification step is to dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., 1M NaOH). The acidic phenol will move to the aqueous layer, while the desired dibromo product remains in the organic layer.

Experimental Protocols

Protocol 1: Purification by Base Wash to Remove Phenolic Impurities

This protocol is designed to remove acidic by-products like 4-Bromo-5-methylpyridin-2-ol from the crude product mixture.

Workflow Diagram:

G start Crude Product in Organic Solvent (e.g., EtOAc) step1 Transfer to Separatory Funnel start->step1 step2 Add 1M NaOH (aq) and Shake Gently step1->step2 step3 Separate Layers step2->step3 organic_phase Organic Layer: Contains this compound step3->organic_phase Keep aqueous_phase Aqueous Layer: Contains Sodium Salt of Phenolic Impurity step3->aqueous_phase Discard step4 Wash Organic Layer with Brine organic_phase->step4 step5 Dry with Na₂SO₄, Filter, and Concentrate step4->step5 end Purified Product step5->end

Caption: Workflow for removing acidic phenolic impurities via base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate fully. The organic layer contains the purified product, while the aqueous layer contains the deprotonated phenolic impurity.

  • Collection: Drain the lower aqueous layer and collect the upper organic layer.

  • Washing: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove residual water and base.

  • Drying & Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

References

Section 1: Frequently Asked Questions (FAQs) on Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 2,4-Dibromo-5-methylpyridine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance on the stability and storage of this compound, alongside practical troubleshooting advice for common experimental challenges. As Senior Application Scientists, our goal is to bridge the gap between datasheet specifications and real-world laboratory application, ensuring the integrity of your research and development efforts.

This section addresses the most common inquiries regarding the handling and preservation of this compound.

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For maximal shelf-life and to prevent degradation, this compound should be stored in a cool, dark, and dry environment.[1] The recommended practice is to keep the container tightly sealed and stored in a refrigerator at 2-8°C.[2] To further protect against potential degradation from atmospheric components, storing under an inert gas atmosphere, such as nitrogen or argon, is also advised.[1]

Q2: How sensitive is this compound to light and air?

A2: While comprehensive public data on the photosensitivity of this specific molecule is limited, it is best practice to assume some degree of light sensitivity, a common trait for brominated organic compounds.[2] Therefore, storage in an amber or opaque container is recommended to prevent potential photodegradation.[2] The compound is generally stable in air, but to err on the side of caution and prevent any possibility of slow oxidation or interaction with atmospheric moisture, storage under an inert atmosphere is the gold standard.[1]

Q3: What materials are incompatible with this compound?

A3: The primary incompatibility to be aware of is with strong oxidizing agents.[3] Reactions with strong oxidizers can be vigorous and potentially hazardous, leading to decomposition of the compound.[2][4] It is also prudent to avoid contact with strong acids and bases, which could potentially react with the pyridine ring.

Q4: I've noticed a change in the color of my this compound sample over time. What could be the cause and is it still usable?

A4: A change in color, such as a darkening or yellowing of the solid, can be an indicator of degradation. This could be due to prolonged exposure to light, air, or trace impurities. Before using a discolored sample, it is crucial to re-analyze its purity. A simple analytical technique like Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of purity against a known standard. For more quantitative results, techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended. If significant impurities are detected, the material may no longer be suitable for your application, especially in sensitive synthetic pathways.

Section 2: Troubleshooting Guide for Experimental Applications

This section provides a problem-and-solution framework for challenges that may arise during the use of this compound in chemical reactions.

Problem 1: My Suzuki-Miyaura cross-coupling reaction with this compound is giving low yields or failing completely.

Possible Causes & Solutions:

  • Reagent Quality: The primary suspect is often the purity of the this compound. As discussed in the FAQs, improper storage can lead to degradation. Before proceeding with the reaction, verify the purity of your starting material.

  • Catalyst Deactivation: Palladium catalysts used in Suzuki couplings are sensitive to impurities. If your this compound has degraded, the impurities may be poisoning the catalyst.

  • Reaction Conditions: Ensure that your reaction is performed under strictly anhydrous and anaerobic conditions. Oxygen can deactivate the palladium catalyst. Degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[5]

Experimental Protocol: Purity Assessment by Thin Layer Chromatography (TLC)

  • Prepare a TLC Plate: Use a silica gel-coated TLC plate.

  • Spot the Plate: Dissolve a small amount of your this compound in a suitable solvent (e.g., ethyl acetate). Spot this solution onto the TLC plate alongside a reference standard if available.

  • Develop the Plate: Place the plate in a developing chamber with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp. The presence of multiple spots for your sample, especially when compared to a pure standard, indicates the presence of impurities.

Problem 2: I'm observing unexpected side products in my reaction involving this compound.

Possible Causes & Solutions:

  • Hydrolysis: If your reaction conditions involve the presence of water and are not pH-controlled, hydrolysis of the C-Br bond is a possibility, leading to the formation of a hydroxypyridine derivative.[2] Ensure your reaction is carried out under anhydrous conditions if this side reaction is a concern.

  • Competing Reactions: The two bromine atoms on the pyridine ring may have different reactivities depending on the specific reaction conditions. This can lead to a mixture of mono-substituted and di-substituted products. Careful control of stoichiometry and reaction temperature can help to favor the desired product.

Logical Workflow for Troubleshooting Low Yields

Caption: A decision-making workflow for troubleshooting reactions involving this compound.

Section 3: Quantitative Data Summary

The following table summarizes key physical and safety data for this compound.

PropertyValueReference(s)
Molecular Formula C₆H₅Br₂N[6][7]
Molecular Weight 250.92 g/mol [6][7][8]
Melting Point 38.0 to 42.0 °C
Boiling Point Not available
Flash Point 113 °C[6]
Storage Temperature 2-8°C (Refrigerated)[2]
Incompatibilities Strong oxidizing agents[3]

References

Technical Support Center: Functionalization of 2,4-Dibromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2,4-Dibromo-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the chemical modification of this versatile building block. The inherent electronic properties of the pyridine ring, combined with the differential reactivity of the two bromine substituents, present unique synthetic challenges.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for cross-coupling reactions on this compound?

A1: For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the C2-Br bond is generally more reactive than the C4-Br bond.[3] This is attributed to the higher electrophilicity of the C2 position, which is ortho to the electron-withdrawing nitrogen atom, facilitating oxidative addition of the Pd(0) catalyst.[4] Therefore, under carefully controlled conditions (e.g., 1 equivalent of the coupling partner, lower temperatures), selective mono-functionalization at the C2 position can often be achieved.[3]

Q2: How does the methyl group at the C5 position influence the reactivity of the molecule?

A2: The C5-methyl group is an electron-donating group. While its electronic effect on the C2 and C4 positions is modest, it can subtly influence the overall electron density of the ring. More importantly, it provides steric hindrance, which can affect the approach of bulky catalysts or reagents, potentially influencing reaction rates and, in some cases, selectivity.

Q3: Can I perform a double functionalization on this compound?

A3: Yes, double functionalization is achievable. Typically, this requires harsher reaction conditions, such as higher temperatures, longer reaction times, and an excess of the coupling partner and reagents (e.g., >2 equivalents of boronic acid and base in a Suzuki coupling).[5] It is often performed in a stepwise manner, where the first coupling occurs at the more reactive C2 position, followed by a second coupling at the C4 position.

Q4: What are the main challenges in working with pyridine-containing compounds in cross-coupling reactions?

A4: Pyridine derivatives can be challenging substrates for several reasons. The nitrogen lone pair can coordinate to the metal catalyst (e.g., palladium), potentially inhibiting its catalytic activity.[2] This can sometimes be mitigated by the choice of ligand, solvent, or the use of a catalyst system less prone to nitrogen coordination. Additionally, the electron-deficient nature of the pyridine ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2]

Troubleshooting Guide

Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling at the C2 position of this compound with an arylboronic acid, but I am observing very low conversion of my starting material. What are the likely causes and how can I fix this?

Answer:

Low conversion in Suzuki couplings with bromopyridines can stem from several factors. Here is a systematic approach to troubleshooting this issue:

Probable Causes & Solutions:

  • Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.

    • Solution: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands.[6] These ligands can promote the catalytic cycle and reduce catalyst inhibition. N-heterocyclic carbene (NHC) based catalysts like Pd-PEPPSI-IPr are also highly effective.

  • Ineffective Base: The choice of base is critical for the transmetalation step.[7][8]

    • Solution: If using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[9] Ensure the base is finely powdered and anhydrous, as its solubility and activity are crucial. For anhydrous couplings with K₃PO₄, adding a small amount of water (e.g., 5 equivalents) can sometimes be beneficial.[6]

  • Poor Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of inactive boroxines.

    • Solution: Use freshly purchased or recrystallized boronic acid. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.

  • Solvent Issues: The reaction mixture must remain homogeneous for efficient catalysis.

    • Solution: Ensure your chosen solvent (e.g., 1,4-dioxane, toluene, DMF) effectively solubilizes all reactants.[10] A mixture of an organic solvent and water (e.g., dioxane/water 4:1) is often used to dissolve the inorganic base.[9][11]

Workflow for Troubleshooting a Failed Suzuki Coupling

G Start Low Yield in Suzuki Coupling Catalyst Check Catalyst System Start->Catalyst Is catalyst active? Base Evaluate Base Catalyst->Base Yes ChangeLigand Use bulky phosphine ligand (e.g., SPhos, XPhos) or NHC catalyst Catalyst->ChangeLigand No Reagents Verify Reagent Quality Base->Reagents Yes ChangeBase Switch to stronger base (K3PO4, Cs2CO3) Base->ChangeBase No Conditions Optimize Reaction Conditions Reagents->Conditions Yes PurifyReagents Use fresh boronic acid or convert to pinacol ester Reagents->PurifyReagents No Product Successful Coupling Conditions->Product Optimized AdjustParams Increase temperature, check solvent, ensure inert atmosphere Conditions->AdjustParams No ChangeLigand->Base ChangeBase->Reagents PurifyReagents->Conditions AdjustParams->Product

Caption: Troubleshooting workflow for Suzuki coupling.

Issue 2: Unwanted Side Products: Homocoupling and Protodebromination

Question: My Suzuki coupling is producing significant amounts of the boronic acid homocoupling product (biaryl) and the mono-debrominated starting material (2-bromo-5-methylpyridine or 4-bromo-5-methylpyridine). How can I suppress these side reactions?

Answer:

These are common side reactions in cross-coupling chemistry.[5] Their formation points to specific issues within the catalytic cycle.

Probable Causes & Solutions:

  • Homocoupling of Boronic Acid: This often occurs when the transmetalation step is slow, allowing the boronic acid to react with itself. It can also be promoted by the presence of oxygen.

    • Solution: Thoroughly degas your reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) to remove oxygen. Ensure a strictly inert atmosphere is maintained throughout the reaction. Optimizing the base and solvent can also accelerate the desired transmetalation.[5]

  • Protodebromination (Hydrodehalogenation): This is the replacement of a bromine atom with a hydrogen atom. It can become competitive if the transmetalation step is slow or if there are sources of protons in the reaction mixture (e.g., water, alcohol).[5][12]

    • Solution: Use anhydrous solvents and reagents if possible. A stronger base or a different solvent system can sometimes accelerate the desired catalytic cycle over this decomposition pathway.[5]

Issue 3: Lack of Selectivity in Mono-functionalization

Question: I am trying to perform a selective mono-amination at the C2 position using Buchwald-Hartwig conditions, but I am getting a mixture of the C2-aminated, C4-aminated, and di-aminated products. How can I improve the selectivity?

Answer:

Achieving high regioselectivity requires fine-tuning the reaction conditions to favor the inherent reactivity difference between the C2 and C4 positions.

Probable Causes & Solutions:

  • Reaction Temperature is Too High: Higher temperatures provide enough energy to overcome the activation barrier for reaction at the less reactive C4 position, leading to a loss of selectivity.

    • Solution: Lower the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and slowly increase if the reaction is too slow.

  • Excess Reagents: Using more than one equivalent of the amine coupling partner will naturally lead to di-substitution once the mono-substituted product is formed.

    • Solution: Use a slight excess or stoichiometric amount of the amine (e.g., 1.0-1.1 equivalents). Monitor the reaction carefully by TLC or LC-MS and stop it once the starting material is consumed to prevent further reaction.

  • Ligand Choice: The steric and electronic properties of the ligand can influence selectivity.

    • Solution: For Buchwald-Hartwig aminations, bidentate ligands like Xantphos or BINAP can be effective.[13][14] The bite angle of these ligands can influence the geometry of the palladium complex and favor reaction at one site over the other.

Table 1: General Conditions for Selective Mono-functionalization

Reaction TypePositionCatalyst/LigandBaseSolventTemperature (°C)Key Considerations
Suzuki-Miyaura C2Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃ or K₃PO₄Dioxane/H₂O80–100Use 1.0-1.2 eq. of boronic acid.[9]
Buchwald-Hartwig C2Pd₂(dba)₃/XantphosCs₂CO₃Toluene90–110Use 1.0-1.1 eq. of amine.[15]
Grignard Exchange C2 or C4--THF-78 to 0Position depends on Grignard reagent used for exchange.[16]
Lithiation C6 (via halogen dance)LDA or LTMP-THF-78Lithiation can occur at the C6 position adjacent to the nitrogen.[17]

Protocols for Key Experiments

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position

This protocol is a general guideline for the selective mono-arylation of this compound.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[9]

Protocol 2: Halogen-Metal Exchange and Trapping

This protocol describes a selective functionalization via a Grignard exchange reaction, which can offer different selectivity compared to palladium catalysis.

Reagents:

  • This compound (1.0 eq)

  • Isopropylmagnesium chloride (i-PrMgCl) (1.1 eq) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., DMF, an aldehyde, etc.)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the i-PrMgCl solution dropwise. The reaction is exothermic.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Cool the reaction to -78 °C (dry ice/acetone bath) and slowly add the desired electrophile.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[18][19]

Logical Relationship of Reactivity

G Substrate This compound C2-Br C4-Br Pd_Coupling Pd-Catalyzed Cross-Coupling Substrate->Pd_Coupling More Reactive Site Metal_Exchange Halogen-Metal Exchange Substrate->Metal_Exchange Selectivity depends on reagent SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr Requires activation (e.g., C4-F) Product_C2 C2-Functionalized Product Pd_Coupling->Product_C2 Favored Metal_Exchange->Product_C2 Product_C4 C4-Functionalized Product Metal_Exchange->Product_C4 SNAr->Product_C4 Typically favored over C-Br

References

Technical Support Center: Navigating Scale-Up Challenges in 2,4-Dibromo-5-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dibromo-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their small-scale laboratory experiments into larger, scalable processes. As a key intermediate in the synthesis of pharmaceuticals and advanced materials, understanding the nuances of its reactivity on a larger scale is critical for success. This resource provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter.

Part 1: Foundational Challenges in Scale-Up

Scaling up reactions involving this compound introduces complexities that are often not apparent at the bench scale. The primary challenges revolve around managing reaction exotherms, ensuring efficient mixing, controlling impurity profiles, and handling materials safely and effectively.

Frequently Asked Questions (FAQs) - General Scale-Up Concerns

Q1: We are observing poor reproducibility in our Suzuki-Miyaura coupling reaction when moving from a 1L to a 20L reactor. What are the likely causes?

A1: Poor reproducibility during the scale-up of Suzuki-Miyaura couplings is a common issue.[1][2] The primary culprits are often related to mass and heat transfer limitations. In a larger reactor, inefficient stirring can lead to localized "hot spots" and areas of high substrate or reagent concentration. This can result in the formation of byproducts through undesired side reactions. Additionally, the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle is highly dependent on temperature and catalyst distribution.[1] Ensure that your reactor's agitation is sufficient to maintain a homogeneous mixture and that your temperature control system can handle the reaction's exotherm.

Q2: Our batch of this compound appears to be degrading during storage before use in a Grignard reaction, leading to lower yields. What are the best storage and handling practices?

A2: Brominated pyridines can be sensitive to light and moisture over extended periods. While reasonably stable, prolonged exposure can lead to gradual degradation. For bulk quantities, it is recommended to store this compound in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon). The primary concern for Grignard reactions is the presence of moisture, which will quench the highly reactive Grignard reagent.[3] Ensure that the starting material is thoroughly dried and handled under anhydrous conditions immediately prior to use.

Q3: What are the primary safety concerns when handling large quantities of brominated pyridines and organometallic reagents?

A3: Safety is paramount during scale-up. Brominated organic compounds can be hazardous, and it's essential to consult the Safety Data Sheet (SDS).[4][5] Key concerns include potential toxicity and environmental persistence. Pyridine derivatives themselves can be harmful if inhaled or absorbed through the skin.[6][7][8] When working with organometallic reagents like Grignard reagents or organolithiums, the primary hazards are their pyrophoric nature and extreme reactivity with water and protic solvents. All large-scale operations should be conducted in a well-ventilated area, with appropriate personal protective equipment (PPE), and with established protocols for quenching and waste disposal.

Part 2: Troubleshooting Specific Reactions

This section provides detailed troubleshooting guides for common reactions involving this compound.

Suzuki-Miyaura Coupling

Challenge: Incomplete conversion and/or significant byproduct formation during scale-up.

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Stalled Reaction Inefficient catalyst activity or deactivation.- Ensure rigorous degassing of solvents to prevent oxygen from deactivating the palladium catalyst. - Consider a more robust catalyst system suitable for larger-scale reactions.[2] - Verify the quality and stoichiometry of the base, as it is crucial for the transmetalation step.
Formation of Homocoupled Byproducts Suboptimal reaction temperature or inefficient mixing.- Implement controlled addition of the boronic acid or ester to maintain a low concentration relative to the catalyst. - Improve agitation to ensure rapid and homogeneous mixing of all components.
Protodebromination (loss of bromine) Presence of moisture or other protic impurities.- Use anhydrous solvents and reagents. - Ensure the reaction is run under a strictly inert atmosphere (nitrogen or argon).

Experimental Protocol: Scalable Suzuki-Miyaura Coupling

  • Reactor Setup: Charge a suitably sized, clean, and dry reactor with this compound (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Inerting: Seal the reactor and purge with an inert gas (e.g., Nitrogen) for at least 30 minutes.

  • Solvent and Base Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture) and the base (e.g., potassium phosphate, 2.5 eq) under a positive pressure of the inert gas.[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq) as a slurry in a small amount of the degassed solvent.

  • Reaction: Heat the mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method like HPLC or GC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst. Perform aqueous washes to remove inorganic salts.[9]

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactor_Setup Reactor Setup: This compound, Arylboronic Acid Inerting Inert Atmosphere (N2 Purge) Reactor_Setup->Inerting Solvent_Base Add Degassed Solvents and Base Inerting->Solvent_Base Catalyst_Addition Add Pd Catalyst Solvent_Base->Catalyst_Addition Heating_Stirring Heat and Stir (85-95 °C) Catalyst_Addition->Heating_Stirring Monitoring Monitor Progress (HPLC/GC-MS) Heating_Stirring->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Complete Filtration Filter Catalyst Cooling->Filtration Extraction Aqueous Wash & Extraction Filtration->Extraction Purification Purify Product Extraction->Purification

Caption: Scalable Suzuki-Miyaura Coupling Workflow.

Grignard and Organolithium Reactions

Challenge: Low yields and formation of isomers or protonated starting material during scale-up of metal-halogen exchange.

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Low Conversion to Organometallic Impure starting material or presence of moisture.- Ensure this compound is anhydrous. - Use high-quality, anhydrous solvents (e.g., THF, diethyl ether). - Titrate the Grignard or organolithium reagent before use to determine its exact concentration.
Formation of Isomers Competing lithiation at different positions.- The selectivity of lithiation can be highly dependent on the solvent and temperature. Non-coordinating solvents may favor lithiation at the 2-position, while coordinating solvents can favor the 5-position.[10] - Maintain strict temperature control, often at very low temperatures (e.g., -78 °C), to improve selectivity.[11]
Protonated Starting Material in Product Incomplete reaction with the electrophile or premature quenching.- Ensure the electrophile is added slowly to the organometallic solution to control the exotherm. - Maintain a low temperature throughout the addition of the electrophile.

Workflow Diagram:

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Start_Mat Anhydrous 2,4-Dibromo- 5-methylpyridine in Anhydrous Solvent Cooling Cool to Low Temp (e.g., -78 °C) Start_Mat->Cooling Reagent_Add Slow Addition of Organolithium Reagent Cooling->Reagent_Add Stirring Stir for Defined Time Reagent_Add->Stirring Electrophile_Add Slow Addition of Electrophile Stirring->Electrophile_Add Quench Quench Reaction Electrophile_Add->Quench Reaction Complete Warm_Up Warm to RT Quench->Warm_Up Extraction Aqueous Work-up & Extraction Warm_Up->Extraction Purification Purify Product Extraction->Purification

Caption: Organolithium Reaction Workflow.

Part 3: Purification at Scale

Challenge: Difficulty in removing closely related impurities or residual catalyst from the final product.

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Persistent Colored Impurities Formation of highly conjugated byproducts.- Consider a carbon treatment or a wash with a mild reducing agent (e.g., sodium bisulfite) during the work-up.[12]
Difficulty in Crystallization Presence of impurities inhibiting crystal lattice formation.- Perform a solvent screen to find an optimal recrystallization solvent system.[13] - If the product is an oil, consider converting it to a solid salt for easier purification.
Residual Palladium in Product Inefficient removal of the palladium catalyst.- Filter the reaction mixture through a pad of celite or a specialized palladium scavenger. - Ensure thorough aqueous washes, as some palladium species can be water-soluble.

Purification Workflow Diagram:

Purification_Workflow Crude_Product Crude Product Aqueous_Workup Aqueous Work-up (Washes, Extraction) Crude_Product->Aqueous_Workup Solvent_Removal Solvent Removal Aqueous_Workup->Solvent_Removal Purity_Analysis Purity Analysis (HPLC, GC-MS) Solvent_Removal->Purity_Analysis Column_Chromatography Column Chromatography Purity_Analysis->Column_Chromatography Liquid/Oily Product Recrystallization Recrystallization Purity_Analysis->Recrystallization Solid Product Final_Product Pure Product (>98%) Column_Chromatography->Final_Product Recrystallization->Final_Product

Caption: General Purification Strategy.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Dibromo-5-methylpyridine and Other Dibromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, dibromopyridines are indispensable building blocks for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and functional materials. The strategic placement of two bromine atoms on the pyridine ring provides two reactive handles for sequential and selective functionalization. Among these, 2,4-Dibromo-5-methylpyridine offers a unique reactivity profile due to the electronic and steric influences of its substituents. This guide provides an in-depth, objective comparison of the reactivity of this compound with other dibromopyridine isomers, supported by mechanistic principles and experimental insights.

Understanding the Reactivity Landscape of Dibromopyridines

The reactivity of a dibromopyridine is primarily governed by the positions of the bromine atoms relative to the ring nitrogen and to each other. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, especially at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). The two bromine atoms, being electron-withdrawing by induction, further decrease the electron density of the ring, enhancing its reactivity towards nucleophiles and in certain cross-coupling reactions.

The key to predicting the differential reactivity between dibromopyridine isomers lies in understanding:

  • Electronic Effects: The ability of the nitrogen atom to stabilize anionic intermediates in nucleophilic aromatic substitution (SNAr) reactions.

  • Steric Hindrance: The steric environment around each carbon-bromine (C-Br) bond, which can influence the approach of reagents and catalysts.

  • Relative Bond Strength: The inherent reactivity difference between C-Br bonds at different positions on the pyridine ring in palladium-catalyzed cross-coupling reactions.

Reactivity of this compound: A Positional Analysis

In this compound, the two bromine atoms are situated at positions activated towards nucleophilic attack and are electronically distinct.

  • The C-2 Bromine: Being ortho to the nitrogen, this position is highly activated for SNAr. The negative charge of the Meisenheimer intermediate formed during nucleophilic attack can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.

  • The C-4 Bromine: This para position is also activated, as the negative charge of the intermediate can similarly be delocalized onto the ring nitrogen.

  • The C-5 Methyl Group: This electron-donating group has a modest electronic influence on the ring but can exert a steric effect on the adjacent C-4 position.

A Comparative Guide to the Spectroscopic Analysis of 2,4-Dibromo-5-methylpyridine for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of 2,4-Dibromo-5-methylpyridine. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating analytical approach.

The Imperative of Multi-faceted Spectroscopic Analysis

Relying on a single analytical technique for structure confirmation is fraught with ambiguity. A melting point, for instance, can be matched by multiple isomers. It is the congruent data from a suite of spectroscopic methods that provides the necessary orthogonal verification, leading to an unassailable structural assignment. For a molecule such as this compound, with its specific substitution pattern on the pyridine ring, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential.

Analytical Workflow: A Holistic Approach

The structural elucidation of this compound should follow a logical and systematic workflow. Each technique provides a unique piece of the structural puzzle, and together they form a comprehensive picture.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Provides connectivity and chemical environment MS Mass Spectrometry (EI-MS) Synthesis->MS Determines molecular weight and fragmentation IR Infrared Spectroscopy (FTIR) Synthesis->IR Identifies functional groups Confirmation Unambiguous Structure Confirmation NMR->Confirmation Data Integration MS->Confirmation Data Integration IR->Confirmation Data Integration

Caption: A typical workflow for the synthesis and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple, providing clear information about the protons on the pyridine ring and the methyl group. Due to the substitution pattern, we anticipate two signals in the aromatic region and one in the aliphatic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound and a Comparative Isomer.

CompoundProtonPredicted Chemical Shift (δ, ppm)Multiplicity
This compound H-3~7.71s
H-6~8.21s
-CH₃~2.40s
2,4-DibromopyridineH-37.71d
H-57.43dd
H-68.21d

Rationale for Predictions: The chemical shifts for the aromatic protons (H-3 and H-6) are predicted to be downfield due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The absence of adjacent protons for H-3 and H-6 in this compound would result in singlet signals. The methyl protons are expected in the typical aliphatic region. The data for 2,4-dibromopyridine provides a strong comparative basis, with the primary difference being the absence of the H-5 proton and the presence of a methyl group in our target molecule.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, we expect to see six distinct signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound and a Comparative Isomer.

CompoundCarbonPredicted Chemical Shift (δ, ppm)
This compound C-2~142
C-3~131
C-4~134
C-5~129
C-6~150
-CH₃~18
2,4-DibromopyridineC-2142.5
C-3130.9
C-4133.9
C-5126.2
C-6150.5

Rationale for Predictions: The carbons directly attached to the electronegative bromine atoms (C-2 and C-4) and the nitrogen atom (C-2 and C-6) are expected to be the most deshielded and therefore have the largest chemical shifts. The methyl carbon will appear at the most upfield position. The provided data for 2,4-dibromopyridine serves as an excellent reference, with the chemical shift of C-5 in our target molecule being influenced by the attached methyl group.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern. For this compound, Electron Ionization (EI) is a suitable technique.

Interpreting the Mass Spectrum

The key features to look for in the EI-mass spectrum of this compound are:

  • Molecular Ion Peak (M⁺): Due to the presence of two bromine atoms, the molecular ion will appear as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion region will show three peaks at m/z values corresponding to [M]⁺ (containing two ⁷⁹Br), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br) in a ratio of approximately 1:2:1. The molecular weight of C₆H₅Br₂N is 250.92 g/mol .

  • Fragmentation Peaks: Common fragmentation pathways for halogenated pyridines involve the loss of a bromine atom ([M-Br]⁺) and subsequent fragmentation of the pyridine ring. The presence of a methyl group may also lead to the loss of a methyl radical ([M-CH₃]⁺).

Table 3: Predicted Key Mass Spectrometry Peaks for this compound.

m/zIonSignificance
251/253/255[C₆H₅Br₂N]⁺Molecular ion cluster
172/174[C₆H₅BrN]⁺Loss of a bromine atom
236/238/240[C₅H₂Br₂N]⁺Loss of a methyl radical

digraph "MS_Fragmentation" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#EA4335"];

M [label="[M]⁺˙\n(this compound)\nm/z 251/253/255"]; M_minus_Br [label="[M-Br]⁺\nm/z 172/174"]; M_minus_CH3 [label="[M-CH₃]⁺\nm/z 236/238/240"];

M -> M_minus_Br [label="- Br•"]; M -> M_minus_CH3 [label="- CH₃•"]; }

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound will be characterized by vibrations of the pyridine ring and the methyl group.

Table 4: Expected IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchingAromatic C-H
2980-2850C-H stretchingMethyl C-H
1600-1450C=C and C=N stretchingPyridine ring
1450-1370C-H bendingMethyl C-H
Below 800C-Br stretchingCarbon-Bromine

The exact positions of the pyridine ring vibrations can be diagnostic of the substitution pattern.

Alternative and Complementary Techniques

While NMR, MS, and IR are the primary tools, other techniques can provide valuable complementary information:

  • Elemental Analysis: Provides the empirical formula of the compound, confirming the elemental composition.

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.

Experimental Protocols

For the data to be trustworthy and reproducible, standardized experimental protocols are crucial.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance and longer relaxation times of ¹³C nuclei.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample, either as a solid via a direct insertion probe or dissolved in a volatile solvent for injection into a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-350) to detect the molecular ion and significant fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragmentation patterns.

Infrared Spectroscopy Protocol (FTIR)
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr and press the mixture into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet and subtract it from the sample spectrum.

Conclusion

The structural confirmation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. By integrating the connectivity information from ¹H and ¹³C NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from IR spectroscopy, a complete and unambiguous structural assignment can be made with a high degree of confidence. This guide provides the foundational knowledge and practical protocols for researchers to approach such analytical challenges with scientific rigor and integrity.

A Comparative Guide to the Biological Activity of Compounds Derived from 2,4-Dibromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous therapeutic agents. Among the vast array of pyridine-based starting materials, 2,4-Dibromo-5-methylpyridine offers a unique and versatile platform for the synthesis of novel bioactive compounds. The strategic placement of two reactive bromine atoms at the C2 and C4 positions, along with the electronic influence of the methyl group at C5, provides medicinal chemists with a powerful tool for generating diverse molecular architectures with a wide spectrum of biological activities.

This guide provides an objective comparison of the biological performance of various classes of compounds derived from this compound, supported by experimental data. We will delve into their anticancer, antimicrobial, and enzyme inhibitory activities, offering insights into structure-activity relationships (SAR) and providing detailed experimental protocols to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against various human cancer cell lines. The ability to selectively functionalize the C2 and C4 positions allows for the optimization of potency and selectivity.

Comparative Analysis of Anticancer Potency

The in vitro cytotoxic activity of representative derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds. While specific IC50 values for a broad range of this compound derivatives are dispersed across various studies, a general trend can be observed based on the nature of the substituents introduced. For instance, the introduction of aryl and heteroaryl moieties through cross-coupling reactions at the C2 and C4 positions has been shown to be a fruitful strategy in enhancing anticancer activity.

Derivative Class General Structure Typical Cancer Cell Lines Reported IC50 Range (µM)
2-Aryl-4-amino-5-methylpyridinesAryl group at C2, Amino group at C4MCF-7 (Breast), HeLa (Cervical)5 - 25
2,4-Diaryl-5-methylpyridinesAryl groups at C2 and C4PC-3 (Prostate), HepG2 (Liver)1 - 15
Fused Heterocyclic Systemse.g., Pyrido[2,3-d]pyrimidinesA549 (Lung), HCT-116 (Colon)0.5 - 10

Note: The IC50 values presented are approximate ranges based on data from various sources for structurally related compounds and are intended for comparative purposes.

The data suggests that the nature of the aromatic or heteroaromatic ring system, as well as the substituents on these rings, plays a critical role in determining the anticancer potency. For example, pyridine-urea derivatives with halogen substitutions on the phenyl urea moiety have shown that increasing the size of the halogen (from Fluoro to Iodo) can significantly increase potency against breast cancer cell lines.

Experimental Protocol: MTT Assay for Anticancer Activity

The following protocol provides a standardized method for assessing the cytotoxic activity of novel compounds derived from this compound.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions are prepared in the culture medium to achieve the desired final concentrations (typically ranging from 0.01 to 100 µM).

  • The culture medium is removed from the wells and replaced with the medium containing the test compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin) are included.

  • The plates are incubated for 48 to 72 hours.

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is then carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate treat_cells Treat Cells with Compounds compound_prep Prepare Compound Dilutions compound_prep->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Pyridine derivatives have long been recognized for their antimicrobial properties, and compounds derived from this compound are no exception. The introduction of various functional groups at the C2 and C4 positions can lead to compounds with potent activity against a range of bacterial and fungal pathogens.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial activity of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Derivative Class General Structure Typical Microbial Strains Reported MIC Range (µg/mL)
2-Thio-4-amino-5-methylpyridinesThioether/Thione at C2, Amino at C4Staphylococcus aureus, Escherichia coli8 - 64
2,4-Bis(heteroaryl)-5-methylpyridinesHeteroaryl groups at C2 and C4Candida albicans, Aspergillus niger4 - 32
Pyridine-fused QuinolonesFused quinolone ring systemMethicillin-resistant S. aureus (MRSA)2 - 16

Note: The MIC values presented are approximate ranges based on data from various sources for structurally related compounds and are intended for comparative purposes.

Structure-activity relationship studies have indicated that the presence of lipophilic groups and hydrogen bond donors/acceptors can significantly influence antimicrobial activity. For example, certain pyridine chalcone derivatives have demonstrated potent activity against both standard and resistant strains of Staphylococcus aureus.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the steps for determining the MIC of novel compounds against bacterial and fungal strains.

1. Preparation of Microbial Inoculum:

  • A pure culture of the test microorganism is grown on an appropriate agar medium.

  • A few colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • The broth culture is incubated until it reaches a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

2. Preparation of Compound Dilutions:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

4. Determination of MIC:

  • After incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_dilution Compound Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis culture_microbe Culture Microorganism prepare_inoculum Prepare Standardized Inoculum culture_microbe->prepare_inoculum inoculate_plate Inoculate Plate with Microbe stock_solution Prepare Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate stock_solution->serial_dilution incubate_18_24h Incubate for 18-24h inoculate_plate->incubate_18_24h visual_inspection Visually Inspect for Growth determine_mic Determine MIC visual_inspection->determine_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition: A Targeted Approach to Drug Discovery

Many diseases are driven by the aberrant activity of specific enzymes. Therefore, the development of potent and selective enzyme inhibitors is a key strategy in modern drug discovery. The versatile scaffold of this compound can be elaborated to generate compounds that target a variety of enzymes, including kinases, proteases, and oxidoreductases.

Comparative Analysis of Enzyme Inhibitory Potential

The inhibitory activity of compounds against a specific enzyme is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The specific substitutions at the C2 and C4 positions of the pyridine ring are crucial for achieving high affinity and selectivity for the target enzyme's active site. For instance, the synthesis of pyridopyrimidines from substituted pyridines has led to potent inhibitors of adenosine kinase[1].

Derivative Class Target Enzyme Class General Structural Features Reported IC50/Ki Range
PyridopyrimidinesKinases (e.g., Adenosine Kinase)Fused pyrimidine ring, non-polar substituentsNanomolar to low micromolar
2-Anilino-4-aryl-5-methylpyridinesTyrosine KinasesAnilino group at C2, Aryl group at C4Low to high micromolar
Pyridine-based HydrazonesProteasesHydrazone linkage with aromatic substituentsMicromolar range

Note: The IC50/Ki values presented are approximate ranges based on data from various sources for structurally related compounds and are intended for comparative purposes.

The design of enzyme inhibitors often involves computational modeling to predict the binding interactions between the compound and the enzyme's active site. This allows for the rational design of derivatives with improved potency and selectivity.

Conceptual Pathway: Kinase Inhibition

Many pyridine-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival. The diagram below illustrates a generalized signaling pathway that is often targeted by kinase inhibitors.

Kinase_Inhibition_Pathway cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Transcription Factors ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Generalized MAPK signaling pathway and points of inhibition by pyridine derivatives.

Conclusion

The this compound scaffold is a highly valuable starting material for the development of novel therapeutic agents. Its chemical versatility allows for the synthesis of a diverse range of compounds with significant biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The structure-activity relationships highlighted in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising class of compounds. Further research focusing on the optimization of substituents at the C2 and C4 positions, guided by computational modeling and robust biological screening, is warranted to unlock the next generation of pyridine-based therapeutics.

References

A Comparative Study of Catalysts for the Suzuki Coupling of Dibromopyridines: A Guide to Achieving Selective Mono-Arylation

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I've frequently observed that the selective functionalization of dihalopyridines remains a persistent challenge in medicinal and materials chemistry. The Suzuki-Miyaura cross-coupling is a powerful tool in our arsenal, yet achieving high selectivity for mono-arylation over di-arylation on substrates like dibromopyridines is not trivial. Success hinges almost entirely on the judicious selection of the catalyst system.

This guide is structured to move beyond a simple recitation of protocols. It aims to provide a logical framework for catalyst selection, grounded in mechanistic principles and supported by comparative experimental data. The goal is to empower you, the practicing scientist, to make informed decisions, troubleshoot effectively, and optimize your synthetic routes.

The Underlying Challenge: Reactivity and Regioselectivity

The reactivity of a C-Br bond on a pyridine ring is not uniform; it is dictated by the electronic influence of the ring nitrogen. This creates an inherent reactivity gradient that is the primary lever we can pull to achieve selectivity.

  • Electronic Activation: Positions ortho (C2/C6) and para (C4) to the nitrogen are more electron-deficient and thus more activated towards the initial oxidative addition step with the Pd(0) catalyst. Positions meta (C3/C5) are less activated.[1]

  • Inherent Reactivity Order: Generally, the susceptibility of a C-Br bond to oxidative addition follows the trend: C4 > C2/C6 > C3/C5.[2][3]

For a substrate like 2,6-dibromopyridine, both positions are electronically equivalent, making selective mono-arylation a kinetic challenge of preventing the second coupling event. For substrates like 2,4-dibromopyridine, the inherent reactivity difference allows for selective coupling at the C4 position, provided the catalyst system is not overly active.[3][4]

The Catalyst System: A Multi-Component Analysis

The "catalyst" is a system comprising a palladium precursor, a ligand, a base, and a solvent. The ligand is the most critical variable for controlling selectivity and reactivity.

The ligand's role is to stabilize the palladium center and modulate its electronic and steric properties, which directly influences the rates of the catalytic cycle's key steps. We will compare three major classes: classical phosphines, modern biaryl phosphines, and N-heterocyclic carbenes (NHCs).

Table 1: Comparative Performance of Catalyst Systems for Mono-Arylation of 2,6-Dibromopyridine

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)ProductYield (%)Ref.
1Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O10024Di-arylated>90[5]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10016Mono-arylated~70-80[5]
3Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3.0)Dioxane10018Mono-arylated~85[5]
4[Pd(IPr)(cinnamyl)Cl] (0.1)-K₂CO₃ (2.0)CH₃CN/H₂O3012Mono-arylated>90[6]

Note: This table is a representative compilation from literature sources. Direct comparison should be approached with caution as conditions are not identical.

Analysis of Ligand Performance:

  • Classical Phosphines (e.g., PPh₃): As seen in Entry 1, Pd(PPh₃)₄ is a workhorse catalyst but often leads to di-arylation, especially with extended reaction times and higher temperatures. Its lower steric bulk and electron-donating ability compared to modern ligands result in a less discriminating and sometimes less active catalyst.[7]

  • Bulky, Electron-Rich Biaryl Phosphines (Buchwald Ligands): Ligands like SPhos (Entry 2) represent a significant advance.[8][9][10] Their steric bulk favors the formation of a monoligated, highly active L-Pd(0) species, which accelerates oxidative addition and, crucially, the final reductive elimination step. This high activity often allows for lower temperatures and shorter reaction times, which helps to kinetically favor the mono-arylated product before the second addition can occur.[8]

  • Bulky, Electron-Rich Alkyl Phosphines (e.g., P(t-Bu)₃): Similar to Buchwald ligands, tri(tert-butyl)phosphine (Entry 3) is highly electron-rich and sterically demanding. It is known to be an excellent ligand for Suzuki couplings but can be air-sensitive, requiring more careful handling.[11]

  • N-Heterocyclic Carbenes (NHCs): NHCs, such as IPr in Entry 4, are strong σ-donors, forming very stable and highly active palladium complexes.[6][12] This high activity allows for reactions to proceed at ambient temperatures with very low catalyst loadings (0.1 mol%).[6][13] The ability to run the reaction under milder conditions is a significant advantage in preventing the over-reaction to the di-arylated product.

Mechanistic Rationale and Workflow Design

Understanding the catalytic cycle is key to rationalizing our experimental choices. The ligand influences every step.

G Pd0 L-Pd(0) Active Catalyst OA_TS Oxidative Addition Pd0->OA_TS PdII_Aryl Aryl-Pd(II)-Br Complex OA_TS->PdII_Aryl Trans_TS Transmetalation PdII_Aryl->Trans_TS PdII_Diaryl Aryl-Pd(II)-Aryl' Complex Trans_TS->PdII_Diaryl RE_TS Reductive Elimination PdII_Diaryl->RE_TS RE_TS->Pd0 Catalyst Regeneration product Mono-arylated Product (Ar-Ar') RE_TS->product start Dibromopyridine (Ar-Br) start->OA_TS boronic Aryl'-B(OH)₂ + Base boronic->Trans_TS

Caption: The Suzuki-Miyaura catalytic cycle. Bulky, electron-rich ligands (L) accelerate the Oxidative Addition and Reductive Elimination steps.

For any new dibromopyridine substrate, a systematic screening approach is the most reliable path to an optimized protocol.

G cluster_0 Phase 1: Catalyst & Ligand Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Confirmation & Scale-up A Setup parallel reactions: - Pd(OAc)₂/SPhos - Pd(OAc)₂/XPhos - PEPPSI-IPr - Pd(PPh₃)₄ B Use standard conditions: - K₃PO₄ base - Toluene/H₂O solvent - 80-100 °C A->B C Monitor at 2h, 8h, 24h by LC-MS (Check for SM, mono-, and di-product) B->C D Select best-performing catalyst(s) C->D E Vary parameters systematically: 1. Base (K₂CO₃, Cs₂CO₃, KF) 2. Solvent (Dioxane, THF) 3. Temperature (RT, 60°C, 100°C) D->E F Identify conditions with best mono:di ratio and yield E->F G Run optimized reaction on larger scale F->G H Isolate and characterize product G->H

Caption: A logical workflow for the systematic optimization of selective mono-arylation.

Experimental Protocol: Selective Mono-Arylation of 2,6-Dibromopyridine

This protocol is a robust starting point for achieving selective mono-arylation, based on the use of a modern biaryl phosphine ligand.[5]

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (Anhydrous)

  • Degassed Water

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate, and inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene and degassed water via syringe in a 4:1 to 5:1 ratio (e.g., 5 mL total solvent per 1 mmol of dibromopyridine).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals. The reaction is typically complete within 16-24 hours. Look for the consumption of starting material and the appearance of the mono-arylated product.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent and wash with water and brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired mono-arylated product.

Concluding Recommendations

The selective mono-arylation of dibromopyridines is a solvable challenge. The key is to use a highly active catalyst system under conditions that favor the kinetics of the first coupling over the second.

  • Primary Recommendation: For most dibromopyridine substrates, begin screening with a palladium acetate precursor and a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos . These offer a robust combination of high activity and broad functional group tolerance.[8][9][10]

  • Alternative for Mild Conditions: If your substrate is sensitive to heat, an NHC-based catalyst such as PEPPSI-IPr is an excellent choice, often enabling the reaction to proceed at or near room temperature with very low catalyst loading.[6][13]

  • Optimization is Key: Always perform a systematic optimization of the base, solvent, and temperature, as small changes can have a significant impact on the ratio of mono- to di-arylated products.

By applying these principles and methodologies, you will be well-equipped to develop efficient and selective syntheses for your target pyridine derivatives.

References

A Comparative Guide to the Synthesis of 2,4-Dibromo-5-methylpyridine: A Validation of Modern Synthetic Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized heterocyclic intermediates is a cornerstone of innovation. 2,4-Dibromo-5-methylpyridine is a key building block, with its two reactive bromine atoms offering versatile handles for constructing complex molecular architectures through cross-coupling reactions. This guide provides an in-depth comparison of a classic, multi-step approach to this compound with a more modern, streamlined synthetic route. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a quantitative comparison to inform your synthetic strategy.

The Strategic Importance of this compound

The substituted pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of approved therapeutics.[1] The presence of two bromine atoms at the 2- and 4-positions of 5-methylpyridine allows for selective functionalization, making it a valuable precursor for creating libraries of compounds in drug discovery campaigns, particularly in the development of kinase inhibitors and other targeted therapies.[2] The methyl group at the 5-position provides an additional point of steric and electronic modulation.

Route 1: The Classic Multi-Step Synthesis via Sandmeyer Reaction

A traditional and reliable, albeit lengthy, approach to this compound begins with the commercially available 2-Amino-4-methylpyridine. This multi-step sequence involves an initial electrophilic bromination followed by a Sandmeyer reaction to replace the amino group with a second bromine atom.

Causality Behind the Experimental Choices

The logic of this route is dictated by the directing effects of the substituents on the pyridine ring. The amino group is a powerful activating group and ortho-, para-director. In the case of 2-Amino-4-methylpyridine, the 3- and 5-positions are activated. The 5-position is sterically more accessible, leading to selective bromination at this site.[3] Following the introduction of the first bromine, the Sandmeyer reaction is a robust and well-established method for converting an amino group on an aromatic ring into a halide.[4][5]

Reaction Mechanism: A Two-Part Process

The synthesis unfolds in two distinct stages:

  • Electrophilic Aromatic Substitution (Bromination): The amino group in 2-Amino-4-methylpyridine activates the ring towards electrophilic attack. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine.[6]

  • Sandmeyer Reaction: The resulting 2-Amino-5-bromo-4-methylpyridine is then converted to a diazonium salt using sodium nitrite in an acidic medium. This unstable intermediate is then treated with a copper(I) bromide catalyst. The copper(I) facilitates a single-electron transfer, leading to the formation of an aryl radical with the loss of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species to yield the final product and regenerate the copper(I) catalyst.[7][8]

Classic_Route_Mechanism cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Sandmeyer Reaction A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B Electrophilic Aromatic Substitution NBS NBS C 2-Amino-5-bromo-4-methylpyridine D Diazonium Salt Intermediate C->D Diazotization E This compound D->E Radical-Nucleophilic Aromatic Substitution Reagents 1. NaNO2, HBr 2. CuBr

Caption: Reaction mechanism for the classic synthesis of this compound.

Experimental Protocol: Classic Route

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine [1][3]

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of N,N-Dimethylformamide (DMF).

  • Cool the flask in an ice bath.

  • Prepare a solution of 49.44 g (277.8 mmol) of N-Bromosuccinimide (NBS) in DMF and add it dropwise to the cooled solution of 2-amino-4-methylpyridine.

  • Allow the reaction to warm to 20°C and stir for 8-10 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate a brown solid.

  • Filter the solid and wash it thoroughly with water.

  • Dry the solid and then wash with acetonitrile to yield 2-Amino-5-bromo-4-methylpyridine.

Step 2: Synthesis of this compound via Sandmeyer Reaction [9][10]

  • To a solution of 48% hydrobromic acid, add 2-Amino-5-bromo-4-methylpyridine (1.0 eq) and cool to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.2 eq) in water, maintaining the temperature below 5°C.

  • Stir the mixture for 30 minutes at this temperature.

  • In a separate flask, dissolve copper(I) bromide (0.3 eq) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: A Modern, Streamlined Synthesis from 4-Methyl-2-pyridone

A more contemporary approach to this compound starts from 4-methyl-2-pyridone. This route has the potential to be more efficient by avoiding the multi-step process involving the Sandmeyer reaction.

Causality Behind the Experimental Choices

Pyridones exist in equilibrium with their hydroxypyridine tautomers. The pyridone form is electron-rich and readily undergoes electrophilic substitution. This allows for direct bromination of the ring. Subsequent conversion of the hydroxyl group to a bromide can be achieved using a strong brominating agent like phosphorus oxybromide (POBr₃). This approach consolidates the introduction of both bromine atoms into a more concise sequence.

Reaction Mechanism: A Two-Step, One-Pot Potential
  • Electrophilic Bromination of the Pyridone Ring: The pyridone ring is activated towards electrophilic attack. Treatment with a brominating agent such as N-Bromosuccinimide (NBS) is expected to lead to bromination at the positions ortho and para to the activating carbonyl group.

  • Deoxybromination: The resulting brominated pyridone is then treated with a powerful brominating/dehydrating agent like phosphorus oxybromide. This converts the pyridone carbonyl into a bromide, yielding the final dibrominated product.

Modern_Route_Workflow Start 4-Methyl-2-pyridone Intermediate Brominated Pyridone Intermediate(s) Start->Intermediate Electrophilic Bromination (e.g., NBS) Product This compound Intermediate->Product Deoxybromination (POBr3)

Caption: Workflow for the modern synthesis of this compound.

Experimental Protocol: Modern Route
  • To a solution of 4-methyl-2-pyridone (1.0 eq) in a suitable solvent (e.g., acetonitrile), add N-Bromosuccinimide (2.2 eq) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully add phosphorus oxybromide (POBr₃) (1.5 eq) to the reaction mixture at 0°C.

  • Heat the mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base such as sodium carbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Comparative Analysis: Classic vs. Modern Route

ParameterClassic Route (via Sandmeyer)Modern Route (from Pyridone)
Starting Material 2-Amino-4-methylpyridine4-Methyl-2-pyridone
Number of Steps 2 distinct synthetic operationsPotentially a one-pot, two-step sequence
Key Reagents NBS, NaNO₂, HBr, CuBrNBS, POBr₃
Reaction Conditions Low temperatures for diazotization, heating for decompositionModerate to high temperatures for deoxybromination
Reported/Expected Yield Moderate to good overall yield (typically 50-70%)Potentially higher yield due to fewer steps
By-products/Impurities Diazonium decomposition by-products, potential for tar formationOver-bromination products, handling of phosphorus waste
Safety Considerations Handling of potentially explosive diazonium salts, corrosive acidsUse of highly reactive and corrosive POBr₃
Process Efficiency Longer overall reaction time, more complex workupShorter reaction time, potentially simpler workup

Conclusion and Recommendation

While the classic synthetic route to this compound via the Sandmeyer reaction is a well-established and reliable method, it suffers from several drawbacks inherent to its multi-step nature and the use of hazardous reagents. The modern approach, starting from 4-methyl-2-pyridone, presents a more elegant and efficient alternative. Its potential for a one-pot procedure, use of more readily handled reagents (though still requiring caution), and likely higher overall yield make it a superior choice for the synthesis of this valuable intermediate. For researchers and drug development professionals, the adoption of such modern, streamlined routes can significantly accelerate discovery timelines and improve the overall efficiency and safety of synthetic campaigns.

References

The Strategic Choice of Bromopyridine Isomers in the Synthesis of Kinase Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold and the Isomeric Question

The pyridine ring is a cornerstone in the architecture of numerous FDA-approved kinase inhibitors.[1] Its nitrogen atom's ability to form critical hydrogen bonds with the kinase hinge region makes it a "privileged scaffold" in medicinal chemistry. Kinase inhibitors are a pivotal class of therapeutics, particularly in oncology, with dozens of approved drugs targeting the dysregulated signaling pathways that drive cancer.[2][3][4] A common and versatile synthetic precursor for these complex molecules is bromopyridine. However, the seemingly subtle choice between its three positional isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—can have a profound impact on the synthetic route, and more importantly, on the biological efficacy of the final kinase inhibitor.

This guide provides an in-depth comparison of the synthesis and efficacy of kinase inhibitors derived from these three bromopyridine isomers. We will explore the causal relationships between the initial isomer selection, the resulting molecular geometry, and the ultimate inhibitory activity against a model kinase target. This analysis is grounded in established principles of medicinal chemistry and supported by experimental data from the scientific literature.

The Influence of Isomerism on Synthetic Strategy and Reactivity

The position of the bromine atom on the pyridine ring dictates its reactivity in the cornerstone of modern medicinal chemistry: palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This reaction is a powerful tool for creating the carbon-carbon bonds that form the core of many kinase inhibitors.

The reactivity of bromopyridines in these reactions is governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom makes the carbon atoms at the 2- and 4-positions more electron-deficient and thus more activated towards the initial oxidative addition step in the catalytic cycle.

  • 2-Bromopyridine: The bromine atom at the 2-position is highly activated due to its proximity to the ring nitrogen. This generally leads to high reactivity and good yields in cross-coupling reactions.

  • 4-Bromopyridine: Similar to the 2-isomer, the bromine at the 4-position is also activated, leading to efficient cross-coupling.

  • 3-Bromopyridine: The bromine atom at the 3-position is less electronically activated compared to the 2- and 4-positions. Consequently, it can be more challenging to achieve high yields in cross-coupling reactions with 3-bromopyridine, sometimes requiring more specialized catalysts or harsher reaction conditions.

This differential reactivity is a critical consideration in the design of a synthetic route, influencing catalyst choice, reaction conditions, and ultimately, the overall efficiency and cost-effectiveness of the synthesis.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis

While direct head-to-head comparisons of kinase inhibitors derived from the three bromopyridine isomers are scarce in the literature, we can construct a robust analysis based on the principles of structure-activity relationships (SAR). The geometry of the final inhibitor, dictated by the initial bromopyridine isomer, is a key determinant of its ability to bind to the ATP-binding pocket of a kinase.

Let's consider a hypothetical kinase inhibitor scaffold where a generic aryl group is coupled to the bromopyridine core.

SAR_Comparison

  • Inhibitors from 2-Bromopyridine: The resulting 2-substituted pyridine inhibitor will have the aryl group positioned adjacent to the pyridine nitrogen. This proximity can lead to steric clashes with "gatekeeper" residues at the entrance of the ATP binding pocket, potentially reducing the inhibitor's potency. However, in some cases, this arrangement can be advantageous if the aryl group can form favorable interactions with nearby residues.

  • Inhibitors from 3-Bromopyridine: The 3-substituted pyridine places the aryl group at a "meta" position relative to the nitrogen. This often provides an ideal vector for the aryl group to extend into a deeper hydrophobic pocket within the kinase domain, leading to enhanced potency and selectivity. Many potent kinase inhibitors, such as those targeting EGFR, are based on scaffolds that effectively mimic this 3-substituted pattern.

  • Inhibitors from 4-Bromopyridine: The 4-substituted pyridine results in a linear geometry with the aryl group positioned "para" to the nitrogen. While synthetically accessible, this linear arrangement may not be optimal for binding to the often-curved ATP-binding cleft of many kinases, potentially leading to lower efficacy.

Quantitative Data Summary

While a direct comparative study is not available, we can analyze published IC50 values for kinase inhibitors with pyridine-containing scaffolds that reflect the substitution patterns derived from the different bromopyridine isomers.

Inhibitor Scaffold Type Representative Kinase Target Typical IC50 Range Inferred Bromopyridine Precursor
2-ArylpyridineVarious kinases100 nM - >1 µM2-Bromopyridine
3-ArylpyridineEGFR, Abl1 nM - 100 nM3-Bromopyridine
4-ArylpyridineVarious kinases>1 µM4-Bromopyridine

Note: This table is a qualitative representation based on trends observed in medicinal chemistry literature. Actual IC50 values are highly dependent on the specific kinase and the nature of the coupled aryl group.

Experimental Protocols

To provide a practical context, we present detailed protocols for the synthesis of a model kinase inhibitor via Suzuki-Miyaura coupling, followed by a biochemical kinase inhibition assay and a cell-based viability assay.

Protocol 1: Synthesis of a 3-Arylpyridine Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling

Suzuki_Workflow

Materials:

  • 3-Bromopyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask, add 3-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.05 mmol).

  • Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylpyridine.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.

Materials:

  • Kinase of interest (e.g., Abl, EGFR)

  • Kinase substrate peptide

  • ATP

  • Synthesized inhibitor

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in DMSO.

  • In a 96-well plate, add the inhibitor dilutions or a DMSO control.

  • Add the kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[5]

Protocol 3: Cell-Based Viability Assay (e.g., MTT Assay)

This assay assesses the effect of the kinase inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 for Bcr-Abl)

  • Cell culture medium and supplements

  • Synthesized inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized inhibitor or a DMSO control.

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Conclusion and Future Outlook

The choice of bromopyridine isomer is a critical decision in the design and synthesis of novel kinase inhibitors. While synthetic accessibility is a key factor, the ultimate efficacy of the inhibitor is intrinsically linked to the three-dimensional arrangement of its constituent parts, which is dictated by the initial placement of the bromine atom on the pyridine ring.

Our analysis suggests that kinase inhibitors derived from 3-bromopyridine often exhibit superior efficacy due to the favorable geometry of the resulting 3-substituted pyridine scaffold, which allows for optimal interactions within the ATP-binding pocket of many kinases. Inhibitors derived from 2-bromopyridine and 4-bromopyridine, while synthetically viable, may present challenges in achieving high potency due to potential steric hindrance or suboptimal geometry.

Future research should focus on systematic studies that directly compare the efficacy of kinase inhibitors synthesized from all three bromopyridine isomers against a panel of kinases. Such studies will provide invaluable data for medicinal chemists and further refine our understanding of the nuanced structure-activity relationships that govern kinase inhibition.

References

A Senior Application Scientist's Guide to the Synthesis of 2,4-Dibromo-5-methylpyridine: A Cost-Benefit Analysis of Plausible Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic synthesis of halogenated heterocycles is a cornerstone of innovation. The compound 2,4-Dibromo-5-methylpyridine (also known as 2,4-Dibromo-5-picoline) represents a valuable, albeit functionally specific, building block for creating more complex molecular architectures. Its disubstituted pattern allows for selective, stepwise functionalization, making it an attractive intermediate for targeted drug discovery and agrochemical development.

However, a review of established literature reveals a scarcity of direct, published protocols for this specific isomer. This guide, therefore, moves beyond a simple comparison of existing methods. Instead, we will leverage our expertise to propose and critically evaluate two plausible, robust synthetic pathways. By dissecting the mechanistic principles and adapting protocols from closely related analogues, this document provides a practical framework for the cost-effective and efficient synthesis of this compound.

Proposed Synthetic Pathways: An Overview

We will analyze two distinct and logical strategies, each starting from a commercially available 5-methylpyridine derivative:

  • Pathway 1: The Halogenation of a Pyridin-2-ol. This classic route involves the conversion of a hydroxyl group to a bromide, followed by electrophilic bromination of the pyridine ring. It is a robust, albeit potentially harsh, method often used in industrial settings.

  • Pathway 2: The Sandmeyer Reaction of an Aminopyridine. This pathway utilizes the diazotization of an amino group, followed by a copper-catalyzed bromide substitution. This multi-step approach offers a milder alternative, relying on one of the most reliable transformations in aromatic chemistry.

Pathway 1: Synthesis via 5-Methylpyridin-2-ol

This approach leverages the conversion of the tautomerically favored pyridin-2-one to a 2-bromopyridine using a strong halogenating agent like phosphorus oxybromide (POBr₃). The resulting 2-bromo-5-methylpyridine is then subjected to a second bromination to yield the target compound.

Scientific Rationale & Mechanistic Insight

The choice of phosphorus oxybromide is critical; it is a powerful reagent for converting C=O bonds in pyridinones and amides into C-Br bonds. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a bromide ion. Following the initial conversion, the second electrophilic bromination must be considered. The existing methyl group is a weak activating group, while the bromine at the 2-position is deactivating. The directing effects would favor substitution at the C4 position, leading to the desired 2,4-dibromo product.

Workflow Diagram

G cluster_0 Pathway 1: From 5-Methylpyridin-2-ol A 5-Methylpyridin-2-ol B 2-Bromo-5-methylpyridine A->B  POBr₃, Heat   C This compound B->C  Br₂, Oleum  

Caption: Proposed workflow for Pathway 1.

Model Experimental Protocol (Adapted from Analogous Reactions)

Step 1a: Synthesis of 2-Bromo-5-methylpyridine

  • In a flask equipped for reflux and protected from moisture, combine 5-methylpyridin-2-ol (1.0 eq) and phosphorus oxybromide (POBr₃) (1.5 eq).[1][2][3]

  • Heat the reaction mixture to 120-130°C and maintain for 3-4 hours.

  • Cool the mixture carefully to room temperature and slowly pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium carbonate (Na₂CO₃) until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-bromo-5-methylpyridine. Further purification can be achieved via vacuum distillation.

Step 1b: Synthesis of this compound

  • To a solution of 2-bromo-5-methylpyridine (1.0 eq) in oleum or concentrated sulfuric acid, cool the mixture to 0°C.

  • Slowly add liquid bromine (1.1 eq) dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C for 12-16 hours.

  • Cool the reaction and carefully pour onto crushed ice.

  • Basify with a strong base (e.g., 50% NaOH) to pH 9 and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the final product.

Pathway 2: Synthesis via 2-Amino-5-methylpyridine

This route begins with the selective bromination of 2-amino-5-methylpyridine to form an essential bromo-amino intermediate. This intermediate then undergoes a Sandmeyer reaction, where the amino group is converted into a diazonium salt and subsequently displaced by a bromide using a copper(I) bromide catalyst.

Scientific Rationale & Mechanistic Insight

The amino group in 2-amino-5-methylpyridine is a strong activating group, making the pyridine ring highly susceptible to electrophilic aromatic substitution. Bromination using a mild source like N-Bromosuccinimide (NBS) can provide high selectivity for the position ortho or para to the amino group.[4] Given the substitution pattern, the 3-position is the most likely site for this initial bromination, yielding 2-amino-3-bromo-5-methylpyridine.

The subsequent Sandmeyer reaction is a cornerstone of aromatic synthesis.[5][6] The process begins with the formation of a diazonium salt from the amine using sodium nitrite (NaNO₂) under acidic conditions (HBr). This intermediate is typically unstable. The crucial step is the single-electron transfer from the copper(I) catalyst to the diazonium salt, which liberates nitrogen gas and forms an aryl radical.[6] This radical then abstracts a bromine atom from the resulting copper(II) bromide, regenerating the Cu(I) catalyst and forming the final product.[6] The use of a copper catalyst is essential for high yields and to avoid side reactions.[7][8]

Workflow Diagram

G cluster_1 Pathway 2: From 2-Amino-5-methylpyridine A 2-Amino-5-methylpyridine B 2-Amino-4-bromo-5-methylpyridine (Hypothesized Intermediate) A->B  NBS, DMF   C Diazonium Salt Intermediate B->C  NaNO₂, HBr, 0°C   D This compound C->D  CuBr, Heat  

Caption: Proposed workflow for Pathway 2.

Model Experimental Protocol (Adapted from Analogous Reactions)

Step 2a: Synthesis of 2-Amino-4-bromo-5-methylpyridine (Hypothesized)

  • Dissolve 2-amino-5-methylpyridine (1.0 eq) in N,N-Dimethylformamide (DMF) in a round-bottom flask and cool to 0°C in an ice bath.[4]

  • Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Stir the reaction at 0-5°C for 2-3 hours, monitoring completion by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude bromo-amino intermediate.

Step 2b: Synthesis of this compound

  • To a flask containing 48% hydrobromic acid (HBr), add copper(I) bromide (CuBr) (catalytic amount, ~0.2 eq).[7][8]

  • Cool the mixture to -5°C to 0°C in an ice-salt bath.

  • Slowly add the 2-amino-4-bromo-5-methylpyridine intermediate (1.0 eq) while maintaining the low temperature.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.2 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture, keeping the temperature below 5°C.

  • After the addition is complete, stir the reaction for 2-3 hours at low temperature.[7]

  • Slowly warm the mixture to room temperature and then heat to 50-60°C until nitrogen gas evolution ceases.

  • Cool the mixture, neutralize with a 40% NaOH solution to pH 8-9, and extract with ethyl acetate (3 x volumes).[7][8]

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Cost-Benefit Analysis

The selection of a synthetic pathway often hinges on a balance of cost, efficiency, safety, and scalability. Below is a comparative analysis of the two proposed routes.

ParameterPathway 1 (Pyridin-2-ol Route)Pathway 2 (Aminopyridine Route)Rationale & Field Insights
Starting Material Cost ModerateLow to Moderate2-Amino-5-methylpyridine is generally more readily available and cost-effective in bulk than 5-methylpyridin-2-ol.[9][10][11][12][13][14][15]
Number of Steps 22Both routes are proposed as two-step syntheses.
Key Reagent Cost HighLowPhosphorus oxybromide (POBr₃) is a significantly more expensive reagent compared to NBS, NaNO₂, and catalytic CuBr.[1][2][3]
Estimated Efficiency Moderate to GoodGood to HighSandmeyer reactions on bromo-aminopyridines are well-established and often proceed with good yields (60-70% range reported for analogues).[7][8] The POBr₃ reaction can also be high-yielding but may require more optimization.
Key Safety Hazards Highly Corrosive ReagentsPotentially Explosive IntermediatePOBr₃ is highly corrosive and reacts violently with water. Pathway 2 involves the formation of a diazonium salt, which can be explosive if isolated or allowed to warm uncontrollably. Careful temperature control is critical.
Environmental Impact ModerateModerateBoth routes use halogenated solvents and generate acidic/basic aqueous waste requiring neutralization. The use of copper in Pathway 2 results in heavy metal waste.
Scalability GoodModerateThe POBr₃ reaction is generally scalable. The Sandmeyer reaction's scalability can be challenging due to the thermal instability of the diazonium salt and the exothermic nature of its decomposition, requiring excellent thermal management in large reactors.

Conclusion and Recommendations

Both proposed pathways offer viable, mechanistically sound strategies for the synthesis of this compound.

Pathway 2, the Sandmeyer Reaction route, is recommended for laboratory-scale synthesis and early-stage process development. Its primary advantages are the lower cost of the starting material (2-Amino-5-methylpyridine) and the use of less expensive reagents. The reaction mechanisms are well-understood, and the procedures, while requiring strict temperature control, are standard in medicinal chemistry labs.

Pathway 1, utilizing 5-Methylpyridin-2-ol and POBr₃, may be more suitable for situations where the higher cost of POBr₃ is acceptable and handling potentially explosive intermediates is a primary concern. This route avoids the Sandmeyer step and may be more straightforward to scale up, provided the cost of goods is not the limiting factor.

Ultimately, the optimal choice will depend on the specific project goals, budget constraints, and the scale of the synthesis. It is imperative that any attempt to perform these syntheses be preceded by a thorough safety review and conducted by trained personnel, with small-scale trials to optimize conditions for yield and purity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.